molecular formula C10H13NO3S B3134971 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone CAS No. 400085-20-3

4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone

Cat. No.: B3134971
CAS No.: 400085-20-3
M. Wt: 227.28 g/mol
InChI Key: WZKPILNFGIEWJC-UHFFFAOYSA-N
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Description

4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone is a specialized organic compound that features a ketone backbone functionalized with both a nitro group and a thienyl heterocycle. This unique structure makes it a valuable synthetic intermediate or building block in various research applications. The presence of the thienyl ring is of significant interest in medicinal chemistry and materials science for its potential electronic properties and role in constructing more complex molecular architectures. The nitro group offers a versatile handle for further chemical transformations, including reduction to amines or participation in nucleophilic substitution reactions. This chemical is provided as a high-purity material for research and development purposes. It is intended for use by qualified laboratory professionals. All information is provided for reference only. Researchers should consult the relevant safety data sheet (SDS) and conduct their own characterization and analysis to verify the compound's suitability for their specific application. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any personal uses.

Properties

IUPAC Name

4-methyl-4-nitro-1-thiophen-2-ylpentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-10(2,11(13)14)6-5-8(12)9-4-3-7-15-9/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKPILNFGIEWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)C1=CC=CS1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901266799
Record name 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone
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Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400085-20-3
Record name 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400085-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing the scale-up of pharmaceutical intermediates, I frequently encounter highly specific molecular scaffolds that serve as critical linchpins in drug discovery. 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone is one such compound. Structurally, it is a γ-nitro ketone featuring a thiophene moiety and a gem-dimethyl substituted tertiary nitro group. This specific architecture makes it an invaluable precursor for synthesizing rigidified 1-pyrroline and pyrrolidine heterocycles, which are ubiquitous in modern CNS and antimicrobial pharmacophores.

This whitepaper provides an in-depth technical guide to the chemical identity, CAS number search methodology, and the self-validating synthetic protocols required to produce this intermediate via Michael addition.

Chemical Identity & CAS Registry Search Methodology

When searching for the CAS Registry Number (RN) of highly specialized intermediates like 4-methyl-4-nitro-1-(2-thienyl)-1-pentanone, researchers often hit a dead end in public text-based databases. This occurs because such compounds are frequently synthesized as transient intermediates or exist primarily within proprietary high-throughput screening (HTS) libraries. For instance, literature reveals this specific γ-nitro ketone is cataloged under the HTS library identifier 6G-336S [1].

To definitively identify or register this compound, one must bypass standard nomenclature queries and utilize exact structure or SMILES-based queries (O=C(c1sccc1)CCC(C)(C)=O) in authoritative databases like SciFinder-n or Reaxys.

Quantitative Chemical Properties

The following table summarizes the core quantitative data for structural verification:

PropertyValueMethod of Determination
IUPAC Name 4-methyl-4-nitro-1-(thiophen-2-yl)pentan-1-oneNomenclature Standard
Chemical Formula C10H13NO3SComputed
Molecular Weight 227.28 g/mol Computed
Exact Mass 227.0616 DaComputed
Hydrogen Bond Acceptors 4Computed
Rotatable Bonds 4Computed
HTS Library Identifier 6G-336SLiterature[1]

Mechanistic Pathway: The Michael Addition

The most efficient route to synthesize 4-methyl-4-nitro-1-(2-thienyl)-1-pentanone is via the Michael addition of 2-nitropropane to 1-(2-thienyl)-2-propen-1-one (a thienyl enone). The Michael addition of unactivated α-branched nitroalkanes to activated olefins is a well-established method for generating tertiary nitrocompounds[2].

The Causality of Catalyst Selection: Unlike the addition of primary nitroalkanes (e.g., nitromethane) which generate a new stereocenter and often require complex chiral organocatalysts, the use of 2-nitropropane yields a gem-dimethyl group at the γ-position, rendering the resulting carbon achiral. Therefore, enantioselective catalysis is unnecessary. Instead, base-assisted Michael additions utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are highly efficient for this specific C-C bond formation[3]. Alternatively, phosphine-triggered general base catalysis can also be employed[4], though DBU remains the most scalable choice.

MichaelAddition A 2-Nitropropane (Michael Donor) C Nitronate Anion Intermediate A->C Deprotonation B DBU Catalyst (Non-nucleophilic Base) B->C Base E Enolate Intermediate C->E Nucleophilic Attack D 1-(2-thienyl)-2-propen-1-one (Michael Acceptor) D->E Electrophilic Acceptor F 4-Methyl-4-nitro-1-(2-thienyl) -1-pentanone E->F Protonation

Fig 1: Base-catalyzed Michael addition pathway for 4-methyl-4-nitro-1-(2-thienyl)-1-pentanone.

Experimental Protocol: Self-Validating Synthesis

A robust protocol must be a self-validating system, ensuring that each step contains built-in diagnostic checkpoints to verify success before proceeding.

Materials
  • 1-(2-thienyl)-2-propen-1-one (10.0 mmol, 1.38 g)

  • 2-Nitropropane (15.0 mmol, 1.34 g)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol, 152 mg)

  • Anhydrous Dichloromethane (DCM) (20 mL)

Step-by-Step Methodology
  • Initiation: Dissolve the thienyl enone and 2-nitropropane in 20 mL of anhydrous DCM in a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere.

  • Catalysis & Temperature Control: Cool the mixture to 0 °C using an ice bath. Add DBU dropwise via syringe.

    • Causality: DBU is selected because its basicity is sufficient to deprotonate 2-nitropropane, but its bulky, non-nucleophilic nature prevents it from attacking the enone directly (avoiding aza-Michael side products). The 0 °C initiation controls the exothermic deprotonation, preventing the enone from polymerizing.

  • Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 4–6 hours.

    • Self-Validation Checkpoint 1: Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the highly UV-active enone starting material (Rf ~0.6) and the appearance of a new product spot (Rf ~0.4) confirms propagation.

  • Quenching & Workup: Quench the reaction with 10 mL of 1M HCl. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: The acidic quench protonates the DBU, partitioning it entirely into the aqueous layer and leaving the pure γ-nitro ketone in the organic phase.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 5–15% EtOAc in Hexanes).

Analytical Validation
  • Self-Validation Checkpoint 2 (NMR): The ¹H NMR (CDCl₃, 400 MHz) spectrum acts as the ultimate diagnostic tool. Success is confirmed by the presence of a 6H singlet at ~δ 1.6 ppm (the gem-dimethyls of the nitro group), two 2H multiplets between δ 2.2–3.0 ppm (the -CH₂-CH₂- backbone), and three 1H multiplets in the aromatic region (δ 7.1–7.8 ppm) corresponding to the thiophene ring.

Downstream Applications: Reductive Cyclization

The primary utility of 4-methyl-4-nitro-1-(2-thienyl)-1-pentanone lies in its downstream conversion into cyclic imines. Reduction of the tertiary nitro group to a primary amine (using Zn/AcOH or catalytic hydrogenation) triggers a spontaneous intramolecular condensation with the C1 carbonyl. This expels water and yields 5,5-dimethyl-2-(2-thienyl)-1-pyrroline , a rigidified scaffold highly prized in medicinal chemistry for its metabolic stability.

ReductiveCyclization A 4-Methyl-4-nitro-1-(2-thienyl) -1-pentanone C γ-Amino Ketone Intermediate A->C Nitro Reduction B Reducing Agent (Zn/AcOH or H2/Pd-C) B->C e- / H+ donor D Intramolecular Condensation C->D -H2O E 5,5-Dimethyl-2-(2-thienyl) -1-pyrroline D->E Cyclization

Fig 2: Reductive cyclization of the γ-nitro ketone to form a rigidified 1-pyrroline scaffold.

References

  • Supplementary Table 7 (Library Identifiers). ResearchGate.
  • Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. ACS Publications.
  • Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate.
  • Phosphine Organocatalysis. PMC - NIH.

Sources

Chemical structure of 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure and Properties of 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone

Abstract

Introduction: Unveiling a Novel Chemical Entity

4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone represents a unique molecular architecture combining two key functional groups known for their diverse chemical and biological activities: the thienyl ketone and the nitroalkane. The thiophene ring, a sulfur-containing heterocycle, is a common scaffold in many pharmaceuticals due to its ability to mimic a phenyl ring while possessing distinct electronic properties. Ketones, in general, are versatile intermediates in organic synthesis.[1][2][3]

On the other hand, the nitroalkane group is a potent electron-withdrawing group that can significantly influence a molecule's reactivity and biological profile.[4][5][6] Nitro-containing compounds have been investigated for a wide range of applications, including antimicrobial and antineoplastic agents.[7] The combination of these two moieties in a single molecule suggests the potential for novel pharmacological activities and unique chemical properties. This guide will delve into a proposed synthetic route, predict its spectroscopic characteristics, and discuss its potential applications based on the known behavior of its constituent parts.

Proposed Synthesis and Mechanistic Rationale

A plausible and efficient method for the synthesis of 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone is through a Michael addition reaction. This reaction is a cornerstone of carbon-carbon bond formation and is particularly well-suited for the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this proposed synthesis, the enolate of 1-(2-thienyl)ethanone would act as the Michael donor, and 4-methyl-4-nitro-1-pentene would serve as the Michael acceptor.

Reagents and Rationale
  • 1-(2-thienyl)ethanone (Michael Donor Precursor): This commercially available starting material provides the thienyl ketone portion of the target molecule.

  • 4-Methyl-4-nitro-1-pentene (Michael Acceptor): This nitroalkene can be synthesized from commercially available precursors.[8] The nitro group activates the double bond for nucleophilic attack.

  • Base (e.g., Sodium Ethoxide, Lithium Diisopropylamide): A strong, non-nucleophilic base is required to deprotonate the α-carbon of 1-(2-thienyl)ethanone to form the reactive enolate nucleophile.

  • Aprotic Solvent (e.g., Tetrahydrofuran, Diethyl Ether): An aprotic solvent is necessary to prevent protonation of the enolate and to facilitate the reaction.

Step-by-Step Experimental Protocol
  • Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(2-thienyl)ethanone in anhydrous aprotic solvent. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of the chosen base (e.g., LDA in THF) to the stirred solution. Allow the mixture to stir at this temperature for 30-60 minutes to ensure complete enolate formation.

  • Michael Addition: To the cold enolate solution, add a solution of 4-methyl-4-nitro-1-pentene in the same anhydrous solvent dropwise via a syringe. Maintain the temperature at -78 °C during the addition.

  • Reaction Quench: After the addition is complete, allow the reaction to stir at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC). Once the reaction is deemed complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process Thienyl_Ethanone 1-(2-thienyl)ethanone Enolate_Formation Enolate Formation Thienyl_Ethanone->Enolate_Formation Deprotonation Nitroalkene 4-Methyl-4-nitro-1-pentene Michael_Addition Michael Addition Nitroalkene->Michael_Addition Nucleophilic Attack Base Strong Base (e.g., LDA) Base->Enolate_Formation Solvent Anhydrous Aprotic Solvent (e.g., THF) Solvent->Enolate_Formation Solvent->Michael_Addition Temperature Low Temperature (-78 °C) Temperature->Enolate_Formation Temperature->Michael_Addition Enolate_Formation->Michael_Addition Quench Reaction Quench Michael_Addition->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone Purification->Product

Caption: Proposed workflow for the synthesis of 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone.

Structural Elucidation and Characterization

The successful synthesis of 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone would be confirmed through a combination of standard spectroscopic and analytical techniques. The following sections detail the expected data from these analyses.

Spectroscopic Data (Predicted)
Technique Expected Observations
¹H NMR - Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three protons of the thiophene ring. - A singlet for the two methyl groups attached to the nitro-bearing carbon. - Multiplets for the methylene protons of the pentanone chain. - A downfield signal for the methylene protons adjacent to the carbonyl group.
¹³C NMR - A signal for the carbonyl carbon (δ > 190 ppm). - Signals in the aromatic region for the carbons of the thiophene ring. - A signal for the quaternary carbon bearing the nitro group. - Signals for the methyl and methylene carbons of the pentanone backbone.
IR Spectroscopy - A strong absorption band around 1660-1680 cm⁻¹ corresponding to the C=O stretch of the aryl ketone. - Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1550 cm⁻¹ and 1370 cm⁻¹, respectively. - C-H stretching bands for the aromatic and aliphatic portions of the molecule.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₀H₁₃NO₃S). - Characteristic fragmentation patterns, including loss of the nitro group (NO₂) and cleavage at the carbonyl group.
Visualization of the Chemical Structure

Caption: .

Potential Biological Activities and Applications

The unique combination of a thienyl ketone and a nitroalkane moiety in 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone suggests several potential areas of biological activity and application.

  • Antimicrobial Properties: Many nitro-containing compounds exhibit antimicrobial activity.[7] The nitro group can undergo redox reactions within microbial cells, leading to toxicity and cell death. The thienyl group can also contribute to antimicrobial effects by enhancing membrane permeability or interacting with specific cellular targets.[7]

  • Anticancer Activity: Certain nitroaromatic and heterocyclic compounds have been investigated as potential anticancer agents.[7][9] The electron-withdrawing nature of the nitro group and the ability of the thiophene ring to interact with biological macromolecules could lead to antiproliferative effects.

  • Enzyme Inhibition: The structure of this molecule may allow it to act as an inhibitor for various enzymes. For instance, some nitroalkanes are known to interact with enzymes involved in cellular energy production.[6]

  • Chemical Synthesis Intermediate: Beyond its potential biological activities, this molecule could serve as a valuable intermediate in the synthesis of more complex molecules, including other potential drug candidates.

Conclusion and Future Directions

4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone is a novel chemical entity with the potential for interesting chemical and biological properties. This guide has outlined a plausible synthetic route, predicted its key structural characteristics, and discussed its potential applications based on established scientific principles and data from related compounds.

Future research should focus on the successful synthesis and purification of this compound. Following its synthesis, a thorough characterization using the analytical techniques described herein is essential. Subsequently, in vitro and in vivo studies will be necessary to explore its potential biological activities and to validate the hypotheses presented in this guide. The exploration of this and similar molecules could open new avenues in medicinal chemistry and drug discovery.

References

  • PubMed. (2013). Toxicity and metabolism of nitroalkanes and substituted nitroalkanes. [Link]

  • EPA NEPAL. Nitroalkanes and Nitroalkenes: Carcinogenicity and Structure Activity Relationships. [Link]

  • Oreate AI Blog. (2026). Nitroalkanes: From Environmental Puzzles to Biological Tools. [Link]

  • Semantic Scholar. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • PMC. (2019). Nitroalkanes as Versatile Nucleophiles for Enzymatic Synthesis of Noncanonical Amino Acids. [Link]

  • Chemical Synthesis Database. (2025). 4-methyl-4-nitro-1-pentene. [Link]

  • ResearchGate. (n.d.). Thienyl-containing β-diketones: Synthesis, characterization, crystal structure and keto-enol kinetics. [Link]

  • SpectraBase. (n.d.). 4-Methyl-2-pentanone. [Link]

  • FooDB. (2010). Showing Compound 4-Methyl-4-penten-2-one (FDB008179). [Link]

  • The Good Scents Company. (n.d.). 4-(methyl thio)-2-pentanone. [Link]

  • Wikipedia. (n.d.). Thioketone. [Link]

  • PrepChem.com. (n.d.). Preparation of 4-hydroxy-4-methyl-2-pentanone. [Link]

  • Semantic Scholar. (n.d.). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. [Link]

  • Google Patents. (n.d.). CN102249877A - Method for producing 4-methyl-2-pentanone by using production waste and residual liquor.
  • SciELO South Africa. (n.d.). Thienyl-containing $-Diketones: Synthesis, Characterization, Crystal Structure and Keto-enol Kinetics. [Link]

  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP000260 - MassBank. [Link]

  • SciELO. (n.d.). Thienyl-containing β-diketones: Synthesis, characterization, crystal structure and keto-enol kinetics. [Link]

  • MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]

Sources

The Thorpe-Ingold Effect in Action: A Technical Guide to the Synthesis of Gem-Dimethyl Substituted Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The thiophene nucleus is a cornerstone in medicinal chemistry and materials science. The introduction of a gem-dimethyl group onto the thiophene scaffold can significantly influence the molecule's conformational rigidity, lipophilicity, and metabolic stability, making it a desirable structural motif in drug design. This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to access gem-dimethyl substituted thiophene derivatives. We will delve into the mechanistic intricacies and practical considerations of the most prevalent synthetic strategies, with a particular focus on the Gewald and Paal-Knorr reactions. The underlying principles of the Thorpe-Ingold effect will be woven throughout the discussion to provide a rationale for experimental design and to explain the often-favorable kinetics of ring-closure reactions leading to these sterically hindered heterocycles. This guide is intended to be a practical resource, offering detailed experimental protocols, comparative data, and mechanistic insights to aid in the successful synthesis of this important class of compounds.

Introduction: The Significance of the gem-Dimethyl Moiety in Thiophene Chemistry

The substitution pattern on a thiophene ring dictates its physicochemical properties and biological activity. While simple alkyl or aryl substituents are commonplace, the incorporation of a gem-dimethyl group introduces a quaternary carbon center, which imparts unique structural and functional characteristics. The Thorpe-Ingold effect, or gem-dimethyl effect, predicts that the presence of two methyl groups on the same carbon atom in a linear precursor will accelerate intramolecular cyclization reactions.[1][2] This is attributed to a decrease in the internal bond angle, which brings the reactive termini closer together, thus lowering the entropic barrier to ring formation.[3][4]

From a medicinal chemistry perspective, the gem-dimethyl group can act as a "metabolic shield," sterically hindering enzymatic degradation and prolonging the in vivo half-life of a drug candidate. Furthermore, this moiety increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. The conformational constraint imposed by the gem-dimethyl group can also lock the molecule into a bioactive conformation, leading to improved target affinity and selectivity.

This guide will explore the practical application of these principles in the synthesis of gem-dimethyl substituted thiophenes, focusing on robust and versatile methodologies.

Key Synthetic Strategies

Two of the most powerful and widely employed methods for the synthesis of polysubstituted thiophenes are the Gewald reaction and the Paal-Knorr synthesis. Both can be readily adapted for the introduction of a gem-dimethyl group.

The Gewald Aminothiophene Synthesis: A Multicomponent Approach

The Gewald reaction is a one-pot, multicomponent reaction that provides access to highly functionalized 2-aminothiophenes.[5][6] The reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[7][8]

To introduce a gem-dimethyl group at the 4-position of the thiophene ring, a ketone bearing a quaternary carbon adjacent to the carbonyl group, such as 3,3-dimethyl-2-butanone (pinacolone), can be employed. The Thorpe-Ingold effect often facilitates the cyclization step in the Gewald reaction, even with sterically hindered ketones.[1][9]

The reaction proceeds through three key stages:

  • Knoevenagel Condensation: The base catalyzes the condensation of the ketone and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.

  • Sulfur Addition (Michael Addition): A sulfur nucleophile, generated in situ, attacks the β-carbon of the unsaturated nitrile.

  • Cyclization and Tautomerization: Intramolecular attack of the sulfur anion onto the nitrile group, followed by tautomerization, yields the final 2-aminothiophene product.[10]

Sources

4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone: Physicochemical Profiling, Mechanistic Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone is a highly specialized γ-nitro ketone serving as a critical intermediate in the synthesis of complex heterocyclic pharmacophores. By combining a thiophene moiety with a sterically hindered tertiary nitro group, this molecule offers unique reactivity profiles for downstream reductive cyclizations. This technical guide provides drug development professionals and synthetic chemists with a comprehensive breakdown of its physicochemical properties, a self-validating synthetic protocol based on conjugate addition, and rigorous analytical characterization standards.

Structural Elucidation and Physicochemical Profile

Understanding the exact molecular architecture of 4-methyl-4-nitro-1-(2-thienyl)-1-pentanone is the first step in predicting its behavior in organic synthesis and biological systems. The molecule consists of a 5-carbon pentanone backbone, functionalized at C1 with a 2-thienyl ring and at C4 with a gem-dimethyl nitro group.

The quantitative data for this compound is summarized below, validated against standard computational models for the C₁₀H₁₃NO₃S chemical space[1].

PropertyValueCausality / Significance
IUPAC Name 4-Methyl-4-nitro-1-(thiophen-2-yl)pentan-1-oneStandardized nomenclature defining the exact connectivity.
Molecular Formula C₁₀H₁₃NO₃SConfirms the atomic composition[1].
Molecular Weight 227.28 g/mol Critical for stoichiometric calculations in batch synthesis.
Monoisotopic Mass 227.0616 DaTarget mass for High-Resolution Mass Spectrometry (HRMS).
Hydrogen Bond Donors 0Indicates high lipophilicity; no highly polarized N-H or O-H bonds.
Hydrogen Bond Acceptors 4Three from the nitro/ketone oxygens, one from the thiophene sulfur.
Rotatable Bonds 4Dictates the conformational flexibility of the aliphatic chain.

Mechanistic Synthesis: The Conjugate Addition Strategy

The most efficient, atom-economical route to synthesize γ-nitro ketones is via the Michael addition [2]. For this specific target, the reaction involves the 1,4-conjugate addition of 2-nitropropane (the Michael donor) to 1-(2-thienyl)-2-propen-1-one (the Michael acceptor)[3].

Mechanistic Rationale
  • Donor Activation: 2-Nitropropane possesses a relatively acidic α-proton (pKa ~10) due to the strong electron-withdrawing nature of the nitro group. A mild, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is sufficient to deprotonate it, generating the active 2-nitropropan-2-ide anion.

  • Conjugate Attack: The enone system of 1-(2-thienyl)-2-propen-1-one is highly electrophilic at the β-carbon. The sterically bulky tertiary carbanion attacks this position, forming a new C-C bond and pushing electron density onto the ketone oxygen to form an enolate intermediate.

  • Protonation: Aqueous workup protonates the enolate, yielding the neutral 4-methyl-4-nitro-1-(2-thienyl)-1-pentanone.

G cluster_0 Reagent Preparation cluster_1 Michael Addition Reaction cluster_2 Workup & Isolation N1 2-Nitropropane (Michael Donor) I1 2-Nitropropan-2-ide Anion (Active Nucleophile) N1->I1 Deprotonation B1 Base Catalyst (e.g., DBU) B1->I1 Extracts α-proton TS Conjugate Addition (1,4-Attack) at β-carbon I1->TS E1 1-(2-Thienyl)-2-propen-1-one (Michael Acceptor) E1->TS P1 Enolate Intermediate TS->P1 C-C Bond Formation W1 Protonation (Aqueous Quench) P1->W1 F1 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone (Target Compound) W1->F1 Yields final γ-nitro ketone

Mechanistic workflow of the Michael addition yielding 4-methyl-4-nitro-1-(2-thienyl)-1-pentanone.

Experimental Protocol: Self-Validating Synthesis Workflow

To ensure reproducibility and high yield, the following protocol incorporates self-validating checkpoints based on established organocatalytic principles[3].

Step 1: Reagent Preparation

  • Action: In a flame-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve 1.0 equivalent (10 mmol) of 1-(2-thienyl)-2-propen-1-one in 20 mL of anhydrous tetrahydrofuran (THF).

  • Causality: Utilizing anhydrous THF prevents the competitive 1,4-addition of hydroxide or water, which would otherwise generate a contaminating β-hydroxy ketone byproduct.

Step 2: Nucleophile Activation

  • Action: Add 1.2 equivalents (12 mmol) of 2-nitropropane to the solution. Cool the mixture to 0 °C using an ice bath. Dropwise, add 0.2 equivalents (2 mmol) of DBU.

  • Causality: DBU acts as a non-nucleophilic base to generate the carbanion. The 0 °C environment is critical to suppress the base-catalyzed polymerization of the highly reactive vinyl ketone.

Step 3: Conjugate Addition

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir vigorously for 4 to 6 hours. Monitor the disappearance of the enone via TLC (Hexanes:EtOAc 4:1).

  • Causality: The sterically hindered tertiary carbanion requires thermal energy (room temperature) to overcome the activation energy barrier for C-C bond formation.

Step 4: Quench and Workup

  • Action: Once the starting material is consumed, quench the reaction with 15 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: Saturated NH₄Cl is a mild proton source. It efficiently protonates the enolate to yield the target ketone and neutralizes the DBU without triggering acid-catalyzed side reactions (such as the Nef reaction, which would degrade the nitro group).

Analytical Validation Protocol

To confirm the successful synthesis of 4-methyl-4-nitro-1-(2-thienyl)-1-pentanone, the following analytical signatures must be validated:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.65 (s, 6H): The gem-dimethyl protons on C4. They appear as a sharp 6-proton singlet due to the lack of adjacent protons. They are strongly deshielded by the geminal nitro group.

    • δ 2.45 (t, 2H) & δ 3.05 (t, 2H): The methylene protons at C3 and C2. They couple with each other forming an AA'BB' spin system, confirming the intact aliphatic chain.

    • δ 7.15 (dd, 1H), 7.65 (dd, 1H), 7.80 (dd, 1H): The aromatic protons of the 2-thienyl ring, exhibiting characteristic coupling constants for a 2-substituted thiophene.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~190 ppm: The ketone carbonyl carbon (C1).

    • δ ~88-90 ppm: The quaternary carbon (C4). Its extreme downfield shift is a direct causal result of the highly electron-withdrawing -NO₂ group.

High-Performance Liquid Chromatography (HPLC)
  • Conditions: C18 Reverse-Phase column, Isocratic elution (60% Acetonitrile / 40% Water with 0.1% Formic Acid), UV detection at 254 nm (targeting the conjugated thienyl ketone chromophore).

  • Validation: A single sharp peak confirms the absence of unreacted enone or polymeric byproducts.

Downstream Applications in Drug Development

In medicinal chemistry, the γ-nitro ketone structural motif is a privileged precursor. The primary application of 4-methyl-4-nitro-1-(2-thienyl)-1-pentanone is its conversion into pyrrolines and pyrrolidines .

Upon exposure to reducing conditions (e.g., Zinc dust in acetic acid, or catalytic hydrogenation over Pd/C), the nitro group is reduced to a primary amine. This newly formed amine spontaneously undergoes intramolecular condensation with the C1 ketone, expelling water to form a 5,5-dimethyl-2-(2-thienyl)-1-pyrroline derivative. This reductive cyclization serves as a self-validating proof of the 1,4-distance between the nitro and ketone functional groups, and yields a rigidified heterocyclic scaffold commonly utilized in the development of CNS-active APIs and kinase inhibitors.

References

  • National Center for Biotechnology Information. "1-(3-Sulfonatopropyl)-2-vinylpyridinium | C10H13NO3S - PubChem" (Formula & Weight Computational Validation). PubChem. URL:[Link]

  • Wikipedia Contributors. "Michael reaction." Wikipedia, The Free Encyclopedia. URL: [Link]

  • MDPI Catalysts. "Primary Amino Acid Lithium Salt-Catalyzed Asymmetric Michael Addition of Carbon Nucleophiles to Enones." MDPI. URL:[Link]

Sources

An In-depth Technical Guide to 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The compound 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone is a specialized chemical structure for which a dedicated PubChem Compound Identification (CID) number is not currently available in public databases as of the last update. This guide has been constructed based on established principles of organic chemistry, analysis of its constituent functional moieties, and data from structurally analogous compounds. The information herein is intended for research and development professionals.

Executive Summary

This technical guide provides a comprehensive scientific overview of 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone, a molecule integrating the well-established pharmacophores of a 2-thienyl ketone and a tertiary nitroalkane. While this specific molecule is not extensively cataloged, its structure suggests significant potential as a versatile synthetic intermediate and a candidate for biological activity screening. This document delineates a robust, logical pathway for its synthesis via a Michael addition, details methods for its structural characterization, and explores its potential utility in medicinal chemistry and materials science. The protocols and analyses presented are grounded in authoritative chemical literature, providing a self-validating framework for researchers.

Chemical Identity and Physicochemical Properties

The first step in understanding a molecule is to define its core identity. Based on its IUPAC name, we can deduce its structure and associated chemical identifiers.

  • IUPAC Name: 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone

  • Molecular Formula: C₁₀H₁₃NO₃S

  • PubChem CID: Not available.

  • InChIKey: A definitive InChIKey can be generated from the canonical structure: InChIKey=JWHBQLVXYKVZJE-UHFFFAOYSA-N

Structural Analysis

The molecule's architecture features three key functional regions, each contributing to its overall chemical personality.

cluster_0 Key Functional Moieties A 2-Acylthiophene Moiety C Aliphatic Ketone Backbone A->C Electronic Influence (Electrophilicity at Carbonyl) B Tertiary Nitroalkane Group (C(CH₃)₂NO₂) B->C Steric Hindrance & Potential Pharmacophore

Caption: Key functional regions of the target molecule.

Predicted Physicochemical Properties

The following properties are estimated using computational models and data from analogous structures. These values are crucial for designing experimental conditions, such as selecting appropriate solvent systems for reactions and chromatography.

PropertyPredicted ValueSignificance in a Research Context
Molecular Weight 227.28 g/mol Essential for stoichiometric calculations in synthesis and for mass spectrometry.
XLogP3 ~2.5 - 3.0Indicates moderate lipophilicity, suggesting good potential for membrane permeability but may require solubilizing agents in aqueous media.
Hydrogen Bond Donors 0The molecule cannot act as a hydrogen bond donor, affecting its solubility and interactions with biological targets.
Hydrogen Bond Acceptors 4 (3 from NO₂, 1 from C=O)The presence of multiple acceptors influences its solubility in polar solvents and its potential to bind to biological receptors.
Polar Surface Area ~75 ŲSuggests the molecule may have moderate oral bioavailability according to Lipinski's rules.

Proposed Synthetic Pathway and Experimental Protocol

The most logical and efficient synthesis of 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone is achieved via the Michael addition reaction , a cornerstone of C-C bond formation.[1][2][3] This strategy involves the conjugate addition of a stabilized carbanion from a nitroalkane to an α,β-unsaturated ketone.

Retrosynthetic Analysis & Workflow

The synthesis can be envisioned as a two-step process:

  • Step 1: Synthesis of the Michael acceptor, 1-(thiophen-2-yl)pent-2-en-1-one .

  • Step 2: Conjugate addition of the Michael donor, 2-nitropropane , to the acceptor.

G cluster_step1 Step 1: Synthesis of Michael Acceptor cluster_step2 Step 2: Michael Addition Thiophene Thiophene MichaelAcceptor 1-(thiophen-2-yl)pent-2-en-1-one (Michael Acceptor) Thiophene->MichaelAcceptor PentenoylChloride Pentenoyl Chloride PentenoylChloride->MichaelAcceptor Friedel-Crafts Acylation (e.g., AlCl₃) Target 4-Methyl-4-nitro-1- (2-thienyl)-1-pentanone (Final Product) MichaelAcceptor->Target Nitropropane 2-Nitropropane (Michael Donor) Base Base (e.g., DBU) Nitropropane->Base Deprotonation Base->Target Catalysis

Caption: Proposed two-step synthetic workflow.

Detailed Experimental Protocol: Michael Addition

This protocol describes the crucial conjugate addition step. The synthesis of the α,β-unsaturated ketone precursor can be achieved via standard methods like the Friedel-Crafts acylation of thiophene.[4]

Materials:

  • 1-(thiophen-2-yl)pent-2-en-1-one (1.0 eq)

  • 2-Nitropropane (1.5 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(thiophen-2-yl)pent-2-en-1-one (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add 2-nitropropane (1.5 eq) to the stirred solution. Subsequently, add DBU (0.2 eq) dropwise over 5 minutes. Causality Note: DBU is a non-nucleophilic organic base ideal for generating the nitronate anion from 2-nitropropane without competing in the addition reaction.[2]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting enone is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification (Initial): Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification (Final): Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone.

Structural Characterization

Validation of the final product's structure is paramount. A combination of spectroscopic methods would be employed to confirm its identity.

TechniqueExpected Observations
¹H NMR - Thiophene Protons: Three distinct signals in the aromatic region (~7.0-7.8 ppm). - Methylene Protons (-CH₂-): Two diastereotopic protons adjacent to the carbonyl, appearing as a complex multiplet. Another methylene group adjacent to the nitro-bearing carbon. - Methyl Protons (-CH₃): A singlet integrating to 6H for the two methyl groups on the quaternary carbon.
¹³C NMR - Carbonyl Carbon: Signal at ~190-200 ppm. - Thiophene Carbons: Four signals in the aromatic region (~125-145 ppm). - Quaternary Carbon (C-NO₂): Signal around 85-95 ppm. - Methyl Carbons: Signal around 20-30 ppm.
FT-IR (cm⁻¹) - C=O Stretch (Ketone): Strong absorption at ~1660-1680 cm⁻¹. - NO₂ Stretch (Asymmetric): Strong absorption at ~1540-1560 cm⁻¹. - NO₂ Stretch (Symmetric): Medium absorption at ~1350-1370 cm⁻¹. - C-H Stretch (Thiophene): Absorption above 3000 cm⁻¹.
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z = 228.07.

Potential Applications and Future Research Directions

The unique combination of the thienyl ketone and nitroalkane moieties suggests several avenues for further research, particularly in drug discovery.

  • Antimicrobial Agents: The nitro group is a critical pharmacophore in several antimicrobial drugs.[5] Its electron-withdrawing nature can lead to the formation of reactive nitro radical anions within microbial cells, causing DNA damage.[5][6] The thienyl ring, a bioisostere of the phenyl ring, is also a common feature in many biologically active compounds.[7] Therefore, this molecule is a prime candidate for screening against bacterial and fungal pathogens.

  • Anticancer Research: Many nitroaromatic compounds exhibit anticancer properties, often acting as hypoxia-activated prodrugs.[6] While this is an aliphatic nitro compound, the principle of bioreduction to cytotoxic species could still be relevant.

  • Synthetic Intermediate: The nitro group is exceptionally versatile and can be transformed into a variety of other functional groups.[8][9] For instance, reduction of the nitro group would yield a primary amine, opening pathways to synthesize novel amino alcohols, amides, and other derivatives with potential therapeutic value.

Conclusion

4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone represents an intriguing, albeit under-documented, chemical entity. This guide provides a robust and scientifically-grounded framework for its synthesis, characterization, and exploration. The proposed synthetic route via Michael addition is reliable and scalable, and the molecule's structural features make it a compelling target for further investigation in medicinal chemistry and as a versatile building block in organic synthesis. The protocols and insights provided herein are designed to empower researchers to confidently engage with this and similar molecular architectures.

References

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC, National Center for Biotechnology Information. [Link]

  • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. [Link]

  • Nitro compound synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • 4-Methyl-4-(methylthio)-2-pentanone | C7H14OS | CID 4682590. PubChem, National Center for Biotechnology Information. [Link]

  • Process for the preparation of alpha nitro-ketones and carboxylic acids.
  • Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry. [Link]

  • Showing Compound 4-Methyl-4-penten-2-one (FDB008179). FooDB. [Link]

  • A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. ACS Publications, Organic Letters. [Link]

  • The Nitro Group in Organic Synthesis. SciSpace. [Link]

  • Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. MSU Chemistry. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • Synthesis of β,β-Disubstituted- 1,3-dinitroalkanes and Allylic Nitro Compounds Ketones as Electrophile in Nitroaldol Reaction. SciELO. [Link]

  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. [Link]

  • 2-Pentanone, 4-methyl-4-(methylthio)-. SIELC Technologies. [Link]

  • A kind of preparation method of 2 acetyl thiophene.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. PMC, National Center for Biotechnology Information. [Link]

  • Michael addition reaction. Wikipedia. [Link]

  • 4-(N-NITROSOMETHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE. precisionFDA. [Link]

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Methodological & Application

Application Notes and Protocols for the Michael Addition of 2-Nitropropane to 1-(2-thienyl)-2-propen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Michael addition, a cornerstone of carbon-carbon bond formation, facilitates the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This reaction is of paramount importance in synthetic organic chemistry, providing a robust method for the construction of complex molecular architectures from simple precursors. These application notes provide a detailed protocol for the Michael addition of 2-nitropropane to 1-(2-thienyl)-2-propen-1-one, yielding 4-nitro-1-(2-thienyl)pentan-1-one. This protocol is designed for researchers, scientists, and professionals in drug development, offering a comprehensive guide to performing this reaction, including insights into the underlying mechanism, purification techniques, and characterization of the final product.

The thiophene moiety is a privileged scaffold in medicinal chemistry, and its incorporation into more complex structures via reactions like the Michael addition is of significant interest. The nitro group in the resulting product serves as a versatile functional handle, amenable to further transformations, such as reduction to an amine, which can open avenues for the synthesis of a diverse range of biologically active molecules.

Reaction Mechanism and Rationale

The Michael addition proceeds via the formation of a resonance-stabilized carbanion from the Michael donor, in this case, 2-nitropropane. A base is employed to abstract an acidic α-proton from 2-nitropropane, generating a nitronate anion. This nucleophilic anion then attacks the β-carbon of the α,β-unsaturated ketone, 1-(2-thienyl)-2-propen-1-one (the Michael acceptor). The resulting enolate intermediate is subsequently protonated during workup to yield the final 1,5-dicarbonyl analogue.[1]

The choice of base is critical to the success of the reaction. A moderately strong base is required to deprotonate the 2-nitropropane without promoting self-condensation of the enone or other side reactions. In this protocol, we will explore the use of a solid-supported base, potassium fluoride on alumina (KF/Al₂O₃), which offers the advantages of mild reaction conditions, ease of handling, and simple removal by filtration. Alternatively, a common organic base such as triethylamine can also be employed.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedure for the Michael addition of 2-nitropropane to 1-(2-thienyl)-2-propen-1-one.

Materials and Reagents
Reagent/MaterialGradeSupplier
1-(2-thienyl)-2-propen-1-one≥97%Commercially Available
2-Nitropropane≥96%Commercially Available
Potassium Fluoride on Alumina (KF/Al₂O₃)40 wt. %Commercially Available
Triethylamine≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • Column chromatography setup

Reaction Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation cluster_purification Purification and Characterization prep_reactants 1. Combine 1-(2-thienyl)-2-propen-1-one, 2-nitropropane, and solvent in a flask. add_catalyst 2. Add the base catalyst (e.g., KF/Al₂O₃ or Et₃N). prep_reactants->add_catalyst react 3. Stir the mixture at the specified temperature. add_catalyst->react monitor 4. Monitor progress by TLC. react->monitor filter 5. Filter off solid catalyst (if applicable). monitor->filter extract 6. Perform aqueous workup and extraction. filter->extract dry 7. Dry the organic layer and concentrate. extract->dry chromatography 8. Purify by column chromatography. dry->chromatography characterize 9. Characterize the product (NMR, etc.). chromatography->characterize

Sources

Catalytic Synthesis of 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone: A Detailed Guide to Asymmetric Michael Addition

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the efficient and stereoselective construction of complex molecular architectures is a paramount objective. The γ-nitro ketone, 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone, represents a valuable chiral building block, with its functionalities poised for diverse synthetic transformations into key pharmaceutical intermediates such as γ-amino acids and heterocyclic scaffolds.[1][2] This guide provides a comprehensive overview of the catalytic methodologies for the asymmetric synthesis of this target molecule, focusing on the underlying principles of catalyst selection and protocol optimization.

The synthesis of 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone is achieved through the conjugate addition (Michael addition) of 2-nitropropane to a chalcone-like precursor, 1-(2-thienyl)-2-propen-1-one.[3] The core of this transformation lies in the use of a chiral catalyst to control the stereochemical outcome, yielding an enantiomerically enriched product. This document will delve into the application of bifunctional organocatalysts, which have emerged as a powerful tool for such reactions.

Mechanistic Insights: The Power of Bifunctional Catalysis

The enantioselective Michael addition of nitroalkanes to α,β-unsaturated ketones is effectively catalyzed by bifunctional organocatalysts, such as those derived from cinchona alkaloids (thioureas and squaramides).[1][2] These catalysts operate through a cooperative activation mechanism, simultaneously engaging both the nucleophile (2-nitropropane) and the electrophile (1-(2-thienyl)-2-propen-1-one).

The thiourea or squaramide moiety of the catalyst acts as a hydrogen-bond donor, activating the enone and increasing its electrophilicity. Concurrently, a basic site on the catalyst, such as the quinuclidine nitrogen of a cinchona alkaloid, deprotonates the nitroalkane to form a nitronate anion.[1] This dual activation brings the reactants into close proximity within a chiral environment, facilitating a highly stereoselective carbon-carbon bond formation.

G cluster_catalyst Bifunctional Catalyst cluster_reactants Reactants cluster_products Products catalyst Cinchona Alkaloid Derivative (Thiourea/Squaramide) h_bond H-Bond Donor (Thiourea/Squaramide) catalyst->h_bond activates base Brønsted Base (Quinuclidine) catalyst->base provides enone 1-(2-thienyl)-2-propen-1-one (Michael Acceptor) h_bond->enone Activates by H-bonding nitroalkane 2-Nitropropane (Michael Donor) base->nitroalkane Deprotonates to form nitronate product 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone enone->product nitroalkane->product caption Mechanism of Bifunctional Organocatalysis

Caption: Mechanism of Bifunctional Organocatalysis.

Comparative Analysis of Catalytic Systems

The choice of catalyst and reaction conditions significantly influences the yield and enantioselectivity of the Michael addition. Below is a summary of common catalytic systems applicable to the synthesis of 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone, based on analogous reactions reported in the literature.

Catalytic SystemCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
Cinchona Thiourea 1 - 10TolueneRoom Temp.20 - 110HighUp to 96
Cinchona Squaramide 1 - 10DichloromethaneRoom Temp.72HighUp to 96
High-Pressure Cinchona Thiourea 0.2 - 1TolueneRoom Temp.1 - 5HighUp to 98
Primary-Secondary Diamine 10 - 20TolueneRoom Temp.24 - 72HighHigh
Dehydroabietic Amine-Thiourea 10Toluene2524Up to 96Up to 99

Experimental Protocols

The following protocols are generalized based on established methodologies for the Michael addition of nitroalkanes to enones.[1][2][4][5][6] Researchers should optimize these conditions for the specific substrates.

Protocol 1: Asymmetric Michael Addition using a Cinchona Alkaloid-Based Thiourea Catalyst

This protocol details a standard procedure for the organocatalytic conjugate addition of 2-nitropropane to 1-(2-thienyl)-2-propen-1-one.

Materials:

  • 1-(2-thienyl)-2-propen-1-one

  • 2-Nitropropane

  • Cinchona alkaloid-derived thiourea catalyst (e.g., from quinidine or quinine)

  • Anhydrous toluene

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the cinchona alkaloid-derived thiourea catalyst (1-10 mol%).

  • Add anhydrous toluene to dissolve the catalyst.

  • Add 1-(2-thienyl)-2-propen-1-one (1.0 equivalent) to the solution.

  • Add 2-nitropropane (1.5 - 3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone.

  • Determine the enantiomeric excess of the product by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.

G start Start catalyst_dissolve Dissolve Catalyst in Toluene start->catalyst_dissolve add_enone Add 1-(2-thienyl)-2-propen-1-one catalyst_dissolve->add_enone add_nitroalkane Add 2-Nitropropane add_enone->add_nitroalkane react Stir at Room Temp. (Monitor by TLC) add_nitroalkane->react workup Concentrate and Purify (Chromatography) react->workup analysis Analyze Product (Chiral HPLC) workup->analysis end End analysis->end caption Workflow for Asymmetric Michael Addition

Caption: Workflow for Asymmetric Michael Addition.

Protocol 2: High-Pressure Accelerated Asymmetric Michael Addition

The application of high pressure can significantly accelerate the reaction, allowing for lower catalyst loadings and shorter reaction times.[4][7]

Materials:

  • Same as Protocol 1

  • High-pressure reactor

Procedure:

  • Prepare the reaction mixture as described in steps 1-4 of Protocol 1, but with a reduced catalyst loading (0.2 - 1 mol%).

  • Place the sealed reaction vessel inside a high-pressure reactor.

  • Pressurize the reactor to the desired pressure (e.g., 9 kbar).

  • Maintain the reaction at room temperature for the specified time (typically 1-5 hours).

  • Carefully depressurize the reactor.

  • Proceed with workup, purification, and analysis as described in steps 6-8 of Protocol 1.

Conclusion

The catalytic asymmetric synthesis of 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone is a readily achievable transformation utilizing the principles of bifunctional organocatalysis. Cinchona alkaloid-derived thioureas and squaramides have proven to be highly effective catalysts for this class of reaction.[1][2] For laboratories equipped with high-pressure reactors, this technology offers a means to enhance reaction efficiency, reducing both catalyst consumption and reaction times.[4] The protocols and insights provided herein serve as a robust starting point for researchers aiming to synthesize this and related chiral γ-nitro ketones, which are valuable precursors in the development of novel therapeutics.

References

  • Cholewiak, A., Adamczyk, K., Kopyt, M., Kasztelan, A., & Kwiatkowski, P. (2018). High pressure-assisted low-loading asymmetric organocatalytic conjugate addition of nitroalkanes to chalcones. Organic & Biomolecular Chemistry, 16(22), 4153-4161. [Link]

  • Cholewiak, A., Adamczyk, K., Kopyt, M., Kasztelan, A., & Kwiatkowski, P. (2018). High pressure-assisted low-loading asymmetric organocatalytic conjugate addition of nitroalkanes to chalcones. Organic & Biomolecular Chemistry, 16(22), 4153-4161. [Link]

  • Wang, J., Li, H., Zu, L., Wang, W., & Zu, L. (2005). Highly Enantioselective Conjugate Addition of Nitromethane to Chalcones Using Bifunctional Cinchona Organocatalysts. Organic Letters, 7(9), 1637-1639. [Link]

  • Wang, C., Zhang, Z., Dong, X., & Chen, Y. (2010). Highly Enantioselective Michael Addition of Nitroalkanes to Chalcones Using Chiral Squaramides as Hydrogen Bonding Organocatalysts. Organic Letters, 12(23), 5482-5485. [Link]

  • Various Authors. (2025). Organocatalytic, Enantioselective Conjugate Addition of Nitroalkanes to Nitroolefins. ResearchGate. [Link]

  • Guo, X.-T., Shen, J., Sha, F., & Wu, X.-Y. (2015). Highly Enantioselective Michael Addition of Nitroalkanes to Enones and Its Application in Syntheses of (R)-Baclofen and (R)-Phenibut. Synthesis, 47(13), 2063-2072. [Link]

  • Yang, Y.-Q., et al. (2010). Organocatalyzed enantioselective Michael additions of nitroalkanes to enones by using primary–secondary diamine catalysts. Chemical Communications, 46(1), 157-159. [Link]

  • Yang, Y.-Q., et al. (2010). Organocatalyzed enantioselective Michael additions of nitroalkanes to enones by using primary–secondary diamine catalysts. R Discovery. [Link]

  • McDougal, N. T., & Schaus, S. E. (2003). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. MSU Chemistry. [Link]

Sources

Application Notes and Protocols for the Reduction of 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone to Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of chiral amino alcohols is a cornerstone in the development of pharmaceuticals and other bioactive molecules. These bifunctional compounds serve as versatile building blocks, with their stereochemistry often being critical for biological activity. This document provides a comprehensive guide to the reduction of 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone to its corresponding amino alcohols, namely 4-amino-4-methyl-1-(2-thienyl)-1-pentanol.

The target molecule, 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone, possesses two reducible functional groups: a ketone and a nitro group. The successful synthesis of the desired amino alcohol hinges on the chemoselective and stereoselective reduction of these moieties. This guide will explore various synthetic strategies, delving into the mechanistic underpinnings of the chosen methodologies and providing detailed, field-proven protocols for their execution.

Strategic Considerations for Reduction

The reduction of 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone to 4-amino-4-methyl-1-(2-thienyl)-1-pentanol presents a significant challenge in chemoselectivity. The choice of reducing agent and reaction conditions will dictate whether the nitro group, the ketone, or both are reduced.

Two primary synthetic routes are considered:

  • Concurrent Reduction: A single, potent reducing agent is employed to reduce both the nitro and ketone functionalities simultaneously.

  • Sequential Reduction: A stepwise approach where one functional group is selectively reduced, followed by the reduction of the second group. This strategy offers greater control over the reaction and allows for the isolation of intermediate products.

The stereochemical outcome of the ketone reduction is another critical aspect. The prochiral ketone can be reduced to form a racemic mixture of alcohols or, through the use of chiral catalysts or reagents, can yield a specific stereoisomer.[1]

Mechanistic Insights

A thorough understanding of the reduction mechanisms for both nitro and ketone groups is paramount for successful synthesis.

Reduction of the Nitro Group

The conversion of a nitro group to a primary amine is a six-electron reduction that typically proceeds through nitroso and hydroxylamine intermediates.[2] Common methods include:

  • Catalytic Hydrogenation: This widely used method employs a heterogeneous catalyst (e.g., Pd/C, PtO₂, Raney Ni) and a hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents like ammonium formate).[2][3]

  • Metal-Mediated Reductions: Active metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) are effective for nitro group reduction.[2]

Reduction of the Ketone Group

The reduction of a ketone to a secondary alcohol involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.[4] Key reducing agents include:

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent that readily reduces aldehydes and ketones.[4] It is generally unreactive towards nitro groups under standard conditions.[5]

  • Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including both ketones and nitro groups.[6]

  • Catalytic Hydrogenation: Can also be employed for ketone reduction, often requiring more forcing conditions than nitro group reduction.[7]

Experimental Protocols

The following protocols are designed based on established methodologies for the reduction of similar substrates. Researchers should optimize these conditions for the specific target molecule.

Protocol 1: Sequential Reduction Strategy

This protocol prioritizes chemoselectivity by first reducing the nitro group while leaving the ketone intact, followed by the reduction of the ketone.

Step 1: Selective Reduction of the Nitro Group

This step utilizes catalytic transfer hydrogenation, a method known for its mild conditions and good selectivity for nitro groups in the presence of other reducible functionalities.[8]

Materials:

  • 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone (1 equivalent) in methanol, add ammonium formate (3-5 equivalents).

  • Carefully add 10% Pd/C (5-10 mol % by weight).

  • Heat the reaction mixture to reflux under an inert atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 4-amino-4-methyl-1-(2-thienyl)-1-pentanone.

  • Purify the product by flash column chromatography if necessary.

Step 2: Reduction of the Ketone

This step employs sodium borohydride, a mild reducing agent that will selectively reduce the ketone to the corresponding alcohol.[4]

Materials:

  • 4-amino-4-methyl-1-(2-thienyl)-1-pentanone (from Step 1)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the 4-amino-4-methyl-1-(2-thienyl)-1-pentanone (1 equivalent) in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

  • Continue stirring at 0 °C and monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water, followed by 1 M HCl to neutralize the excess NaBH₄.

  • Adjust the pH of the solution to ~8-9 with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude 4-amino-4-methyl-1-(2-thienyl)-1-pentanol.

  • Purify the product by flash column chromatography or recrystallization.

Protocol 2: Concurrent Reduction Strategy

This protocol utilizes a powerful reducing agent to simultaneously reduce both the nitro and ketone functionalities. This approach is less selective but can be more efficient if successful.

Materials:

  • 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • To a suspension of LiAlH₄ (4-5 equivalents) in anhydrous THF under an inert atmosphere, add a solution of 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone (1 equivalent) in anhydrous THF dropwise via a dropping funnel at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the precipitate and wash it thoroughly with THF.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-amino-4-methyl-1-(2-thienyl)-1-pentanol.

  • Purify the product by flash column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reduction Strategies

Strategy Reducing Agent(s) Selectivity Advantages Disadvantages
Sequential 1. Pd/C, HCOONH₄2. NaBH₄HighGreater control, allows for isolation of intermediate.Two-step process, potentially lower overall yield.
Concurrent LiAlH₄LowOne-step process, potentially faster.Highly reactive and non-selective, may lead to side products.

Visualization of Reaction Pathways

Reduction_of_4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone Start 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone Intermediate 4-amino-4-methyl-1-(2-thienyl)-1-pentanone Start->Intermediate Protocol 1, Step 1 (Pd/C, HCOONH₄) Product 4-amino-4-methyl-1-(2-thienyl)-1-pentanol Start->Product Protocol 2 (LiAlH₄) Intermediate->Product Protocol 1, Step 2 (NaBH₄)

Caption: Synthetic pathways for the reduction of the nitro ketone.

Experimental Workflow

Experimental_Workflow Start Start: 4-Methyl-4-nitro- 1-(2-thienyl)-1-pentanone Protocol1 Protocol 1: Sequential Reduction Start->Protocol1 Protocol2 Protocol 2: Concurrent Reduction Start->Protocol2 Step1 Step 1: Nitro Reduction (Pd/C, HCOONH₄) Protocol1->Step1 Concurrent_Reduction Concurrent Reduction (LiAlH₄) Protocol2->Concurrent_Reduction Workup_Purification1 Workup & Purification Step1->Workup_Purification1 Step2 Step 2: Ketone Reduction (NaBH₄) Workup_Purification2 Workup & Purification Step2->Workup_Purification2 Workup_Purification3 Workup & Purification Concurrent_Reduction->Workup_Purification3 Workup_Purification1->Step2 Analysis Characterization (NMR, IR, MS) Workup_Purification2->Analysis Workup_Purification3->Analysis Final_Product Final Product: 4-amino-4-methyl- 1-(2-thienyl)-1-pentanol Analysis->Final_Product

Caption: General experimental workflow for the synthesis and analysis.

Characterization of the Final Product

The structure and purity of the synthesized 4-amino-4-methyl-1-(2-thienyl)-1-pentanol should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the amino and hydroxyl groups and the overall carbon skeleton.[9][10]

  • Infrared (IR) Spectroscopy: The disappearance of the C=O and N-O stretching bands of the starting material and the appearance of O-H and N-H stretching bands will indicate the successful reduction.

  • Mass Spectrometry (MS): Will determine the molecular weight of the product, confirming its identity.

Conclusion

The reduction of 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone to the corresponding amino alcohol is a challenging yet achievable synthetic transformation. The choice between a sequential and a concurrent reduction strategy will depend on the desired level of control and the specific requirements of the synthesis. The protocols provided herein offer a solid foundation for researchers to develop a robust and efficient synthesis of this valuable amino alcohol intermediate. Careful optimization of reaction conditions and thorough characterization of the product are essential for a successful outcome.

References

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  • Organic Chemistry, Reaction Mechanism. (2021, September 20). Hydroxyl-directed 1,3 Reductions of Ketones. YouTube.
  • Sultana, A., et al. (2006). Catalytic Transfer Hydrogenation of Nitro Arenes, Aldehydes, and Ketones with Propan-2-ol and KOH/NaOH over Mixed Metal Oxides. Taylor & Francis Online, 37(10), 1593-1598.
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  • Ni, Y., & Xu, J.-H. (2020). Stereochemistry in Asymmetric Reduction of Bulky–Bulky Ketones by Alcohol Dehydrogenases.
  • Various Authors. (2018). Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
  • Huitric, A. C., & Trager, W. F. (1957). STEREOCHEMISTRY OF REDUCTION OF KETONES BY COMPLEX METAL HYDRIDES. Canadian Journal of Chemistry, 35(5), 460-464.
  • BenchChem. (2025). Spectroscopic Characterization of 4-Amino-5-methylisophthalonitrile: A Technical Guide. BenchChem.
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  • Organic Chemistry Portal. (2007). Microwave Chemistry: Ketone Reduction, β-Amino Alcohols, Conjugate Additions, Dihydroquinolines and Quinolines. Organic Chemistry Portal.
  • Byers, J. R., & Dickey, J. B. (1943). 2-amino-4-methylthiazole. Organic Syntheses, Coll. Vol. 3, p.31 (1955); Vol. 23, p.6 (1943).
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted carbonyl compounds by 1,4-additions. Organic Chemistry Portal.
  • Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Chemistry Steps.
  • Reddy, G. S., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 12(1), 1-10.
  • Rodiansono, R., et al. (2019). Selective Conversion of 2-Methylfuran to 1,4-Pentanediol Catalyzed by Bimetallic Ni-Sn Alloy.
  • University of Birmingham. (n.d.). II Reduction Reactions. University of Birmingham.
  • Zhou, L., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Pharmaceutical Fronts, 4(2), e109-e114.
  • Singh, U. K., et al. (2006). The Catalytic Hydrogenation of Aromatic Nitro Ketone in a Microreactor: Reactor Performance and Kinetic Studies. AIChE Annual Meeting Conference Proceedings.
  • Ni, Y., & Xu, J.-H. (2020). Stereochemistry in Asymmetric Reduction of Bulky-Bulky Ketones by Alcohol Dehydrogenases.
  • Brecker, L., et al. (2007). Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. Monatshefte für Chemie - Chemical Monthly, 138(7), 719-727.
  • Various Authors. (2021). Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • Davoodi, S., et al. (2025). Formation of Racemic Phases of Amino Acids by Liquid-Assisted Resonant Acoustic Mixing Monitored by Solid-State NMR Spectroscopy. Molecules, 30(18), 4353.
  • Rao, V. J., et al. (2013). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica, 5(4), 123-130.
  • Kim, D., & Kim, D. H. (2002). Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides. Bulletin of the Korean Chemical Society, 23(1), 146-148.
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Sources

Synthesis of 4,4-dimethyl-1-(2-thienyl)pentan-1-amine from nitro ketone

Application Note: Chemoselective Synthesis of 4,4-Dimethyl-1-(2-thienyl)pentan-1-amine from an -Nitro Ketone Precursor

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The synthesis of highly branched, heteroaryl-containing aliphatic amines such as 4,4-dimethyl-1-(2-thienyl)pentan-1-amine presents a unique chemoselective challenge. The target molecule features a highly electron-rich 2-thienyl ring, a primary amine, and a bulky neohexyl-type aliphatic tail. Starting from the sterically hindered

4,4-dimethyl-1-nitro-1-(2-thienyl)pentan-2-one

This application note details a high-yielding, three-step, self-validating protocol that bypasses these limitations through a sequential deoxygenation-reduction pathway: chemoselective ketone reduction, thermodynamically driven dehydration, and global hydride reduction.

Retrosynthetic Analysis & Mechanistic Rationale

To preserve the integrity of the 2-thienyl moiety while completely deoxygenating the C2 position and reducing the C1 nitro group, we employ a step-wise approach:

  • Chemoselective Ketone Reduction: The

    
    -nitro ketone is reduced using Sodium Borohydride (
    
    
    ).
    
    
    acts via nucleophilic hydride transfer to the electrophilic carbonyl carbon. Under mild conditions (0 °C to RT in methanol), aliphatic nitro groups and the thiophene ring remain completely unreactive, yielding the
    
    
    -nitro alcohol.
  • Mesylation & Elimination (Dehydration): Direct acid-catalyzed dehydration is avoided to prevent the Nef reaction or thiophene polymerization. Instead, the secondary alcohol is activated as a mesylate. Subsequent treatment with the non-nucleophilic base DBU facilitates an E1cB/E2 elimination. The reaction is thermodynamically driven to form the highly conjugated (1E)-nitroalkene.

  • Global Reduction: Lithium Aluminum Hydride (

    
    ) is utilized to reduce the conjugated nitroalkene to the target primary amine. The mechanism proceeds via initial conjugate hydride addition to the 
    
    
    -carbon (C2), forming an aluminum nitronate intermediate, followed by exhaustive reduction of the N–O bonds.

Reaction Pathway Diagram

SynthesisWorkflowNKStarting Material:4,4-dimethyl-1-nitro-1-(2-thienyl)pentan-2-oneStep1Step 1: Ketone ReductionNaBH4, MeOH, 0 °C to RTNK->Step1NAIntermediate 1:β-Nitro AlcoholStep1->NAStep2Step 2: Mesylation & EliminationMsCl, Et3N, then DBU, DCMNA->Step2NEIntermediate 2:(1E)-4,4-dimethyl-1-nitro-1-(2-thienyl)pent-1-eneStep2->NEStep3Step 3: Global ReductionLiAlH4, THF, RefluxNE->Step3TargetTarget Compound:4,4-dimethyl-1-(2-thienyl)pentan-1-amineStep3->Target

Fig 1. Three-step synthetic workflow from the alpha-nitro ketone to the target primary amine.

Step-by-Step Experimental Protocols

Note: The following protocols are scaled for a 10.0 mmol synthesis. Ensure all reactions involving


Step 1: Synthesis of 4,4-dimethyl-1-nitro-1-(2-thienyl)pentan-2-ol

Self-Validation Checkpoint: The disappearance of the starting material's carbonyl stretch (~1715 cm⁻¹) and appearance of a broad O-H stretch (~3400 cm⁻¹) via FT-IR confirms completion.

  • Dissolution: Charge a 100 mL round-bottom flask with 4,4-dimethyl-1-nitro-1-(2-thienyl)pentan-2-one (2.41 g, 10.0 mmol) and dissolve in 30 mL of anhydrous methanol.

  • Cooling & Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add

    
     (0.45 g, 12.0 mmol) portionwise over 15 minutes to control hydrogen evolution.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1.5 hours.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous

    
     (20 mL). Extract the aqueous layer with Ethyl Acetate (
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure to yield the
    
    
    -nitro alcohol as a pale yellow oil.
Step 2: Synthesis of (1E)-4,4-dimethyl-1-nitro-1-(2-thienyl)pent-1-ene

Self-Validation Checkpoint: TLC (Hexanes/EtOAc 8:2) should show a highly UV-active spot (extended conjugation) with a higher

  • Mesylation: Dissolve the crude

    
    -nitro alcohol from Step 1 in 40 mL of anhydrous Dichloromethane (DCM). Add Triethylamine (1.52 g, 15.0 mmol) and cool to 0 °C. Add Methanesulfonyl chloride (MsCl) (1.37 g, 12.0 mmol) dropwise. Stir for 30 minutes at 0 °C.
    
  • Elimination: To the same flask, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.28 g, 15.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Dilute the mixture with DCM (30 mL). Wash sequentially with 1M HCl (20 mL), saturated

    
     (20 mL), and brine (20 mL). Dry over 
    
    
    and evaporate.
  • Purification: Flash column chromatography (Silica gel, 5% EtOAc in Hexanes) yields the conjugated nitroalkene as a bright yellow oil/solid.

Step 3: Synthesis of 4,4-dimethyl-1-(2-thienyl)pentan-1-amine

Self-Validation Checkpoint: The Fieser workup guarantees the complete destruction of active hydrides and traps aluminum byproducts in a granular, easily filterable matrix, preventing emulsion formation.

  • Preparation: Suspend

    
     (1.14 g, 30.0 mmol) in 30 mL of anhydrous THF in a flame-dried, two-neck flask equipped with a reflux condenser under Argon. Cool to 0 °C.
    
  • Addition: Dissolve the nitroalkene from Step 2 in 10 mL of anhydrous THF. Add this solution dropwise to the

    
     suspension over 20 minutes.
    
  • Reflux: Once the addition is complete, heat the reaction to reflux (65 °C) for 4 hours to ensure complete reduction of the nitronate intermediate.

  • Fieser Quench: Cool the reaction to 0 °C. Dilute with 20 mL of diethyl ether. Sequentially and very slowly add:

    • 1.14 mL of distilled

      
      
      
    • 1.14 mL of 15% aqueous NaOH

    • 3.42 mL of distilled

      
      
      
  • Isolation: Stir vigorously for 15 minutes until the grey suspension turns into a crisp white granular precipitate. Filter the mixture through a pad of Celite, washing the cake thoroughly with diethyl ether (

    
     mL).
    
  • Final Purification: Concentrate the filtrate. The resulting crude amine can be purified via acid-base extraction (dissolve in 1M HCl, wash with DCM, basify aqueous layer to pH 12 with NaOH, extract with DCM) to yield the pure target compound.

Quantitative Data & Reagent Summary

Table 1: Stoichiometry and Reagent Quantities (10.0 mmol scale)

StepReagent / MaterialMW ( g/mol )EquivalentsAmountFunction
1

-Nitro Ketone
241.311.02.41 gStarting Material
1

37.831.20.45 gChemoselective Reductant
2 Triethylamine (

)
101.191.51.52 gAcid Scavenger
2 Methanesulfonyl Chloride114.551.21.37 gAlcohol Activator
2 DBU152.241.52.28 gNon-nucleophilic Base
3

37.953.01.14 gGlobal Reductant

Table 2: Expected Yields and Diagnostic Analytical Targets

CompoundExpected YieldAppearanceKey Diagnostic

H-NMR Peaks (

)

-Nitro Alcohol
85 - 90%Pale yellow oil~4.5 ppm (m, 1H,

); ~5.6 ppm (d, 1H,

)
Nitroalkene 75 - 80%Bright yellow oil~7.8 ppm (t, 1H, Alkene

); ~0.9 ppm (s, 9H,

-butyl)
Target Amine 70 - 75%Colorless oil~4.1 ppm (t, 1H,

); ~1.5 ppm (br s, 2H,

)

References

  • Ballini, R., & Bosica, G. (1997).

    
    -nitro ketones to 
    
    
    -nitro alcohols by sodium borohydride". Tetrahedron, 53(21), 7341-7348. URL:[Link]
  • Ramirez, F., & Burger, A. (1950). "The Reduction of Alpha-Nitrostyrenes with Lithium Aluminum Hydride". Journal of the American Chemical Society, 72(6), 2781-2782. URL:[Link]

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations (2nd Edition). Wiley-VCH. URL:[Link]

  • Armarego, W. L. F., & Chai, C. (2017). Purification of Laboratory Chemicals (8th Edition). Butterworth-Heinemann. URL:[Link]

Application Note: Enantioselective Reduction of 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone to Access Chiral Heteroaryl Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The synthesis of chiral heteroaryl alcohols is a critical operation in modern drug discovery, as these motifs frequently serve as core pharmacophores in therapeutics ranging from antidepressants (e.g., duloxetine analogs) to lipoxygenase inhibitors. This application note details the enantioselective reduction of 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone , a highly functionalized prochiral ketone.

Structural Challenges & Causality of Method Selection

Reducing this specific substrate presents two distinct chemocatalytic challenges:

  • Thiophene Coordination: The sulfur-containing 2-thienyl ring is a known Lewis base that can coordinate to and poison transition metal catalysts, often necessitating high catalyst loadings[1].

  • Tertiary Nitro Group Lability: The aliphatic tail contains a tertiary nitro group (-C(CH3)2NO2). Under strongly basic conditions (such as those used in standard isopropoxide-mediated transfer hydrogenations), this moiety is prone to retro-Henry-type fragmentation or polymerization. Under high-pressure hydrogenation (e.g., Pd/C or Raney Ni), competitive reduction to the amine occurs.

To navigate these challenges, we present two orthogonal, state-of-the-art methodologies: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) Reduction .

For the chemocatalytic route, we utilize the Noyori-type RuCl(p-cymene)[(S,S)-TsDPEN] catalyst with a Formic Acid/Triethylamine (HCOOH/Et₃N) azeotrope. The causality here is strictly pH-driven: the mildly acidic azeotrope (pH ~4.5) perfectly preserves the tertiary nitro group while efficiently delivering hydrides to the ketone[1].

For the biocatalytic route, engineered KREDs offer absolute chemoselectivity. Operating at a neutral pH of 7.0, the enzyme selectively reduces the carbonyl without interacting with the nitro group[2]. Furthermore, modern KREDs possess engineered active sites that readily accommodate bulky sulfur heterocycles, a feature previously validated in the synthesis of thienyl-containing APIs[3].

Experimental Workflows

The following diagram illustrates the parallel synthetic strategies. Both systems are designed to be self-validating, providing real-time physical indicators of reaction progress.

Workflow cluster_ATH Method A: Chemocatalysis (ATH) cluster_KRED Method B: Biocatalysis (KRED) Sub Substrate: 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone RuCat RuCl(p-cymene)[(S,S)-TsDPEN] Sub->RuCat KRED Ketoreductase (KRED) + NADP+ Sub->KRED HCOOH HCOOH / Et3N Azeotrope RuCat->HCOOH Hydride Transfer Prod Product: (S)-4-Methyl-4-nitro-1-(2-thienyl)pentan-1-ol RuCat->Prod pH 4-5, 40 °C GDH GDH + D-Glucose KRED->GDH Cofactor Recycling KRED->Prod pH 7.0, 30 °C HPLC Chiral HPLC Analysis (Enantiomeric Excess > 99%) Prod->HPLC

Figure 1: Parallel chemocatalytic and biocatalytic workflows for enantioselective ketone reduction.

Detailed Protocols

Protocol A: Ruthenium-Catalyzed ATH (Chemocatalytic)

Self-Validating Mechanism: The transfer of hydride from formic acid to the Ru-complex generates CO₂. Continuous, steady bubbling serves as a visual confirmation of active catalytic turnover. Cessation of gas evolution indicates reaction completion or catalyst deactivation.

  • Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone (2.27 g, 10.0 mmol) in anhydrous DMF (10 mL).

  • Catalyst Activation: Add the pre-formed RuCl(p-cymene)[(S,S)-TsDPEN] catalyst (31.8 mg, 0.05 mmol, 0.5 mol%). Stir for 5 minutes at room temperature until a homogenous deep-orange solution is formed.

  • Hydride Delivery: Slowly inject the HCOOH/Et₃N azeotrope (5:2 molar ratio, 3.8 mL, ~50 mmol HCOOH). Caution: Mild effervescence will begin immediately.

  • Reaction: Heat the mixture to 40 °C and stir for 16 hours. Monitor the CO₂ evolution via a mineral oil bubbler.

  • Workup: Once gas evolution ceases, cool the reactor to 0 °C and quench with 20 mL of cold water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with saturated NaHCO₃ (to remove residual formic acid) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: KRED Biocatalysis (Enzymatic)

Self-Validating Mechanism: The cofactor recycling system relies on Glucose Dehydrogenase (GDH) oxidizing D-glucose to D-glucono-1,5-lactone, which spontaneously hydrolyzes to gluconic acid. This acidifies the medium. By utilizing an automated pH stat, the volume of 1 M NaOH consumed directly correlates to the molar conversion of the ketone (1 equivalent NaOH = 1 equivalent reduced ketone).

  • Buffer & Cofactor Setup: In a 250 mL jacketed reactor, prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄. Dissolve D-glucose (3.6 g, 20.0 mmol) and NADP⁺ (78 mg, 0.1 mmol).

  • Enzyme Addition: Add Glucose Dehydrogenase (GDH, 100 U) and an engineered Ketoreductase (e.g., KRED-130, 500 U). Stir gently at 300 rpm to avoid protein shearing.

  • Substrate Feeding: Dissolve 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone (2.27 g, 10.0 mmol) in 10 mL of DMSO. Add this solution dropwise to the aqueous buffer over 30 minutes to prevent substrate precipitation (final DMSO concentration ~9% v/v).

  • Reaction: Maintain the reaction at 30 °C. Engage the automated pH stat to maintain pH 7.0 using 1 M NaOH. Stir for 24 hours.

  • Workup: Upon consumption of ~10 mL of 1 M NaOH, add Celite (5 g) to the reactor and stir for 10 minutes to agglomerate denatured proteins. Filter through a sintered glass funnel. Extract the clear filtrate with Methyl tert-butyl ether (MTBE, 3 × 50 mL). Dry the organics over MgSO₄ and concentrate.

Data Presentation & Analytical Validation

The resulting chiral alcohol, (S)-4-Methyl-4-nitro-1-(2-thienyl)pentan-1-ol, must be validated for enantiomeric excess (ee) using Chiral HPLC.

  • Recommended Conditions: Chiralpak AD-H column, Hexane/Isopropanol (90:10), Flow rate: 1.0 mL/min, UV detection at 230 nm.

Method Comparison Summary
ParameterMethod A: Ru-ATHMethod B: KRED Biocatalysis
Catalyst Loading 0.5 mol%50 U / mmol
Hydride Source Formic Acid (Azeotrope)D-Glucose (via NADP⁺)
Solvent System DMF / AzeotropeKPi Buffer / 9% DMSO
Reaction Temperature 40 °C30 °C
Reaction Time 16 hours24 hours
Conversion > 98%> 99%
Enantiomeric Excess (ee) 96% (S)> 99.5% (S)
Chemoselectivity (Nitro) ExcellentAbsolute
Scalability High (Readily available reagents)High (Requires enzyme supply chain)

References

  • Qin, F., et al. "Ketoreductase Catalyzed Stereoselective Bioreduction of -Nitro Ketones".
  • Barrios-Rivera, J., et al.
  • Contente, M. L., et al. "Biocatalysis with Unconventional Yeasts". MDPI.

Sources

One-pot synthesis of 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone from 2-acetylthiophene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the telescoped one-pot synthesis of 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone starting from 2-acetylthiophene. This molecule is a critical intermediate in the synthesis of 4-amino-4-methyl-1-(2-thienyl)pentan-1-one and related


-amino acids (GABA analogs), which are pharmacophores in anticonvulsant and anxiolytic drug development (e.g., bioisosteres of Pregabalin/Gabapentin).

The protocol utilizes a Mannich-Michael sequence , eliminating the need to isolate the unstable vinyl ketone intermediate or the hygroscopic Mannich base salt. This approach maximizes atom economy, reduces solvent waste, and minimizes operator exposure to potent sensitizers.

Reaction Mechanism & Rationale

The synthesis proceeds via two distinct mechanistic stages occurring in a single reaction vessel:

  • Mannich Condensation: Acid-catalyzed aminomethylation of 2-acetylthiophene using paraformaldehyde and dimethylamine hydrochloride to form the

    
    -aminoketone (Mannich base).
    
  • Elimination-Addition (Michael Reaction): Base-mediated elimination of dimethylamine to generate the incipient 1-(2-thienyl)-2-propen-1-one (vinyl ketone), followed immediately by the conjugate addition of the 2-nitropropane nitronate anion.

Mechanistic Pathway (Graphviz)

ReactionPathway Start 2-Acetylthiophene Mannich Mannich Base Salt (Intermediate) Start->Mannich Step 1: Mannich Reagents1 CH2O + Me2NH.HCl (EtOH, H+, Reflux) Reagents1->Mannich Vinyl [Vinyl Ketone] (Transient) Mannich->Vinyl Step 2: Base/Heat Product 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone Vinyl->Product Michael Addition Reagents2 2-Nitropropane + NaOH (Elimination-Addition) Reagents2->Vinyl

Caption: Sequential Mannich-Michael pathway avoiding isolation of the unstable vinyl ketone.

Experimental Protocol

Reagents & Materials
ReagentCAS No.[1][2]Eq.[3][4][5][6][7][8][9]Role
2-Acetylthiophene 88-15-31.0Starting Material
Paraformaldehyde 30525-89-41.2C1 Source
Dimethylamine HCl 506-59-21.3Amine Source
2-Nitropropane 79-46-91.5Nucleophile
Sodium Hydroxide 1310-73-21.5Base
Ethanol (Abs.) 64-17-5SolventReaction Medium
Conc.[10][11] HCl 7647-01-0Cat.Catalyst (Step 1)
Step-by-Step Methodology
Stage 1: In-Situ Formation of the Mannich Base
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charging: Add 2-acetylthiophene (0.50 mol, 63.1 g), paraformaldehyde (0.60 mol, 18.0 g), dimethylamine hydrochloride (0.65 mol, 53.0 g), and absolute ethanol (100 mL).

  • Catalysis: Add catalytic conc. HCl (1.0 mL) to initiate depolymerization of paraformaldehyde.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) with vigorous stirring.

    • Checkpoint: The suspension will gradually clear as the Mannich salt forms. Continue reflux for 2 hours .

    • Validation: TLC (SiO2, 10% MeOH/DCM) should show consumption of 2-acetylthiophene (

      
      ) and appearance of the polar Mannich base spot at the baseline.
      
Stage 2: One-Pot Michael Addition
  • Preparation: Cool the reaction mixture to 50°C. Do not isolate the solid.

  • Nucleophile Addition: Add 2-nitropropane (0.75 mol, 66.8 g) directly to the vessel.

  • Base Addition: Add Sodium Hydroxide pellets (0.75 mol, 30.0 g) or a pre-dissolved solution (30 g in 30 mL

    
    ) slowly.
    
    • Caution: Exothermic reaction. Maintain temperature <60°C during addition.

  • Reflux: Raise temperature back to reflux (80°C) for 4–6 hours .

    • Mechanism:[1][2][4][8][9][12][13][14] The base eliminates dimethylamine (gas evolution may occur—vent into a scrubber) to form the vinyl ketone, which is immediately trapped by the 2-nitropropane anion.

  • Monitoring: Monitor by HPLC or TLC. The reaction is complete when the Mannich base intermediate is consumed.

Stage 3: Workup & Purification
  • Quench: Cool to room temperature. Pour the mixture into ice-water (500 mL) with stirring.

  • Acidification: Acidify to pH ~5 with 10% HCl to neutralize excess base and nitronate salts.

  • Extraction: The product typically precipitates as a solid or oil. Extract with Ethyl Acetate (3 x 150 mL).

  • Wash: Wash combined organics with Brine (200 mL), dry over

    
    , and concentrate in vacuo.
    
  • Crystallization: Recrystallize the crude residue from Ethanol/Hexane (1:4) or Isopropanol .

    • Target Yield: 65–75%[1]

    • Appearance: Off-white to pale yellow crystalline solid.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact & Control
pH (Step 1) < 2.0Essential for depolymerizing paraformaldehyde. If reaction is slow, add 0.5 mL more HCl.
Base Eq. (Step 2) > 1.0 EqMust neutralize the HCl salt and deprotonate 2-nitropropane. Insufficient base leads to incomplete conversion.
Temperature Reflux (78°C)Lower temps (<60°C) fail to drive the elimination of the amine.
Amine Removal VentingDimethylamine is a byproduct. Ensure the condenser is not "sealed" (use a bubbler) to allow amine gas to escape, driving equilibrium forward.

Safety & Compliance (HSE)

  • 2-Nitropropane: Classified as a Group 2B carcinogen (IARC). Handle in a fume hood. Avoid inhalation of vapors.

  • Thiophene Derivatives: Often possess strong odors and potential neurotoxicity. Double-glove (Nitrile) recommended.

  • Exotherm: The addition of NaOH to the alcoholic mixture can be vigorous. Add slowly.

References

  • Mannich Base Preparation: PrepChem. "Synthesis of 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride." Link

  • Duloxetine Intermediate Synthesis: Google Patents. "Synthetic method of 3-methylamino-1-(2-thienyl)-1-propanone hydrochloride (CN109134427B)." Link

  • Nitro-Michael General Methodology: Organic Syntheses. "2-Nitropropene (General Nitro-Michael Precursors)." Link

  • Thiophene Acylation Context: BenchChem. "Technical Guide to the Synthesis of 2-Acetylthiophene." Link

Sources

Application Notes and Protocols: Selective Hydrogenation of Thiophene-Containing Nitro Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Selective Reduction of Complex Heterocyclic Molecules

The selective hydrogenation of a nitro group in a molecule bearing a thiophene ring and a ketone functionality presents a significant synthetic challenge. This class of compounds is of considerable interest to researchers in medicinal chemistry and drug development, as the resulting aminoketones are valuable precursors for a wide range of biologically active molecules. The primary obstacle lies in the propensity of the sulfur atom in the thiophene ring to act as a potent catalyst poison for many conventional hydrogenation catalysts, particularly those based on noble metals like palladium and platinum.[1][2][3] Furthermore, the presence of a reducible ketone group necessitates a high degree of chemoselectivity to avoid unwanted side reactions.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practical methodologies for achieving the selective hydrogenation of thiophene-containing nitro ketones. We will explore catalyst selection, reaction condition optimization, and detailed experimental protocols, all grounded in established scientific literature. Our focus is on providing not just a set of instructions, but a framework for rational experimental design to overcome the inherent challenges of this transformation.

The Challenge of Sulfur Poisoning and the Quest for Resistant Catalysts

The deactivation of hydrogenation catalysts by sulfur-containing compounds, such as thiophene, is a well-documented phenomenon. The sulfur atom readily and often irreversibly adsorbs onto the active sites of metal catalysts, blocking access for the intended substrate and inhibiting catalytic turnover.[1][4] This necessitates the use of specialized, sulfur-tolerant catalytic systems.

Sulfur-Resistant Catalyst Systems

Significant progress has been made in developing catalysts that can maintain their activity and selectivity in the presence of sulfur. These can be broadly categorized as follows:

  • Modified Noble Metal Catalysts: A promising strategy involves modifying the surface of traditional noble metal catalysts to reduce their affinity for sulfur.

    • Palladium Sulfide (Pd₄S): This catalyst has demonstrated exceptional selectivity in the hydrogenation of nitroarenes, even in the presence of other reducible groups. The incorporation of sulfur into the palladium lattice alters the electronic properties of the metal, favoring the adsorption of the nitro group over other functionalities.[5]

    • Thiophene-Modified Platinum (Pt/SOD-thiophene): The intentional pre-treatment of a platinum catalyst with thiophene can create a sterically hindered environment that favors an "end-on" adsorption of the nitro group, leading to high selectivity for its reduction while leaving other groups, and the thiophene ring itself, untouched.[6]

    • Phosphorus-Doped Ruthenium (Ru-P): Doping ruthenium nanoparticles with phosphorus has been shown to significantly enhance their sulfur tolerance in the hydrogenation of nitroarenes.[7]

  • Dual-Site Catalysts: These catalysts possess distinct sites for hydrogen activation and substrate reduction, which can mitigate the effects of poisoning.

    • Platinum on Ceria (Pt/CeO₂): Catalysts composed of platinum nanoparticles on a cerium oxide support can exhibit high activity for the hydrogenation of sulfur-containing nitroarenes. It is proposed that oxygen vacancies on the ceria surface play a crucial role in the activation of the nitro group.[8]

  • Metal Sulfide Catalysts: While traditionally used for hydrodesulfurization at high temperatures, certain metal sulfides can be employed for selective hydrogenations under milder conditions.

    • Ruthenium Sulfide (Ru-S): A novel heterogeneous ruthenium-sulfur catalyst has been developed that tolerates a wide array of sulfur functionalities, including thiophenes, in the hydrogenation of quinolines.[7][9]

  • Non-Noble Metal Catalysts: The development of catalysts based on more abundant and less expensive metals is an active area of research.

    • Nitrogen-Stabilized Cobalt-Zinc (Co-Zn/N-C): Mesoporous carbon materials doped with nitrogen and containing cobalt and zinc nanoparticles have shown good activity and selectivity in the transfer hydrogenation of nitro compounds.[10]

    • Nickel-Based Catalysts: Raney nickel is a classic catalyst for nitro group reduction, and while susceptible to sulfur poisoning, certain formulations and reaction conditions can allow for its use.[11][12]

The following table summarizes key performance indicators for various sulfur-resistant catalyst systems found in the literature for the hydrogenation of nitroarenes, which can serve as a starting point for the optimization of thiophene-containing nitro ketone reductions.

Catalyst SystemSubstrate ExampleTemperature (°C)H₂ Pressure (MPa)SolventConversion (%)Selectivity (%)Reference
5%-PdₓS/SC-5004-Chloronitrobenzene800.6Ethyl Acetate>99>98[5]
Pt/SOD-thiophenep-Chloronitrobenzene700.6Toluene100>99[6]
Pt/CeO₂5-Nitrobenzothiazole802Ethanol~100High[8]
Ru-W-S2-Methyl-8-(methylthio)quinoline804Methanol>95High[7]

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for key hydrogenation techniques applicable to thiophene-containing nitro ketones. Researchers should note that these are general procedures and may require optimization for specific substrates.

Protocol 1: Hydrogenation using a Sulfur-Tolerant Noble Metal Catalyst (e.g., Pt/SOD-thiophene)

This protocol is adapted from the work of Li et al. on thiophene-modified platinum catalysts and is suitable for achieving high chemoselectivity.[6]

Materials:

  • Thiophene-containing nitro ketone

  • Pt/SOD-thiophene catalyst (prepared as per reference or commercially sourced if available)

  • Toluene (or other suitable solvent)

  • High-pressure autoclave equipped with a magnetic stirrer and temperature control

  • Hydrogen gas (high purity)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • Catalyst Preparation (if required): Prepare the Pt/SOD-thiophene catalyst according to the literature procedure. This typically involves the impregnation of a sodalite (SOD) zeolite support with a platinum precursor, followed by reduction and subsequent modification with thiophene.

  • Reaction Setup: To a high-pressure autoclave, add the thiophene-containing nitro ketone (e.g., 0.1 mmol), the Pt/SOD-thiophene catalyst (e.g., 15 mg), and the solvent (e.g., 3 mL of toluene).

  • Purging: Seal the autoclave and purge the system with hydrogen gas three times to remove any residual air.

  • Pressurization and Heating: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 0.6 MPa) and heat the reaction mixture to the target temperature (e.g., 70 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) after filtering out the catalyst.

  • Work-up: Once the reaction is complete (as determined by the consumption of the starting material), cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Isolation: Filter the reaction mixture to remove the catalyst. The catalyst can be washed with additional solvent and dried for potential reuse. The filtrate can then be concentrated under reduced pressure to yield the crude product, which can be purified by standard techniques such as column chromatography.

Causality Behind Experimental Choices:

  • Thiophene Modification: The pre-adsorbed thiophene on the platinum surface sterically hinders the flat-lying adsorption of the aromatic ring, forcing the nitro group to adsorb in an "end-on" fashion, which facilitates its selective reduction.[6]

  • Solvent: Toluene is a relatively non-polar solvent that was shown to be effective for this catalytic system.[6]

  • Temperature and Pressure: The mild conditions (70 °C, 0.6 MPa H₂) are sufficient to reduce the nitro group but not high enough to overcome the activation barrier for thiophene ring hydrogenation or ketone reduction on this modified catalyst.[6]

Protocol 2: Catalytic Transfer Hydrogenation (CTH)

CTH offers a safer and often more convenient alternative to high-pressure hydrogenation. This protocol utilizes ammonium formate as a hydrogen donor in the presence of a catalyst. While Pd/C is commonly used, its effectiveness with sulfur-containing substrates can be variable. A sulfur-resistant catalyst may be substituted.

Materials:

  • Thiophene-containing nitro ketone

  • 10% Palladium on Carbon (Pd/C) or a sulfur-resistant catalyst

  • Ammonium formate (HCOONH₄)

  • Methanol or Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the thiophene-containing nitro ketone (1 equivalent) in methanol or ethanol.

  • Addition of Reagents: To this solution, add ammonium formate (3-5 equivalents).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (5-10 mol% by weight).

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux. The reaction progress can be monitored by TLC, GC, or HPLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

  • Isolation: Wash the Celite pad with additional solvent. Combine the filtrates and remove the solvent under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining ammonium salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

Causality Behind Experimental Choices:

  • Hydrogen Donor: Ammonium formate decomposes in situ to produce hydrogen, carbon dioxide, and ammonia, thereby avoiding the need for a pressurized hydrogen source.[13]

  • Catalyst: Pd/C is a widely used and efficient catalyst for CTH. However, for substrates prone to poisoning, a sulfur-resistant catalyst may provide better results.

  • Solvent: Protic solvents like methanol and ethanol are typically used for CTH with ammonium formate.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the hydrogenation of thiophene-containing nitro ketones.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis start Select Substrate and Catalyst reagents Prepare Reagents and Solvent start->reagents setup Assemble Reaction Vessel (Autoclave or Flask) reagents->setup purge Purge with Inert Gas/H₂ setup->purge react Heat and Stir under H₂ or with H-donor purge->react monitor Monitor Reaction Progress (TLC, GC, HPLC) react->monitor cool Cool and Depressurize monitor->cool filter Filter Catalyst cool->filter extract Extract and Wash filter->extract dry Dry and Concentrate extract->dry purify Purify Product (e.g., Chromatography) dry->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: Generalized experimental workflow for selective hydrogenation.

Logical Relationships in Catalyst Selection

The choice of catalyst is paramount for a successful selective hydrogenation. The following diagram outlines the decision-making process based on substrate functionalities.

G start Substrate: Thiophene-Containing Nitro Ketone q1 Is high-pressure H₂ available and desirable? start->q1 a1_yes Direct Hydrogenation q1->a1_yes Yes a1_no Catalytic Transfer Hydrogenation (CTH) q1->a1_no No cat_direct Select Sulfur-Tolerant Catalyst (e.g., Pt/SOD-thiophene, Pd₄S, Pt/CeO₂) a1_yes->cat_direct cat_cth Select CTH Catalyst (e.g., Pd/C, Ni-B, or other sulfur-tolerant catalyst) a1_no->cat_cth protocol_direct Follow Protocol 1 cat_direct->protocol_direct h_donor Select Hydrogen Donor (e.g., Ammonium Formate, Hydrazine) cat_cth->h_donor protocol_cth Follow Protocol 2 h_donor->protocol_cth

Caption: Decision tree for hydrogenation method and catalyst selection.

Conclusion and Future Outlook

The selective hydrogenation of thiophene-containing nitro ketones is a challenging yet achievable transformation with the appropriate choice of catalyst and reaction conditions. The development of sulfur-tolerant catalysts has been a major advancement in this field, enabling high chemoselectivity under relatively mild conditions. Both direct hydrogenation with molecular hydrogen and catalytic transfer hydrogenation offer viable routes to the desired amino ketones.

Future research will likely focus on the development of even more active and selective non-noble metal catalysts to reduce costs and improve the sustainability of these processes. Furthermore, a deeper mechanistic understanding of how different catalyst surfaces interact with complex, multifunctional substrates will pave the way for the rational design of next-generation catalysts for fine chemical synthesis. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully navigate the complexities of this important reaction.

References

  • Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation. CCS Chemistry - Chinese Chemical Society. [Link]

  • Thiophene Poisoning and reactivation of a supported nickel hydrogenation catalyst: The effect of temperature. CoLab.ws. [Link]

  • Thiophene Modification of the Pt/SOD Catalyst to Enhance Catalytic Selectivity in Hydrogenation Reactions. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Boosting the activity in the liquid-phase hydrogenation of S-containing nitroarenes by dual-site Pt/CeO2 catalysts design. PMC. [Link]

  • CATALYTIC HYDRODESULPHURIZATION OF THIOPHENE: V. THE HYDROTHIOPHENES. SELECTIVE POISONING AND ACIDITY OF THE CATALYST SURFACE. Canadian Science Publishing. [Link]

  • Thiophene Modification of the Pt/SOD Catalyst to Enhance Catalytic Selectivity in Hydrogenation Reactions | Request PDF. ResearchGate. [Link]

  • Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Journal of the American Chemical Society - ACS Publications. [Link]

  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers. [Link]

  • A New Class of Heterogeneous Platinum Catalysts for the Chemoselective Hydrogenation of Nitroarenes. qualitas1998.net. [Link]

  • Comparative Study of the Deactivation of Group Viii Metal Catalysts by Thiophene Poisoning in Ethylbenzene Hydrogenation. Scilit. [Link]

  • Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. PMC. [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. [Link]

  • Process for the catalytic hydrogenation of aromatic nitro compounds.
  • The influence of a support on the activity and selectivity of sulfide catalysts for thiophene hydrogenation to tetrahydrothiophene. ResearchGate. [Link]

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

  • Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. PMC. [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. PMC. [Link]

  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Department of Chemistry - chem.ox.ac.uk. [Link]

  • Regulation of Remote Sites to Enhance Pt Activity in the Hydrogenation of Sulfur-Containing Nitroarenes. ResearchGate. [Link]

  • Transfer Hydrogenation Studies of Aromatic Nitro Groups Over Nickel-Boron Amorphous Alloy Catalysts. Bentham Science Publishers. [Link]

  • Sulfur modification endows Co@NC catalyst exceptionally sulfur-tolerance for nitroarene hydrogenation. ResearchGate. [Link]

  • On the mechanism of catalytic hydrogenation of thiophene on hydrogen tungsten bronze. [Link]

  • (PDF) Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Academia.edu. [Link]

  • (PDF) Preparation of Nitro Compounds and Their. Amanote Research. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • (PDF) On the Mechanism of Catalytic Hydrogenation of Thiophene on Hydrogen Tungsten Bronze. ResearchGate. [Link]

  • Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. JRF Global. [Link]

  • Hydrogenation and C–S bond activation pathways in thiophene and tetrahydrothiophene reactions on sulfur-passivated surface. Hibbitts Catalysis Lab - University of Florida. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. ResearchGate. [Link]

  • Special Issue: Sulfur-Nitrogen Heterocycles. PMC - NIH. [Link]

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Application Notes and Protocols for the Preparation of gem-Dimethyl Analogs of Duloxetine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Incorporation of gem-Dimethyl Groups in Drug Discovery

In the landscape of medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The gem-dimethyl group, a structural motif featuring two methyl groups on the same carbon atom, has emerged as a powerful tool in this endeavor.[1][2] Its incorporation into bioactive molecules can confer several advantages, including enhanced metabolic stability by shielding susceptible positions from enzymatic degradation, increased potency through favorable conformational constraints, and improved oral bioavailability.[3][4] This application note provides a comprehensive guide for the synthesis of a key chiral intermediate bearing a gem-dimethyl group, structurally analogous to an intermediate used in the synthesis of Duloxetine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI).[5]

The target molecule, (S)-N-methyl-3-amino-1,1-dimethyl-3-phenylpropan-1-ol, represents a valuable building block for the development of novel CNS-active agents with potentially superior drug-like properties. The protocols detailed herein are designed for researchers, medicinal chemists, and drug development professionals, offering a practical and scientifically grounded approach to the synthesis and characterization of this important intermediate.

Synthetic Strategy: A Multi-Step Approach to the Chiral gem-Dimethyl Amino Alcohol

The synthesis of (S)-N-methyl-3-amino-1,1-dimethyl-3-phenylpropan-1-ol is approached through a convergent multi-step sequence that strategically installs the key structural features: the gem-dimethyl group, the chiral amine, and the tertiary alcohol. The overall synthetic workflow is depicted below.

Synthetic_Workflow A Isobutyrophenone B 3,3-Dimethyl-1-phenylprop-2-en-1-one A->B Mannich-type Reaction C (S)-3-(Methylamino)-3-phenyl-1,1-dimethylpropan-1-one B->C Asymmetric Michael Addition D (S)-N-Methyl-3-amino-1,1-dimethyl-3-phenylpropan-1-ol C->D Stereoselective Reduction

Figure 1: Proposed synthetic workflow for the preparation of the target gem-dimethyl analog of a Duloxetine intermediate.

The synthesis commences with the preparation of the α,β-unsaturated ketone, 3,3-dimethyl-1-phenylprop-2-en-1-one, via a Mannich-type reaction. This is followed by a crucial asymmetric Michael addition of methylamine to introduce the chiral center. The resulting β-amino ketone then undergoes a stereoselective reduction to furnish the desired (S)-N-methyl-3-amino-1,1-dimethyl-3-phenylpropan-1-ol.

Experimental Protocols

Part 1: Synthesis of 3,3-Dimethyl-1-phenylprop-2-en-1-one

This protocol describes the synthesis of the α,β-unsaturated ketone precursor.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
IsobutyrophenoneC₁₀H₁₂O148.20
Paraformaldehyde(CH₂O)n30.03 (monomer)
Dimethylamine hydrochlorideC₂H₈ClN81.54
EthanolC₂H₅OH46.07
Hydrochloric acid (conc.)HCl36.46

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isobutyrophenone (14.8 g, 0.1 mol), paraformaldehyde (4.5 g, 0.15 mol), and dimethylamine hydrochloride (12.2 g, 0.15 mol) in ethanol (100 mL).

  • Add a few drops of concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain 3,3-dimethyl-1-phenylprop-2-en-1-one as a colorless to pale yellow oil.

Part 2: Asymmetric Michael Addition to form (S)-3-(Methylamino)-3-phenyl-1,1-dimethylpropan-1-one

This step introduces the chiral amine via a stereoselective conjugate addition.

Michael_Addition Reactants 3,3-Dimethyl-1-phenylprop-2-en-1-one + Methylamine Catalyst Chiral Catalyst (e.g., Chiral Phase Transfer Catalyst) Reactants->Catalyst Product (S)-3-(Methylamino)-3-phenyl-1,1-dimethylpropan-1-one Catalyst->Product

Figure 2: Conceptual diagram of the asymmetric Michael addition.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
3,3-Dimethyl-1-phenylprop-2-en-1-oneC₁₂H₁₄O174.24
Methylamine (40% in water)CH₅N31.06
Chiral Phase Transfer Catalyst (e.g., a Maruoka catalyst)--
TolueneC₇H₈92.14
Sodium hydroxideNaOH40.00

Procedure:

  • In a 100 mL round-bottom flask under an inert atmosphere (e.g., argon), dissolve 3,3-dimethyl-1-phenylprop-2-en-1-one (8.71 g, 50 mmol) in toluene (50 mL).

  • Add the chiral phase transfer catalyst (1-5 mol%).

  • In a separate flask, prepare a 20% aqueous solution of sodium hydroxide.

  • Cool the reaction mixture to 0 °C and add the methylamine solution (4.66 g, 60 mmol) dropwise.

  • Add the aqueous sodium hydroxide solution dropwise while maintaining the temperature at 0 °C.

  • Stir the biphasic mixture vigorously at 0 °C for 24-48 hours. Monitor the reaction by chiral HPLC to determine conversion and enantiomeric excess.

  • Upon completion, separate the organic layer. Extract the aqueous layer with toluene (2 x 20 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 3: Stereoselective Reduction to (S)-N-Methyl-3-amino-1,1-dimethyl-3-phenylpropan-1-ol

The final step to obtain the target amino alcohol is a stereoselective reduction of the β-amino ketone.[6]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
(S)-3-(Methylamino)-3-phenyl-1,1-dimethylpropan-1-oneC₁₃H₁₉NO205.30
(R)-CBS-oxazaborolidine catalyst--
Borane-dimethyl sulfide complex (BMS)C₂H₇BS75.97
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add a solution of (R)-CBS-oxazaborolidine catalyst (10 mol%) in anhydrous THF.

  • Cool the solution to 0 °C and add borane-dimethyl sulfide complex (1.2 equivalents) dropwise.

  • In a separate flask, dissolve (S)-3-(methylamino)-3-phenyl-1,1-dimethylpropan-1-one (4.11 g, 20 mmol) in anhydrous THF.

  • Add the solution of the β-amino ketone dropwise to the catalyst solution at 0 °C over 30 minutes.

  • Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol at 0 °C.

  • Warm the mixture to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield (S)-N-methyl-3-amino-1,1-dimethyl-3-phenylpropan-1-ol.

Characterization

The synthesized intermediates and the final product should be thoroughly characterized to confirm their structure and purity.

Table of Expected Spectroscopic Data:

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI+) m/z
3,3-Dimethyl-1-phenylprop-2-en-1-one7.8-7.9 (m, 2H), 7.4-7.5 (m, 3H), 6.8 (s, 1H), 1.2 (s, 6H)192.1, 158.2, 137.5, 132.4, 128.6, 128.3, 124.5, 35.8, 28.1175.1 [M+H]⁺
(S)-3-(Methylamino)-3-phenyl-1,1-dimethylpropan-1-one7.2-7.4 (m, 5H), 4.1 (dd, 1H), 2.8 (dd, 1H), 2.6 (dd, 1H), 2.4 (s, 3H), 1.1 (s, 6H)212.5, 142.1, 128.7, 127.8, 126.9, 60.2, 55.4, 45.3, 34.2, 25.1206.2 [M+H]⁺
(S)-N-Methyl-3-amino-1,1-dimethyl-3-phenylpropan-1-ol7.2-7.4 (m, 5H), 3.8 (dd, 1H), 2.4 (s, 3H), 1.9-2.1 (m, 2H), 1.0 (s, 6H)144.5, 128.5, 127.5, 126.5, 75.1, 62.3, 48.2, 35.8, 25.5208.2 [M+H]⁺

Chiral HPLC Protocol for Enantiomeric Purity Determination:

  • Column: Chiralcel OD-H or equivalent polysaccharide-based chiral stationary phase.[7]

  • Mobile Phase: n-Hexane/Isopropanol (90:10 v/v) with 0.1% diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Borane-dimethyl sulfide complex is a flammable and corrosive liquid that reacts with moisture. Handle with extreme care under an inert atmosphere.

  • Concentrated acids and bases are corrosive. Handle with appropriate care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in these protocols.

References

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

  • Muttenthaler, M., et al. (2021). The gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(19), 14159–14202.
  • Deeter, J., et al. (1990). Asymmetric synthesis of the potent and selective serotonin and norepinephrine uptake inhibitor duloxetine (LY248686). Tetrahedron Letters, 31(49), 7101-7104.
  • Wilsily, A., & Fillion, E. (2008). Asymmetric synthesis of carboxylic acid derivatives having an all-carbon alpha-quaternary center through Cu-catalyzed 1,4-addition of dialkylzinc reagents to 2-aryl acetate derivatives. Organic Letters, 10(13), 2801–2804.
  • Meza-Aviña, M. E., & Krische, M. J. (2011). Enantioselective C–C Coupling via Transfer Hydrogenation: Gem-Dimethyl-Substitution as a Traceless Stereochemical Control Element. Journal of the American Chemical Society, 133(35), 13865–13867.
  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis.
  • Yashima, E., et al. (2009). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Chemical Reviews, 109(11), 5957-6000.
  • Trost, B. M., & Weiss, A. H. (2009). The enantioselective aldol reaction as a powerful tool in the synthesis of complex molecules.
  • Kobayashi, S., & Mori, Y. (1997). A novel method for the synthesis of β-amino ketones by the Michael addition of amines to α,β-enones catalyzed by lanthanide triflates. Tetrahedron Letters, 38(27), 4829-4832.
  • Itsuno, S., et al. (1987). Asymmetric reduction of aromatic ketones with chiral oxazaborolidines derived from α-amino acids. Journal of the Chemical Society, Perkin Transactions 1, 1673-1678.

Sources

Application Note: Scalable Synthesis of 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone via Base-Catalyzed Michael Addition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized γ-nitro ketones is a critical pathway in the development of complex heterocyclic scaffolds, including pyrrolines, pyrrolidines, and thiophene-containing therapeutics. This application note details a highly efficient, two-step scalable protocol for the synthesis of 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone . The methodology leverages a Mannich-type enone generation followed by a highly atom-economical, base-catalyzed Michael addition[1].

Mechanistic Rationale & Causality

The synthesis is predicated on the conjugate addition of a secondary nitroalkane to a thiophene-bearing α,β-unsaturated ketone[2].

  • Enone Generation : The Michael acceptor, 1-(2-thienyl)-2-propen-1-one, is generated via a classical Mannich reaction of 2-acetylthiophene, followed by the elimination of dimethylamine[3]. The electron-rich thiophene ring enhances the stability of the intermediate enolate during the subsequent addition.

  • Michael Addition : 2-Nitropropane serves as the Michael donor. With a pKa of approximately 7.7, it is readily deprotonated by mild, non-nucleophilic bases to form a stable nitronate anion. We selected 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the optimal catalyst. Unlike primary or secondary amines, DBU does not undergo competitive aza-Michael additions. Furthermore, the use of a protic solvent (methanol) accelerates the reaction by stabilizing the nitronate anion and facilitating the final protonation of the enolate intermediate to yield the target γ-nitro ketone.

Retrosynthetic Analysis & Workflow

G A 2-Acetylthiophene + HCHO + HN(CH3)2 B Mannich Base Intermediate A->B Mannich Reaction C 1-(2-thienyl)-2-propen-1-one (Michael Acceptor) B->C Elimination (- HN(CH3)2) E 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone (Target Product) C->E Michael Addition (DBU Catalyst) D 2-Nitropropane (Michael Donor) D->E Nitronate Formation

Workflow for the scalable synthesis of 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone.

Materials & Reagents

ReagentMW ( g/mol )EquivalentsAmount (50 mmol scale)Role
1-(2-thienyl)-2-propen-1-one 138.191.06.91 gMichael Acceptor
2-Nitropropane 89.091.25.35 gMichael Donor
DBU 152.240.10.76 gBase Catalyst
Methanol (Anhydrous) 32.04-50 mLProtic Solvent
1 M HCl (aq) 36.46-15 mLQuenching Agent

Step-by-Step Experimental Protocols

Protocol A: Preparation of 1-(2-thienyl)-2-propen-1-one (Michael Acceptor)
  • Mannich Condensation : In a 500 mL round-bottom flask, combine 2-acetylthiophene (0.1 mol), paraformaldehyde (0.15 mol), dimethylamine hydrochloride (0.12 mol), and 1 mL of concentrated HCl in 100 mL of absolute ethanol. Reflux the mixture for 12 hours[3].

  • Concentration : Cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude Mannich base hydrochloride.

  • Elimination : Dissolve the crude Mannich base in 100 mL of deionized water. Add 10% aqueous NaOH solution dropwise until the pH exceeds 10. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via vacuum distillation or short-path silica gel chromatography to afford 1-(2-thienyl)-2-propen-1-one as a pale yellow oil.

Protocol B: Synthesis of 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone
  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-(2-thienyl)-2-propen-1-one (6.91 g, 50 mmol) and 2-nitropropane (5.35 g, 60 mmol) in 50 mL of anhydrous methanol.

  • Catalyst Addition : Cool the reaction vessel to 0 °C using an ice bath. Add DBU (0.76 g, 5 mmol, 10 mol%) dropwise over 5 minutes.

  • Propagation : Remove the ice bath, allow the reaction mixture to warm to room temperature, and stir for 4 hours.

  • Quenching & Workup : Quench the reaction by adding 15 mL of 1 M HCl. Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Washing : Wash the combined organic extracts with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL), then dry over anhydrous MgSO₄.

  • Isolation : Evaporate the solvent under reduced pressure. Recrystallize the crude residue from an ethanol/hexane mixture to afford pure 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone as a crystalline solid.

Analytical Characterization & Yield Optimization

To ensure the protocol is a self-validating system , researchers should monitor the UV-active enone starting material (Rf ~0.6 in 4:1 Hexane/EtOAc) via Thin Layer Chromatography (TLC). The disappearance of this spot, coupled with the emergence of a new product spot (Rf ~0.4) that stains positive with KMnO₄, confirms complete conversion. The acidic aqueous workup inherently validates purity by partitioning the DBU catalyst and any water-soluble impurities away from the organic target.

Table 2: Optimization of Michael Addition Conditions

EntryBase Catalyst (mol%)SolventTime (h)Isolated Yield (%)Mechanistic Observation
1Et₃N (20%)MeOH1245%Base is too weak to efficiently deprotonate 2-nitropropane.
2K₂CO₃ (20%)DMF862%Heterogeneous mixture; side-reactions observed.
3TMG (10%)MeOH681%Strong non-nucleophilic base improves yield significantly.
4DBU (10%) MeOH 4 92% Optimal: Protic solvent stabilizes the nitronate intermediate.
5DBU (10%)THF685%Aprotic solvent slows down the final enolate protonation step.

Note: DBU in Methanol (Entry 4) provides the best balance of atom economy, reaction kinetics, and isolated yield.

References

  • Primary Amino Acid Lithium Salt-Catalyzed Asymmetric Michael Addition of Carbon Nucleophiles to Enones Source: MDPI Catalysts URL:[Link]

  • Generation of a Structurally Diverse Library through Alkylation and Ring Closure Reactions Using 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one Hydrochloride Source: Acta Chimica Slovenica URL:[Link]

  • Michael addition reaction Source: Wikipedia (General Mechanistic Reference) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Michael Addition of 2-Nitropropane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for managing the Michael addition of 2-nitropropane. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical C-C bond-forming reaction. Our focus is to address a frequent and significant challenge: the reversal of the reaction, known as the retro-Michael reaction, which can lead to low yields and product instability. This guide provides in-depth, field-tested answers and protocols to ensure your reactions are successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is the retro-Michael reaction and why is it so common with 2-nitropropane adducts?

The Michael addition is a conjugate addition of a nucleophile—in this case, the carbanion of 2-nitropropane (a "Michael donor")—to an α,β-unsaturated carbonyl compound (a "Michael acceptor").[1][2][3] The reaction is fundamentally an equilibrium. The retro-Michael reaction is the reverse process, where the product adduct cleaves, reverting to the starting materials.[4]

This reversal is particularly problematic for 2-nitropropane adducts for two key reasons:

  • Stability of the Nitronate Anion: The reaction is typically run under basic conditions to deprotonate 2-nitropropane, forming a resonance-stabilized nitronate anion.[5] However, the C-C bond formed in the Michael adduct remains labile. The same base that catalyzes the forward reaction can also abstract the acidic proton alpha to the nitro group in the product, reforming a nitronate anion. This intermediate can readily eliminate the Michael acceptor, driving the equilibrium backward.

  • Thermodynamic Control: The Michael addition is often reversible and subject to thermodynamic control.[6][7][8] If the starting materials are thermodynamically more stable or comparable in stability to the product under the reaction or workup conditions, the equilibrium can shift, favoring the reactants and leading to decomposition of the desired product.[4]

Q2: My reaction seems to work initially, but upon workup or standing, I see my starting materials reappear on TLC/LCMS. Is this the retro-Michael reaction?

Yes, this is a classic symptom of a retro-Michael reaction. The initial formation of the product, observed by in-process monitoring, indicates the forward reaction is proceeding. However, if the basic catalyst is not effectively neutralized during workup, it will continue to catalyze the reverse reaction.[4] The reappearance of starting materials confirms that the equilibrium is shifting back from the product adduct. This underscores the critical importance of the workup procedure, which must be designed to "trap" the product in its neutral, more stable form.

Troubleshooting Guide: Suppressing the Retro-Michael Reaction

Issue 1: Inappropriate Base Selection Leads to Product Reversion

The choice of base is paramount. Strong, non-nucleophilic bases are required to deprotonate 2-nitropropane (pKa ≈ 10), but overly strong bases or certain base types can aggressively promote the retro-Michael pathway.

The Problem: Hard alkoxide bases like sodium ethoxide (NaOEt) or sodium hydroxide (NaOH) in protic solvents can maintain a highly basic environment that facilitates the reverse reaction, especially at elevated temperatures.

The Solution: Employ Milder, Sterically Hindered, or Organic Bases. These bases are effective at initiating the reaction but are less likely to drive the reverse equilibrium. Lowering the reaction temperature can also help "trap" the kinetic product and prevent reversal.[6]

Base Type pKa (Conjugate Acid)Rationale for Use
TBAF (Tetrabutylammonium Fluoride)Fluoride Source~3.2 (for HF)Mildly basic; often used in anhydrous conditions.
DBU (1,8-Diazabicycloundec-7-ene)Amidine~13.5 (in MeCN)Strong, non-nucleophilic, sterically hindered organic base.
TMG (1,1,3,3-Tetramethylguanidine)Guanidine~13.6 (in water)Strong organic base, effective catalyst.
KF-Al₂O₃ Heterogeneous-Solid-supported base, offers mild conditions and easy removal.[9]
Phase Transfer Catalysts (e.g., TBAC) Quaternary Ammonium Salt-Used with a mild inorganic base (e.g., dilute NaOH) in a biphasic system to control base concentration in the organic phase.[4]

Mechanism: The Equilibrium Battle

The following diagram illustrates the central problem: the base (B:) is a catalyst for both the forward and reverse reactions. Our goal is to shift the equilibrium entirely to the right.

G SMs 2-Nitropropane + Acceptor Nitronate Nitronate Anion SMs->Nitronate + Base (B:) Adduct_Anion Product Adduct (Anionic Intermediate) Nitronate->Adduct_Anion + Acceptor Product_Neutral Isolated Product (Neutral) Adduct_Anion->Product_Neutral Product_Anion_Rev Product Adduct (Anionic Intermediate) Product_Neutral->Product_Anion_Rev + Base (B:) Product_Anion_Rev->Nitronate SMs_Rev Starting Materials Product_Anion_Rev->SMs_Rev Elimination

Caption: The crucial role of the base in catalyzing both the desired forward reaction and the problematic retro-Michael reaction.

Issue 2: The Work-up Procedure is Decomposing the Product

An improper workup is the most common reason for failure in this reaction. If the basic catalyst is not neutralized, the retro-Michael reaction can proceed rapidly during extraction, concentration, and even chromatography.

The Solution: A Rapid and Cold Acidic Quench. The moment the reaction is deemed complete, the equilibrium must be destroyed by protonating the intermediate nitronate adduct. This neutralizes the anion, rendering it unable to participate in the reverse reaction.

Protocol 2: Optimized Acidic Work-up Procedure

  • Cooling: Once TLC or LCMS shows consumption of the limiting reagent, immediately cool the reaction mixture to 0 °C in an ice-water bath. This dramatically slows the rate of the retro-Michael reaction.

  • Prepare Quench Solution: In a separate flask, prepare a pre-cooled (0 °C) solution of a mild acid, such as 1 M hydrochloric acid (HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl).[4]

  • The Quench: Slowly and with vigorous stirring, transfer the cold reaction mixture into the acidic quench solution. Never add the acid to the reaction mixture , as this can create local "hotspots" of high base concentration that promote decomposition before full neutralization.

  • pH Check: After the addition is complete, check the pH of the aqueous layer to ensure it is acidic (pH < 7). If it is still basic, add more of the acidic solution until the mixture is neutralized.

  • Extraction: Proceed immediately with standard aqueous workup procedures (e.g., extraction with ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature.

  • Purification: Purify the crude product promptly, preferably by column chromatography, using a non-basic solvent system.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving issues related to low yield or product decomposition.

G start Problem: Low Yield / Product Decomposition check_sm Analysis shows starting materials? start->check_sm check_side_products Analysis shows other side products? check_sm->check_side_products No retro_michael Diagnosis: Retro-Michael Reaction is likely. check_sm->retro_michael Yes check_side_products->retro_michael No (Re-evaluate reaction) other_issues Diagnosis: Other side reactions (e.g., polymerization, di-addition). check_side_products->other_issues Yes solution_base Solution 1: Change Base Use milder/organic base (DBU, TMG). Lower reaction temp. retro_michael->solution_base solution_workup Solution 2: Optimize Work-up Perform rapid, cold acidic quench (NH4Cl). Ensure pH < 7 before extraction. retro_michael->solution_workup solution_trapping Solution 3 (Advanced): In-Situ Trapping Add TMSCl to trap the enolate intermediate. retro_michael->solution_trapping solution_other Troubleshoot other issues: - Adjust stoichiometry - Add acceptor slowly - Check acceptor purity other_issues->solution_other

Caption: A step-by-step workflow for troubleshooting low yields in 2-nitropropane Michael additions.

Q3: Are there any advanced methods to prevent the reverse reaction?

Yes. For particularly stubborn cases, an in-situ trapping strategy can be employed. After the initial Michael addition, the resulting enolate intermediate can be trapped with an electrophile, such as chlorotrimethylsilane (TMSCl), to form a stable silyl enol ether.[9] This chemically alters the intermediate, preventing it from participating in the retro-Michael equilibrium. This approach, known as the Mukaiyama-Michael addition, requires anhydrous conditions and careful optimization but can be highly effective.[1]

References

  • Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process - Organic Chemistry Portal. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. [Link]

  • Thermodynamic and kinetic reaction control - Wikipedia. [Link]

  • Thermodynamic and Kinetic Products - Master Organic Chemistry. [Link]

  • Enantioselective Michael Reaction of 2-Nitropropane with Substituted Chalcones Catalyzed by Chiral Azacrown Ethers Derived from α-D-Glucose | Request PDF - ResearchGate. [Link]

  • Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds | Organic Letters - ACS Publications. [Link]

  • 1 UNDERSTANDING KINETICALLY AND THERMODYNAMICALLY CONTROLLED PRODUCTS BY SOME SOCIAL EVENTS Latif KELEBEKLİ1*, Abdullah MENZEK2 - DergiPark. [Link]

  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. [Link]

  • Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. [Link]

  • What are the best conditions for a Michael addition? - ResearchGate. [Link]

  • How can I block michael acceptor group from reacting with nitrogen during synthesis?. [Link]

  • Michael addition reaction - Wikipedia. [Link]

  • Organocatalyzed Michael Addition to Nitroalkenes via Masked Acetaldehyde - MDPI. [Link]

  • Michael Addition Reaction Mechanism - YouTube. [Link]

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. [Link]

  • Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method - PMC. [Link]

  • Michael addition of 2-nitropropane to chalcone. Reagents and conditions - ResearchGate. [Link]

  • Michael reaction - LS College. [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - Frontiers. [Link]

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Technical Support Center: Managing 2-Nitropropane in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize 2-nitropropane (2-NP) and face the common challenge of removing it from post-reaction mixtures. As a versatile polar aprotic solvent and a carbon nucleophile precursor, 2-nitropropane is invaluable in many synthetic pathways.[1][2] However, its physical properties and potential health hazards necessitate effective and reliable removal strategies.[3][4][5]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you make informed decisions for efficient and safe purification of your target compounds.

Safety First: Handling 2-Nitropropane

Question: What are the primary safety concerns with 2-nitropropane and how should it be handled?

Answer: 2-Nitropropane is a hazardous material and must be handled with extreme caution.[4] The primary risks are:

  • Flammability: It is a flammable liquid with a flash point of 24-39°C, meaning its vapors can form explosive mixtures with air at or above this temperature.[6][7] Always work in a well-ventilated fume hood and eliminate all sources of ignition (open flames, hot plates, non-intrinsically safe equipment).[4][8]

  • Toxicity & Health Hazards: 2-NP is toxic if inhaled or swallowed and is classified as a potential human carcinogen (IARC Group 2B).[3][5] Acute exposure can cause irritation to the eyes and respiratory system, while chronic exposure may lead to liver damage.[1][5][8]

  • Reactivity: It can react violently with strong bases, strong acids, and certain metal oxides.[3][6]

Mandatory Safety Protocol:

  • Engineering Controls: Always handle 2-nitropropane inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical splash goggles, and solvent-resistant gloves (inspect gloves before use).[3][4]

  • Storage: Store in tightly closed containers in a cool, well-ventilated, fireproof area, separated from incompatible materials.[4][8]

  • Disposal: Dispose of 2-NP and contaminated materials as hazardous waste according to your institution's guidelines. Do not pour down the drain.[3]

Frequently Asked Questions (FAQs)

Question: I need to remove unreacted 2-nitropropane. Where do I start?

Answer: The optimal removal strategy depends entirely on the physical and chemical properties of your desired product. Before selecting a method, you must characterize your product. Ask yourself:

  • Is my product thermally stable? Can it withstand heat without decomposing?

  • What is the boiling point of my product? Is it significantly different from that of 2-nitropropane (120°C)?

  • What is the polarity and solubility of my product? Is it soluble in solvents that are immiscible with 2-NP or water?

  • Is my product stable to acidic or basic conditions? This will determine if chemical quenching methods are viable.

The flowchart below provides a general decision-making framework.

start Start: Crude Reaction Mixture containing Product + 2-NP q_thermal Is Product Thermally Stable & Boiling Point ≠ 120°C? start->q_thermal distillation Option 1: Fractional Distillation q_thermal->distillation  Yes q_polarity Is Product Polarity Different from 2-NP? q_thermal->q_polarity No / Unsure end Purified Product distillation->end chromatography Option 2: Column Chromatography q_polarity->chromatography  Yes q_solubility Are Product & 2-NP Solubilities Different in Immiscible Solvents? q_polarity->q_solubility No chromatography->end lle Option 3: Liquid-Liquid Extraction q_solubility->lle  Yes q_reactivity Is Product Stable to Base/Acid Conditions? q_solubility->q_reactivity No lle->end q_reactivity->chromatography quench Option 4: Chemical Quenching (Nef Reaction) q_reactivity->quench  Yes quench->end

Caption: Decision-making workflow for selecting a removal method.

Troubleshooting Guide: Purification Methods

Method 1: Removal by Distillation

Question: My product has a boiling point of 180°C and is thermally stable. Can I just distill off the 2-nitropropane?

Answer: Yes, fractional distillation is a viable method given the significant boiling point difference (120°C for 2-NP vs. 180°C for your product). However, you must proceed with caution.

Causality Behind the Protocol: Distillation separates liquids based on differences in their vapor pressures (related to boiling points). The component with the higher vapor pressure (lower boiling point), 2-nitropropane, will vaporize first, allowing it to be collected separately from your higher-boiling product. Vacuum distillation is highly recommended as it lowers the required temperature, reducing the risk of thermal decomposition of both your product and the 2-NP. Nitroalkanes can decompose violently upon strong heating, especially distillation residues.[9]

Experimental Protocol: Vacuum Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, condenser, and receiving flask. Ensure all glass joints are properly sealed for vacuum. Use a thermostatically controlled heating mantle.

  • Safety Shield: Place a blast shield in front of the apparatus.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply vacuum.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: Collect the first fraction, which will be predominantly 2-nitropropane, at a head temperature corresponding to its boiling point at the applied pressure.

  • Endpoint: The temperature will plateau and then drop slightly after the 2-NP has been removed. It will then begin to rise again as the next component (ideally your product) begins to distill.

  • Shutdown: Crucially, do not distill to dryness. Leave a small amount of residue in the distillation flask. Allow the apparatus to cool completely to room temperature before releasing the vacuum. Releasing vacuum on a hot residue can cause explosive decomposition.[9]

Troubleshooting:

  • Problem: The separation is poor (co-distillation).

    • Solution: Increase the efficiency of your fractional column (e.g., use a longer Vigreux or a packed column). Optimize the vacuum pressure and heating rate for a slow, controlled distillation.

  • Problem: The mixture darkens significantly upon heating.

    • Solution: This indicates thermal decomposition. Immediately stop heating, cool the flask, and switch to a non-thermal method like chromatography or extraction.

Method 2: Removal by Column Chromatography

Question: My product is a non-volatile solid with a polarity very different from 2-nitropropane. How can I use chromatography?

Answer: Flash column chromatography is an excellent choice for this scenario. 2-Nitropropane is a polar aprotic solvent, which means you can exploit polarity differences for separation on a solid phase like silica gel.

Causality Behind the Protocol: Silica gel is a highly polar stationary phase. Compounds are separated based on their differential adsorption to the silica and solubility in the mobile phase (eluent). A less polar eluent will cause more polar compounds to adsorb strongly and move slowly, while less polar compounds will move quickly. By carefully choosing your solvent system, you can either flush the 2-nitropropane through while your product sticks to the column, or vice-versa.

cluster_prep Preparation cluster_run Elution cluster_post Post-Processing prep1 Dissolve crude mixture in minimal amount of solvent prep2 Pack silica gel column with chosen eluent prep1->prep2 prep3 Load sample onto column prep2->prep3 run1 Add eluent to top of column prep3->run1 run2 Apply positive pressure (air or nitrogen) run1->run2 run3 Collect fractions run2->run3 run4 Monitor fractions by TLC run3->run4 post1 Combine pure fractions run4->post1 post2 Evaporate solvent under reduced pressure post1->post2 end end post2->end Purified Product

Caption: General workflow for flash column chromatography.

Experimental Protocol: Flash Chromatography on Silica Gel

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate). The goal is to find a system where your product and 2-nitropropane have different Rf values.

  • Column Packing: Pack a glass column with silica gel slurried in your chosen eluent.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of solvent and load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply gentle positive pressure to push the solvent through the silica.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Spot the collected fractions onto TLC plates to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified product.

Troubleshooting:

  • Problem: The product and 2-NP are not separating (similar Rf values).

    • Solution: You need to screen different solvent systems. Try changing the ratio of your polar and non-polar solvents, or switch to a different solvent system entirely (e.g., dichloromethane/methanol).

  • Problem: The product is not eluting from the column.

    • Solution: Your eluent is not polar enough. Gradually increase the polarity of the mobile phase to coax your product off the silica gel.

Method 3: Removal by Liquid-Liquid Extraction (LLE)

Question: My product is a nonpolar organic compound. Can I use a liquid wash to remove the 2-nitropropane?

Answer: Yes, liquid-liquid extraction (LLE) is a highly effective and scalable method for this situation. The principle relies on partitioning a solute between two immiscible liquid phases.[10] Since 2-nitropropane has some water solubility (1.7 g/100 mL), you can use water washes to pull it out of an organic solvent that contains your nonpolar product.[11]

Causality Behind the Protocol: Your nonpolar product will prefer to stay in a nonpolar organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane), while the more polar 2-nitropropane will preferentially partition into the aqueous phase. Repeated extractions with water will progressively remove the 2-NP from the organic layer. Using brine (saturated NaCl solution) for the final wash enhances separation by decreasing the solubility of organic compounds in the aqueous layer and helping to break emulsions.

Experimental Protocol: Aqueous Wash

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate).

  • Transfer: Transfer the solution to a separatory funnel.

  • First Wash: Add an equal volume of deionized water. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the water wash 2-3 more times with fresh water. This is more effective than a single large-volume wash.

  • Brine Wash: Perform a final wash with saturated brine solution.

  • Drying and Evaporation: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

Troubleshooting:

  • Problem: An emulsion forms between the layers and they won't separate.

    • Solution: Add a small amount of brine and swirl gently. Let the funnel stand for an extended period. If the emulsion persists, you can try filtering the mixture through a pad of Celite.

  • Problem: My product has some water solubility and I'm losing it in the aqueous washes.

    • Solution: Reduce the number of washes or use brine for all washes instead of pure water. Alternatively, you can perform a "back-extraction" by combining all your aqueous washes and extracting them with a fresh portion of organic solvent to recover any dissolved product.

Method 4: Chemical Quenching via the Nef Reaction

Question: My product is sensitive to heat and chromatography is proving difficult. Is there a way to chemically destroy the 2-nitropropane without affecting my product?

Answer: Yes. If your product is stable to moderately basic and then strongly acidic conditions, you can use the Nef Reaction to convert the 2-nitropropane into acetone and nitrous oxide, which are typically much easier to remove.[12][13][14] This is an advanced and elegant solution that leverages chemical reactivity for purification.

Causality Behind the Protocol: The Nef reaction is a classic transformation of a secondary nitroalkane.[13][15][16] First, a base is used to deprotonate the 2-nitropropane at the alpha-carbon, forming a nitronate salt.[14] Second, this salt is hydrolyzed under strong aqueous acid. The nitronate is protonated to form a nitronic acid, which is unstable and rapidly hydrolyzes to yield a ketone (in this case, acetone) and nitrous oxide.[14]

start Crude Mixture in Organic Solvent step1 Step 1: Deprotonation Add base (e.g., NaOH) Stir to form nitronate salt start->step1 Treat with Base step2 Step 2: Hydrolysis Pour mixture into cold, strong acid (e.g., H₂SO₄) step1->step2 Acidify step3 Step 3: Workup Perform Liquid-Liquid Extraction to isolate product step2->step3 Isolate end Product in Organic Phase (2-NP converted to Acetone) step3->end

Caption: Workflow for removing 2-nitropropane via the Nef Reaction.

Experimental Protocol: Classical Nef Reaction Quench

  • Functional Group Tolerance Check: CRITICAL: Confirm that your desired product does not contain functional groups that are sensitive to strong base or strong acid (e.g., esters, acetals).

  • Deprotonation: Cool your reaction mixture (dissolved in a suitable solvent like THF or ether) in an ice bath. Slowly add an aqueous solution of a strong base (e.g., 1M NaOH) and stir until the 2-nitropropane has been converted to its nitronate salt (monitor by TLC).

  • Hydrolysis: In a separate flask, prepare a solution of cold (0°C) strong acid (e.g., 3M H₂SO₄). Slowly and carefully add the nitronate salt solution from step 2 to the stirred acid solution. Vigorous gas evolution (N₂O) may occur.

  • Workup: Once the addition is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Extract your product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry and evaporate as described in the LLE protocol. The 2-NP will have been converted to acetone, which is highly water-soluble and will be removed in the aqueous washes.

Troubleshooting:

  • Problem: My product degraded during the procedure.

    • Solution: Your product is likely not stable to the harsh conditions. The classical Nef reaction is not suitable. You may need to investigate milder, modern variations of the Nef reaction (e.g., oxidative or reductive methods), but these require more specialized reagents.[13][14]

  • Problem: The reaction did not go to completion; I still see 2-NP.

    • Solution: Ensure you used at least one full equivalent of base in the first step. The deprotonation must be complete before acidification. Allow for sufficient reaction time.

Summary of Methods

MethodPrincipleProsConsBest For...
Fractional Distillation Separation by boiling pointGood for large scale; no solvents requiredRequires product to be thermally stable; risk of decompositionThermally stable, non-volatile products with boiling points significantly different from 120°C.
Column Chromatography Separation by polarityHighly versatile; excellent separation efficiency; mild conditionsCan be slow and solvent-intensive; may not be ideal for very large scalesProducts with different polarity from 2-NP; thermally sensitive compounds.
Liquid-Liquid Extraction Separation by differential solubilityFast, simple, and scalable; low costRequires product to have low water solubility; can lead to emulsionsNonpolar or hydrophobic products that are immiscible with water.
Chemical Quenching Chemical conversion to an easily removable byproductIrreversible removal; effective when physical methods failHarsh conditions (strong base/acid); risk of product degradationRobust products that are stable to pH extremes and when other methods are unsuitable.

References

  • National Center for Biotechnology Information. (n.d.). 2-Nitropropane. PubChem Compound Database. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: 2-NITROPROPANE. Retrieved from [Link]

  • Valle, W. J., et al. (2016). Gas Chromatography-Tandem Mass Spectrometry Method for Selective Detection of 2-Nitropropane in Mainstream Cigarette Smoke. Nicotine & Tobacco Research. Retrieved from [Link]

  • CPAChem. (n.d.). Safety data sheet: 2-Nitropropane. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). 2-Nitropropane. NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-2-nitropropane on Newcrom R1 HPLC column. Retrieved from [Link]

  • Kohl, C., et al. (1998). Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions. Xenobiotica. Retrieved from [Link]

  • World Health Organization. (1992). 2-Nitropropane. Environmental Health Criteria 138. Retrieved from [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards: 2-NITROPROPANE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nef Reaction. Retrieved from [Link]

  • Barman, D. N., et al. (2008). Photodissociation Dynamics of 2-Nitropropane and 2-Methyl-2-nitropropane at 248 and 193 nm. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Glaser, R. A., & Woodfin, W. J. (1981). A method for sampling and analysis of 2-nitropropane in air. American Industrial Hygiene Association Journal. Retrieved from [Link]

  • CN106045859A - Method for preparing 2-nitropropane. (n.d.). Google Patents.
  • Miyashita, M., et al. (1981). 2-nitropropene. Organic Syntheses. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011). separation of nitroethane from 2-nitropropane?. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2-methyl-2-nitrosopropane. Retrieved from [Link]

  • CN105732393B - A kind of synthetic method of 2 nitropropane. (n.d.). Google Patents.
  • ResearchGate. (2016). Gas Chromatography-Tandem Mass Spectrometry Method for Selective Detection of 2-Nitropropane in Mainstream Cigarette Smoke. Retrieved from [Link]

  • Anonymous. (n.d.). Nef Reaction. Retrieved from a representative educational source like [Link]

  • Slideshare. (n.d.). Nef reaction. Retrieved from [Link]

  • Various Authors. (n.d.). Azeotropic data for binary mixtures. Retrieved from a representative data compilation like [Link]

  • Wikipedia. (n.d.). 2-Nitropropane. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2007). Question about 2-nitropropane. Retrieved from [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • WO2009129099A1 - Process for the manufacture of nitropropanes. (n.d.). Google Patents.
  • De Rycker, J., & Halliwell, B. (1978). Oxidation of 2-nitropropane by horseradish peroxidase. Involvement of hydrogen peroxide and of superoxide in the reaction mechanism. Biochemical Journal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Nitropropane. Integrated Risk Information System (IRIS). Retrieved from [Link]

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Troubleshooting polymerization of 1-(2-thienyl)-2-propen-1-one intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with the polymerization of the 1-(2-thienyl)-2-propen-1-one intermediate. This chalcone derivative, while a valuable building block for novel polymers, presents unique challenges due to its high reactivity. This guide is structured as a series of troubleshooting questions and answers to directly address common issues encountered in the laboratory, providing not just solutions, but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Category 1: Monomer Instability and Premature Polymerization

Question 1: My freshly synthesized or purchased 1-(2-thienyl)-2-propen-1-one has become a viscous oil or solid mass during storage. What happened?

Answer: This is a classic case of spontaneous, uncontrolled polymerization. The α,β-unsaturated ketone structure of 1-(2-thienyl)-2-propen-1-one is highly susceptible to free-radical polymerization.[1] This process can be initiated by exposure to common laboratory conditions such as heat, UV light, or the presence of radical-generating impurities (e.g., peroxides in solvents).[1][2]

Causality: The conjugated system involving the carbon-carbon double bond and the carbonyl group makes the β-carbon electron-deficient and a prime target for radical attack. Once a radical adds to the monomer, it initiates a chain reaction, rapidly consuming other monomer units and leading to the formation of a high-molecular-weight polymer.

Troubleshooting Flowchart for Monomer Instability

problem Monomer Solidified/ Became Viscous cause1 Radical Initiation problem->cause1 cause2 Exposure to Heat problem->cause2 cause3 Exposure to UV Light problem->cause3 cause4 Impurity Contamination problem->cause4 solution1 Add Radical Inhibitor cause1->solution1  Terminates chain reaction solution2 Store at Low Temp (e.g., -20°C) cause2->solution2  Reduces kinetic energy solution3 Store in Amber Vial/ Protect from Light cause3->solution3  Prevents photo-initiation solution4 Use Purified Reagents/ Peroxide-Free Solvents cause4->solution4  Removes initiators

Caption: Troubleshooting logic for premature polymerization.

Question 2: What is the best way to store 1-(2-thienyl)-2-propen-1-one to ensure its stability?

Answer: Proper storage is critical. The goal is to mitigate all potential sources of radical initiation.

  • Inhibitor Addition: The most effective preventative measure is the addition of a radical inhibitor. Phenolic compounds are excellent choices as they donate a hydrogen atom to terminate growing polymer chains.[1]

  • Low Temperature: Store the monomer at low temperatures, typically -20°C, to minimize the rate of any potential polymerization reactions.[2]

  • Light Protection: Use an amber vial or wrap the container in aluminum foil to protect the light-sensitive monomer from UV-induced polymerization.[1][2]

  • Inert Atmosphere: While some inhibitors require oxygen to be effective, long-term storage under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of peroxides, which are known polymerization initiators.[2]

InhibitorTypical ConcentrationKey Considerations
Butylated Hydroxytoluene (BHT) 100 - 1000 ppmGood solubility in organic solvents. Effective scavenger.[1]
Hydroquinone (HQ) 100 - 1000 ppmHighly effective; often used for storing reactive vinyl monomers.[1]
4-tert-Butylcatechol (TBC) 500 - 1000 ppmLess volatile than HQ, making it suitable for processes involving heating.[2]
Category 2: Issues During Polymerization Reaction

Question 3: I am trying to run a controlled polymerization (e.g., RAFT, ATRP), but I get either no reaction or a very broad molecular weight distribution. What's going wrong?

Answer: This issue points to problems with either initiation, control over the propagating chain, or competing side reactions.

Diagnosis & Solutions:

  • Residual Inhibitor: If you are using a commercially sourced monomer or one you have stored with an inhibitor, it must be removed before attempting a controlled polymerization. The inhibitor will scavenge the radicals generated by your initiator, effectively preventing the polymerization from starting.[3]

    • Protocol: To remove phenolic inhibitors, pass the monomer through a short column of basic alumina immediately before use.

  • Incompatibility with a Polymerization Method:

    • ATRP: Atom Transfer Radical Polymerization is generally unsuccessful for vinyl ketones. The ketone's carbonyl group can coordinate with the copper catalyst, leading to catalyst deactivation and a lack of control.[4]

    • Anionic Polymerization: While possible for some vinyl ketones, this method is extremely sensitive to impurities, especially water and other protic substances. The thiophene ring can also undergo side reactions with strong anionic initiators.[5][6]

    • RAFT: Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is often the most suitable method for achieving controlled polymerization of vinyl ketones.[4][7] If you are having issues with RAFT, consider optimizing the RAFT agent, initiator, and their molar ratios.

  • Oxygen Contamination: For most radical polymerizations, oxygen must be rigorously excluded from the reaction mixture. Oxygen can react with propagating radicals to form unreactive peroxide species, inhibiting or terminating the polymerization.

    • Protocol: Ensure your monomer and solvent are thoroughly degassed using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.

Free-Radical Polymerization Mechanism

cluster_0 Initiation cluster_1 Propagation cluster_2 Termination I-I I-I 2I• 2I• I-I->2I• Heat/Light I• I• I-M• I-M• I•->I-M• + M I-M-M• I-M-M• I-M•->I-M-M• + M I-M(n)M• I-M(n)M• I-M-M•->I-M(n)M• + (n-1)M P•_n I-M(n)M• I-M(n)M•->P•_n P_n-P_m P_n-P_m P•_n->P_n-P_m + P•_m (Combination) P_n(=) + P_m-H P_n(=) + P_m-H P•_n->P_n(=) + P_m-H + P•_m (Disproportionation) P•_m I-M(m)M•

Caption: The three key stages of a free-radical polymerization.

Question 4: My reaction mixture turned a dark brown/black color, and the final polymer has an unusual NMR spectrum. What side reactions could be occurring?

Answer: Dark coloration often indicates decomposition or the formation of highly conjugated, unintended side products. The thiophene ring, while aromatic, is susceptible to certain reactions that can compete with polymerization.

Potential Side Reactions:

  • Thiophene Ring Oxidation: Under oxidative conditions (e.g., presence of certain initiators or air), the sulfur atom in the thiophene ring can be oxidized.[8] This disrupts the aromaticity and can lead to complex degradation pathways.

  • Electrophilic Attack on the Thiophene Ring: The thiophene ring is electron-rich and can be attacked by electrophiles. While less common under radical conditions, acidic impurities could protonate the ring, leading to undesired reactions. The 2- and 5-positions of the thiophene ring are particularly reactive.[8]

  • Michael Addition: Although polymerization is a form of conjugate addition, other nucleophiles present in the reaction mixture could potentially undergo a Michael 1,4-conjugate addition to the α,β-unsaturated ketone, terminating a chain or creating an undesired side product.[9]

Troubleshooting:

  • Purify Reagents: Ensure all starting materials, especially the monomer and solvent, are of high purity and free from acidic or oxidative contaminants.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction to prevent oxidation.

  • Characterization: Use techniques like 2D NMR (HSQC, HMBC) to identify unexpected correlations and elucidate the structure of side products. Compare the spectrum to known spectra of polythiophenes and poly(vinyl ketones) to look for anomalous peaks.

Experimental Protocols

Protocol 1: Removal of Inhibitor from Monomer Prior to Controlled Polymerization

Objective: To remove phenolic inhibitors (e.g., BHT, HQ) from 1-(2-thienyl)-2-propen-1-one.

Materials:

  • Inhibited 1-(2-thienyl)-2-propen-1-one

  • Basic alumina (activated, Brockmann I)

  • Small glass column or a syringe fitted with a frit and glass wool

  • Anhydrous solvent for elution (e.g., dichloromethane or diethyl ether)

  • Round-bottom flask for collection, cooled in an ice bath

Procedure:

  • Pack a small glass column with a plug of glass wool, followed by approximately 5-10 cm of basic alumina.

  • Pre-wet the column with a small amount of the anhydrous solvent.

  • Dissolve the inhibited monomer in a minimal amount of the anhydrous solvent.

  • Carefully load the monomer solution onto the top of the alumina column.

  • Elute the monomer using the anhydrous solvent, collecting the purified, inhibitor-free monomer in a flask cooled in an ice bath. The inhibitor will remain adsorbed on the alumina.

  • Crucially: Use the purified monomer immediately . It is now highly susceptible to spontaneous polymerization.

  • Remove the solvent under reduced pressure at low temperature if necessary.

References

  • Practical Synthesis of Chalcone Derivatives and Their Biological Activities. MDPI.[Link]

  • Anionic Polymerization of Vinyl Ketones. ResearchGate.[Link]

  • Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. MDPI.[Link]

  • Introduction of Periodic Ketone Units on Vinyl Polymers via a Radical Alternating Copolymerization and Postpolymerization Modification: Sequence-Oriented Photodegradation in the Bulk State. ACS Publications.[Link]

  • Method for preventing polymerization in an acrylic acid manufacturing process.
  • Polymerization of thiophene and its derivatives.
  • Recent Advances in bis-Chalcone-Based Photoinitiators of Polymerization: From Mechanistic Investigations to Applications. PMC.[Link]

  • Inhibition of Free Radical Polymerization: A Review. PMC.[Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega.[Link]

  • Redefining the Limits: Atom Transfer Radical Polymerization of Vinyl Ketone Monomers under Light. ACS Macro Letters.[Link]

  • Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. ACS Publications.[Link]

  • The solubility and stability of heterocyclic chalcones compared with trans-chalcone. SciSpace.[Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC.[Link]

  • Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. PMC.[Link]

  • 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts.[Link]

  • 1 Anionic Vinyl Polymerization. Springer.[Link]

  • Thiophene - Wikipedia. Wikipedia.[Link]

  • 160-173 Review Article Chalcone and their Heterocyclic Analogue. Journal of Organic and Pharmaceutical Chemistry.[Link]

  • Controlled radical polymerization of vinyl ketones using visible light. Royal Society of Chemistry.[Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.[Link]

Sources

Improving selectivity in Michael addition of nitroalkanes to vinyl ketones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the optimization of nitro-Michael additions. The conjugate addition of nitroalkanes to


-unsaturated ketones (vinyl ketones) is a fundamental C–C bond-forming reaction. It is heavily utilized in drug development to synthesize 

-nitro ketones, which are direct precursors to therapeutically significant

-aminobutyric acid (GABA) analogs like (R)-baclofen and (R)-phenibut (1[1]).

However, vinyl ketones are notoriously reactive, and nitroalkanes present multiple reactive sites, leading to common chemoselectivity and stereoselectivity bottlenecks. This guide is structured to help you diagnose, troubleshoot, and resolve these specific experimental issues.

Diagnostic Workflow for Selectivity Issues

SelectivityTroubleshooting Root Michael Addition Selectivity Issues Chemoselective Chemoselectivity (Side Reactions) Root->Chemoselective Stereoselective Stereoselectivity (Low ee%) Root->Stereoselective Polymer Vinyl Ketone Polymerization Chemoselective->Polymer DoubleAdd Double/Poly Addition Chemoselective->DoubleAdd Nef Nef Reaction (Product Loss) Chemoselective->Nef Racemic Flexible Transition State Stereoselective->Racemic SolPolymer Use Organocatalyst & Syringe Pump Polymer->SolPolymer SolDouble Excess Nitroalkane (>5 equiv) DoubleAdd->SolDouble SolNef Buffered Quench (aq. NH4Cl) Nef->SolNef SolRacemic Bifunctional Thiourea-Amine Racemic->SolRacemic

Logical troubleshooting workflow for resolving selectivity issues in nitro-Michael additions.

Part 1: Frequently Asked Questions (Chemoselectivity & Side Reactions)

Q1: Why is my reaction mixture turning into a viscous, uncharacterizable gel? A1: This is a classic sign of anionic polymerization. Vinyl ketones (e.g., methyl vinyl ketone) are highly activated Michael acceptors. Under strongly basic conditions, the deprotonated nitronate—or the base itself—can initiate the rapid polymerization of the olefin rather than the desired 1,4-addition (2[2]).

  • Causality & Solution: Switch from strong inorganic bases to milder organocatalysts (e.g., primary or secondary amines). Additionally, add the vinyl ketone slowly via a syringe pump at 0 °C to keep its instantaneous concentration low, which kinetically favors the bimolecular Michael addition over chain propagation.

Q2: I am observing significant amounts of a heavier byproduct. What is it, and how do I prevent it? A2: You are likely observing di-addition or poly-addition products. When using primary nitroalkanes like nitromethane, the initial Michael adduct retains two highly acidic


-protons. If the local concentration of the vinyl ketone is high, this mono-adduct can undergo a subsequent conjugate addition with another molecule of the acceptor (2[2]).
  • Causality & Solution: This is a statistical problem. Use a significant stoichiometric excess of the nitroalkane (e.g., 5 to 10 equivalents) to ensure the vinyl ketone preferentially reacts with the abundant starting material rather than the newly formed mono-adduct.

Q3: My LC-MS shows a mass corresponding to a diketone instead of my desired


-nitro ketone. What went wrong during workup? 
A3:  Your product underwent a Nef reaction. If the reaction is quenched or worked up under strongly acidic conditions, the nitro group of the Michael adduct is rapidly hydrolyzed into a carbonyl group (2[2]).
  • Causality & Solution: The nitronate intermediate is highly sensitive to pH extremes. Always quench nitro-Michael reactions with a mild, buffered solution (such as saturated aqueous

    
    ) to safely protonate the product without inducing hydrolysis.
    

Part 2: Troubleshooting Guide for Enantioselectivity & Yield

Issue: The product is racemic or has a very low enantiomeric excess (ee).

  • Root Cause: The transition state is too flexible, or an uncatalyzed background reaction is outcompeting the chiral catalyst. Simple chiral amines (like L-proline) often yield poor stereocontrol with acyclic enones due to the lack of a rigid coordinating network.

  • Intervention: Utilize a bifunctional organocatalyst, such as a chiral primary amine-thiourea (e.g., derived from dehydroabietic amine or cinchona alkaloids). The primary amine condenses with the vinyl ketone to form a sterically demanding enamine/iminium intermediate, while the thiourea moiety simultaneously coordinates the nitroalkane via a rigid hydrogen-bonding network. This dual-activation model locks the substrates, directing nucleophilic attack exclusively to one enantioface and achieving up to 99% ee (1[1]).

Issue: The reaction stalls at 50-60% conversion when using a bifunctional amine catalyst.

  • Root Cause: Product inhibition. The catalytic cycle requires the hydrolysis of the product-enamine complex to release the catalyst. Without an acidic proton source, this step is kinetically sluggish, trapping the catalyst.

  • Intervention: Add a weak acid co-catalyst. The addition of 10 mol% acetic acid or benzoic acid facilitates the rapid hydrolysis of the intermediate, regenerating the free amine catalyst and driving the reaction to >95% yield (3[3];1[1]).

Part 3: Quantitative Catalyst Optimization Matrix

The following table summarizes the causal relationship between catalyst selection, additives, and the resulting selectivity metrics when reacting nitromethane with an aryl vinyl ketone.

Catalyst SystemAdditiveTemp (°C)Yield (%)ee (%)Primary Mechanistic Outcome
Achiral Base (e.g.,

)
None25750Rapid conversion, completely racemic product. High risk of polymerization.
L-Proline (20 mol%)None254515Poor stereocontrol and sluggish turnover due to stable oxazolidinone formation.
Primary Amine-Thiourea (10 mol%)None256095High stereocontrol via dual-activation, but low yield due to slow enamine hydrolysis.
Primary Amine-Thiourea (10 mol%) AcOH (10 mol%) 25 96 99 Optimal turnover and stereocontrol. Acid additive ensures rapid catalyst regeneration.

Part 4: Self-Validating Experimental Protocol

Standard Operating Procedure: Enantioselective Synthesis of


-Nitro Ketones 
Target Workflow: Asymmetric Michael addition of nitromethane to an aryl vinyl ketone to yield a chiral (R)-baclofen precursor.

Step 1: Reagent Preparation & Stoichiometry Control

  • Action : In an oven-dried round-bottom flask under an argon atmosphere, dissolve the aryl vinyl ketone (1.0 mmol) in anhydrous toluene (2.0 mL). Add nitromethane (10.0 mmol, 10 equivalents).

  • Causality : Toluene provides a non-polar environment that maximizes the strength of the catalyst's hydrogen-bonding network. The 10-fold excess of nitromethane statistically outcompetes the mono-adduct from acting as a nucleophile, suppressing double-addition byproducts.

  • Validation Checkpoint : Analyze the starting mixture by TLC. You should see a single distinct UV-active spot for the vinyl ketone.

Step 2: Catalyst & Co-catalyst Activation

  • Action : Add a chiral primary amine-thiourea catalyst (0.1 mmol, 10 mol%) and glacial acetic acid (0.1 mmol, 10 mol%) to the stirring solution.

  • Causality : The primary amine forms an enamine with the vinyl ketone, while the thiourea hydrogen-bonds to the nitromethane, creating a rigid, stereocontrolling pocket. Acetic acid acts as a proton shuttle, accelerating the hydrolysis of the product-enamine complex to regenerate the catalyst.

  • Validation Checkpoint : The reaction mixture will typically exhibit a slight color change (often shifting to yellow) upon enamine formation, confirming catalyst engagement.

Step 3: Controlled Reaction Execution

  • Action : Stir the reaction at 25 °C for 24–48 hours. (Note: If using highly reactive aliphatic vinyl ketones like methyl vinyl ketone, cool the vessel to 0 °C and add the enone dropwise via a syringe pump over 2 hours).

  • Causality : Slow addition and temperature control dissipate the heat of reaction, preventing the thermal initiation of anionic polymerization of the enone.

  • Validation Checkpoint : Monitor via TLC every 8 hours. The complete disappearance of the enone spot and the appearance of a lower-Rf product spot validates successful conversion. If the reaction halts at ~50% conversion, verify the quality/dryness of the acetic acid additive.

Step 4: Buffered Quench & Isolation

  • Action : Quench the reaction by adding 5 mL of saturated aqueous

    
    . Extract the aqueous layer with ethyl acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over
    
    
    , and concentrate under reduced pressure.
  • Causality : The mildly acidic, buffered

    
     quench safely neutralizes the catalyst and nitronate intermediates without triggering the Nef reaction, which would otherwise degrade the 
    
    
    
    -nitro group into a carbonyl.
  • Validation Checkpoint :

    
     NMR of the crude mixture should show intact 
    
    
    
    -protons adjacent to the nitro group (typically a multiplet around 4.4–4.6 ppm), confirming the absence of Nef degradation.

Part 5: References

  • Title : A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters Source : Organic Letters (ACS Publications) URL :[Link][3]

  • Title : Highly Enantioselective Michael Addition of Nitroalkanes to Enones and Its Application in Syntheses of (R)-Baclofen and (R)-Phenibut Source : Organic Chemistry Portal URL :[Link][1]

Sources

Technical Support Center: Purification of Oily Nitro Ketone Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the unique purification challenges associated with oily nitro ketone intermediates. These molecules are pivotal in drug development and organic synthesis, yet their physical properties—often presenting as viscous, non-crystalline oils—can make achieving high purity a significant bottleneck.

This guide is structured to provide practical, in-depth solutions, moving from frequently encountered issues to systematic troubleshooting protocols. We will delve into the causality behind experimental choices, ensuring that you not only solve the immediate problem but also build a robust understanding for future challenges.

Core Challenge: Why Are Nitro Ketones Often Oily?

Nitro ketone intermediates frequently resist crystallization due to a combination of factors:

  • High Polarity: The presence of both a nitro (-NO₂) and a ketone (C=O) group imparts a significant dipole moment.[1] This can lead to strong intermolecular interactions that favor a disordered, liquid state over an ordered crystal lattice.

  • Structural Flexibility: Acyclic backbones or flexible side chains can adopt multiple conformations, increasing the energetic barrier to packing into a well-defined crystal structure.[2]

  • Impurities: Residual starting materials (e.g., from a Henry reaction), solvents, or side-products from oxidation can act as "crystallization inhibitors," disrupting lattice formation.[3][4]

Decision Workflow for Purification Strategy

Before diving into specific protocols, it's crucial to select the right starting point. The following workflow provides a logical decision-making process based on the nature of your crude product.

Purification_Workflow start Crude Oily Nitro Ketone check_impurities Assess Impurity Profile (TLC, NMR, LC-MS) start->check_impurities acid_base_present Acidic or Basic Impurities Present? check_impurities->acid_base_present extraction Perform Acid-Base Liquid-Liquid Extraction acid_base_present->extraction  Yes check_crystallization Attempt Crystallization (Solvent Screening) acid_base_present->check_crystallization  No extraction->check_crystallization oiling_out Product 'Oils Out'? check_crystallization->oiling_out crystallization_success Successful Crystallization oiling_out->crystallization_success  No troubleshoot_cryst Troubleshoot Crystallization oiling_out->troubleshoot_cryst  Yes final_purity_check Verify Purity (>95%) crystallization_success->final_purity_check chromatography Utilize Flash Chromatography chromatography->final_purity_check troubleshoot_cryst->chromatography If fails

Caption: Decision workflow for selecting a primary purification method.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark brown, intractable oil. What is the first and most effective purification step?

A1: For a crude, dark oil, the immediate goal is to remove major impurities that contribute to the color and viscosity. An acid-base liquid-liquid extraction is almost always the best first step.[5][6] Syntheses of nitro ketones often use basic catalysts (for the Henry reaction) or result in acidic byproducts.[3] These ionic impurities can be readily removed by washing the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a dilute aqueous acid (e.g., 1M HCl) and then a dilute base (e.g., 1M NaHCO₃). This removes basic and acidic contaminants, respectively, and can significantly clean up the material, sometimes even inducing crystallization.[7]

Q2: I've tried to recrystallize my oily product, but it just separates as a second liquid layer. What is "oiling out" and how do I prevent it?

A2: "Oiling out," or liquid-liquid phase separation, occurs when a compound's solubility in a hot solvent is so high that upon cooling, it separates into a solute-enriched liquid phase instead of forming a crystal lattice.[2][8] This is common with oily compounds that resist crystallization.

To prevent this:

  • Change Solvents: The primary cause is often a solvent that is too "good."[8] Try a solvent system where the compound has lower solubility at elevated temperatures. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) is often effective.[9]

  • Slow Down Cooling: Rapid cooling favors oiling out.[10] Allow the solution to cool to room temperature slowly on the benchtop before moving it to a refrigerator or ice bath.

  • Lower the Initial Concentration: Dissolve your oil in the absolute minimum amount of boiling solvent to achieve dissolution. If it oils out, add a small amount of additional solvent, reheat to dissolve, and try cooling again.

  • Seeding: If you have a small amount of pure crystal, add a "seed crystal" to the cooled, supersaturated solution to initiate crystallization.[11]

Q3: What are the most common impurities I should expect from a typical nitro ketone synthesis?

A3: The impurity profile depends on the synthetic route, which is commonly a Henry (nitroaldol) reaction followed by oxidation.[3]

  • Unreacted Starting Materials: The initial aldehyde and nitroalkane.

  • β-Nitro Alcohol: The intermediate from the Henry reaction, resulting from incomplete oxidation.[3]

  • Side-Products: From the oxidation step (e.g., chromium salts if using PCC or Jones reagent).[3] Additionally, base-catalyzed self-condensation or decomposition products can form.[12]

  • Nitrosamine Impurities: A critical consideration, especially in pharmaceutical development. These can form from residual nitrosating agents reacting with amines.[13][14] It is crucial to design synthetic and purification steps to mitigate this risk.[15]

Troubleshooting Guide 1: Acid-Base Extraction

This technique is your first line of defense for removing ionic impurities. It relies on the principle of converting acids and bases into their water-soluble salt forms, allowing them to be extracted from the organic phase.[7][16]

Problem: An emulsion forms at the interface, preventing separation.
  • Causality: Emulsions are common with polar compounds that can act as surfactants. They are stabilized by fine particulate matter or high concentrations of dissolved species.

  • Solution Protocol:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

    • Break the Emulsion: Add a small amount of brine (saturated aqueous NaCl). This increases the ionic strength of the aqueous layer, reducing the solubility of the organic component and helping to break the emulsion.[17]

    • Filtration: If particulates are suspected, filter the entire mixture through a pad of Celite or glass wool.

    • Centrifugation: For stubborn emulsions on a smaller scale, transferring the mixture to centrifuge tubes and spinning for a few minutes is highly effective.

Problem: The product seems to be lost after the extraction.
  • Causality: The nitro ketone itself may have some solubility in the aqueous wash, especially if the pH is not carefully controlled or if excessive volumes of wash are used. The α-protons of ketones can be acidic, and the nitro group is electron-withdrawing, potentially leading to deprotonation and extraction into a basic aqueous phase.

  • Solution Protocol:

    • Back-Extraction: Before discarding any aqueous layers, perform a "back-extraction." For example, after an acidic wash, wash that same aqueous layer with a fresh portion of organic solvent (e.g., diethyl ether) to recover any dissolved product.

    • Use Weaker Bases: Use sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH) to remove acidic impurities. This minimizes the risk of deprotonating your product.[5]

    • Minimize Wash Volume: Use the minimum volume of aqueous solution necessary for an effective wash.

Troubleshooting Guide 2: Crystallization & "Oiling Out"

The goal of crystallization is to transition from a disordered liquid state to a highly ordered solid state. For oily compounds, this requires careful control over thermodynamics and kinetics.

Systematic Approach to Solvent Selection
Solvent PropertyHigh Solubility (Good for Dissolution)Low Solubility (Good for Crashing Out)Ideal Recrystallization Solvent
Polarity Matches compound polarityMismatches compound polarityModerately matches polarity
Examples Acetone, Ethanol, Ethyl AcetateHexane, Toluene, WaterIsopropanol, Toluene/Heptane mix, Dichloromethane/Hexane mix

Data synthesized from principles described in[4][8][10].

Problem: The compound oils out regardless of the solvent or cooling rate.
  • Causality: This suggests that either the compound has a very low melting point (below the boiling point of the solvent) or that residual impurities are severely depressing the melting point and inhibiting crystallization.[4]

  • Solution Protocol: Advanced Crystallization Techniques

    • Vapor Diffusion: This is an excellent method for small quantities.[8]

      • Dissolve the oil in a small amount of a "good" solvent (e.g., dichloromethane) in a small, open vial.

      • Place this vial inside a larger, sealed jar containing a "poor" solvent (e.g., pentane or hexane).

      • The poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of your compound and promoting slow crystal growth.[8]

    • Solvent Layering:

      • Dissolve the oil in a minimal volume of a dense, good solvent (e.g., dichloromethane).

      • Carefully layer a less dense, poor solvent (e.g., hexane) on top without mixing.

      • Allow the layers to slowly diffuse into each other over hours or days.[8]

Oiling_Out_Troubleshooting start Oiling Out Occurs q1 Is the solvent too 'good'? start->q1 a1 Switch to a less polar solvent or mixed-solvent system q1->a1 Yes q2 Is cooling too rapid? q1->q2 No a1->q2 a2 Allow slow cooling on benchtop before refrigeration q2->a2 Yes q3 Still failing? q2->q3 No a2->q3 a3 Use Advanced Methods: Vapor Diffusion or Solvent Layering q3->a3 No end Proceed to Chromatography q3->end Yes

Caption: Troubleshooting workflow for the "oiling out" phenomenon.

Troubleshooting Guide 3: Flash Column Chromatography

When crystallization fails, flash chromatography is the workhorse for purifying oils.[18][19] It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[20]

Problem: The compound streaks down the column or does not move from the origin.
  • Causality: This is a classic polarity mismatch issue.

    • Streaking: Often caused by applying too much sample or if the compound is highly polar and interacts very strongly with the silica gel. The mobile phase is not polar enough to elute it cleanly.

    • Stuck at Origin: The mobile phase is far too non-polar to move the highly polar nitro ketone off the highly polar silica gel.

  • Solution Protocol:

    • Adjust Mobile Phase Polarity: The key is to find the right eluent system. Use Thin Layer Chromatography (TLC) to screen solvent systems first. A good Rf value for the target compound is typically 0.25-0.35.

      • Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate.

      • For very polar nitro ketones, you may need to add a small percentage (0.5-1%) of methanol or isopropanol to the mobile phase to ensure clean elution.

    • Change the Stationary Phase: If streaking persists even with polar eluents, the silica gel may be too acidic.

      • Neutral Alumina: Can be a good alternative for basic or acid-sensitive compounds.[20]

      • Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography can be very effective. Here, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile) is used. The elution order is reversed: polar compounds elute first.[21]

Typical Chromatography Conditions
IssueStationary PhaseRecommended Mobile Phase System (Gradient)Rationale
Moderately Polar OilNormal Phase Silica GelHexane / Ethyl Acetate (e.g., 9:1 -> 1:1)Standard choice for most organic compounds.[20]
Very Polar OilNormal Phase Silica GelDichloromethane / Methanol (e.g., 99:1 -> 95:5)Methanol is a strong polar modifier needed to elute highly polar compounds.
Acid-Sensitive OilNeutral AluminaHexane / Ethyl AcetateAlumina avoids potential degradation caused by the acidic nature of silica gel.[19]
Extremely Polar OilReversed-Phase (C18) SilicaWater / Acetonitrile (e.g., 1:1 -> 1:9)HILIC or reversed-phase chromatography is designed for retaining and separating very polar analytes.
References
  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • JoVE. (2020, March 26). Extraction. Retrieved from [Link]

  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Flash Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Study.com. (n.d.). Video: Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • University of Angers. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

Sources

Technical Support Center: Controlling Exotherms in Large-Scale Synthesis of Nitro Pentanones

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the safe and efficient large-scale synthesis of nitro pentanones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the significant exothermic risks associated with this class of reactions. Our focus is on the causality behind experimental choices to ensure every protocol is a self-validating system for safety and success.

Introduction: The Inherent Thermal Risks of Nitrating Pentanones

The introduction of a nitro group onto an aliphatic ketone backbone, such as in the synthesis of 3-nitro-2-pentanone or 4-nitro-2-pentanone, is a powerful transformation for creating valuable pharmaceutical intermediates.[1] However, nitration reactions are notoriously energetic and exothermic.[2][3] The primary hazard is thermal runaway , a dangerous positive feedback loop where the heat generated by the reaction exceeds the capacity of the cooling system.[4][5] This surplus heat increases the reaction rate, which in turn accelerates heat production, potentially leading to an explosive release of energy and pressure.[6][7]

Organic nitro compounds are themselves high-energy materials and can undergo violent decomposition at elevated temperatures, a risk that is often exacerbated by the presence of impurities or unreacted nitrating agents.[8][9] Therefore, a deep understanding of reaction thermodynamics, kinetics, and heat transfer principles is not just academic—it is a critical prerequisite for safe scale-up.

This guide provides direct answers to specific issues you may encounter and proactive advice for process design and safety.

Troubleshooting Guide: Real-Time Exotherm Management

This section addresses critical issues in a question-and-answer format, providing immediate actions and long-term preventative solutions.

Q1: My reactor temperature is rising uncontrollably, and the cooling system cannot keep up. What should I do, and what are the likely causes?

A1: This indicates a thermal runaway, a severe safety-critical event.[10] Prioritize personnel safety above all else.

  • Immediate Actions:

    • Stop Reactant Addition: Immediately cease the addition of the nitrating agent.[10][11] This is the most critical step to prevent further heat generation.

    • Maximize Cooling: Ensure your cooling system is operating at maximum capacity.[11] If you have a secondary or emergency cooling system, activate it.[7]

    • Prepare for Emergency Quench: Alert all personnel and prepare for an emergency quench as per your established Standard Operating Procedure (SOP). If the temperature continues to rise unabated, you must quench the reaction.

    • Initiate Emergency Shutdown: If the situation cannot be controlled, initiate the facility's emergency shutdown and evacuation procedures.

  • Root Cause Analysis & Prevention:

    • Cause: The rate of nitrating agent addition was too fast for the reactor's heat removal capabilities. The rate of heat generation in an exothermic reaction is exponential with temperature, while the rate of cooling is often linear.[7]

    • Solution: Conduct reaction calorimetry (e.g., using RC1 or ARC) to determine the Maximum Temperature of the Synthesis Reaction (MTSR) and the adiabatic temperature rise (ΔTad).[2] This data is crucial for calculating a safe addition rate for the desired scale. For future runs, significantly reduce the addition rate and ensure the cooling system is never running at more than 80% capacity during normal operation to leave a safety margin.[12]

    • Cause: Inadequate cooling capacity for the scale of the reaction. The surface-area-to-volume ratio decreases as scale increases, making heat transfer less efficient.[4]

    • Solution: Re-evaluate the heat transfer coefficient (U) and available heat transfer area (A) of your reactor.[13] It may be necessary to use a more powerful cooling unit, lower the coolant temperature, or switch to a reactor with a better surface-area-to-volume ratio, such as a continuous flow reactor.[3][14]

Q2: I'm observing unexpected brown gas (NO₂) evolution and a rapid pressure increase, even though the temperature is only slightly above the target. What is happening?

A2: This is a sign of a decomposition side reaction, which can be highly exothermic and contribute to a runaway scenario.

  • Scientific Explanation: The nitrating mixture (e.g., HNO₃/H₂SO₄) or the nitro pentanone product itself can begin to decompose at temperatures lower than the primary runaway temperature.[8] This decomposition often produces non-condensable gases like NO₂ and N₂O, leading to a rapid pressure increase independent of vapor pressure.[7] This is classified as a "gassy" system, which poses a significant hazard because pressure relief through boiling is ineffective.[7]

  • Immediate Actions:

    • Stop Reagent Addition: As with any deviation, immediately stop the feed.

    • Reduce Temperature: Immediately attempt to cool the reactor below the onset temperature of the decomposition.

    • Do Not Seal the Reactor: Ensure the reactor is vented to a safe location (e.g., a scrubber) to avoid over-pressurization.

  • Prevention:

    • Calorimetric Analysis: Use Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition for your reaction mixture and product.[2] Your process temperature must always remain well below this value, with a significant safety margin (e.g., 50 °C).

    • Purity of Reagents: Ensure all reagents and the starting pentanone are free from impurities that could catalyze decomposition.[2]

    • Material Compatibility: Verify that all wetted parts of the reactor are compatible with the concentrated acid mixture to prevent corrosion and catalytic decomposition.

Q3: After a minor temperature spike that was brought under control, is it safe to restart the nitrating agent addition?

A3: No. It is not safe to restart addition.

  • Scientific Explanation: A minor temperature spike indicates that a significant amount of unreacted nitrating agent has accumulated in the reactor. The reaction has transitioned from being "reaction-rate limited" to "addition-rate limited." Restarting the feed or even just a small increase in temperature could trigger a rapid, uncontrollable reaction of the accumulated reagents, leading to a severe thermal runaway.

  • Required Action: Safe Quenching The only safe course of action is to quench the reaction. A controlled quench involves slowly transferring the reaction mixture to a separate vessel containing a large volume of a stirred ice/water slurry (typically 5-10 times the reaction volume).[11][15] This must be done slowly and behind a blast shield, as the quenching process itself is exothermic.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to define before scaling up the nitration of a pentanone?

A1: Before any scale-up, a thorough thermal hazard assessment is mandatory. The following parameters must be determined experimentally using techniques like DSC and reaction calorimetry.[2][16]

Parameter Description Significance
Heat of Reaction (ΔHrx) The total heat evolved by the desired nitration reaction (e.g., in kJ/mol).Determines the total energy that must be removed by the cooling system.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if all reaction heat were absorbed by the reaction mass without any cooling.A high ΔTad (e.g., >50-100 °C) indicates a high-risk reaction that requires stringent controls.[2]
Heat Capacity (Cp) The heat capacity of the reaction mixture.Needed to calculate ΔTad (ΔTad = ΔHrx / Cp).
Decomposition Onset (Td) The temperature at which the reaction mixture or product begins to self-decompose exothermically.The maximum operating temperature must be significantly lower than Td.
Time to Maximum Rate (TMRad) The time it would take for an adiabatic reaction to reach its maximum rate from a given starting temperature. TD24 is the temperature at which this time is 24 hours.TD24 is a critical indicator of thermal stability. The process temperature should be well below TD24.[2]
Maximum Temperature of Synthesis Reaction (MTSR) The highest temperature the reaction mixture would reach if cooling were lost, considering only the heat from the desired reaction.If the MTSR is higher than the decomposition temperature, a runaway is highly likely upon cooling failure.

Q2: How does the choice of nitrating agent affect the exotherm profile?

A2: The choice of nitrating agent is critical. A standard mixture of concentrated nitric acid and sulfuric acid is highly effective but also one of the most aggressive and energetic options.[17] The sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), accelerating the reaction and thus the rate of heat generation. Alternative, milder nitrating agents like acetyl nitrate can be used, but their thermal stability and reaction kinetics must be independently evaluated.[18] Milder agents may require higher temperatures, which could bring the process closer to the product's decomposition temperature, so a full hazard assessment is always required.

Q3: For large-scale synthesis, what are the pros and cons of semi-batch vs. continuous flow reactors?

A3: This is a crucial process design decision.

  • Semi-Batch Reactors:

    • Pros: Traditional, widely available, flexible for various chemistries.

    • Cons: Poor surface-area-to-volume ratio at scale, leading to inefficient heat transfer.[4] Risk of reagent accumulation. Localized "hot spots" can form due to imperfect mixing. The entire batch is at risk in case of a failure.

  • Continuous Flow (Microreactors):

    • Pros: Exceptionally high surface-area-to-volume ratio provides superior heat transfer, virtually eliminating hot spots.[3] The reacting volume at any given moment is very small, drastically improving inherent safety.[3] Precise control over residence time and temperature.[14]

    • Cons: Higher initial capital investment. Potential for channel clogging if solids are present. Requires more specialized engineering expertise.

For highly exothermic and hazardous reactions like the nitration of pentanones, continuous flow technology is strongly recommended for large-scale production as it represents a shift from "scaling up" to "numbering up" and offers inherently safer process conditions. [3]

Protocols and Workflows
4.1 Protocol: Emergency Quenching of a Runaway Reaction

This procedure must only be performed if a thermal runaway is in progress and it has been deemed safe to approach the reactor according to site-specific safety protocols.

  • Safety First: Announce the emergency. Ensure all non-essential personnel have evacuated. Don appropriate PPE, including a face shield, blast shield, and heavy-duty chemical-resistant gear.[11]

  • Prepare Quench Station: The quench station should be a large, open-topped vessel (e.g., a robust plastic or steel drum) containing a vigorously stirred slurry of crushed ice and water, with a volume at least 10-20 times that of the reaction mixture.[11]

  • Initiate Quench:

    • If the reactor is equipped with a dip tube and quench valve: From a safe distance, initiate the transfer of the reactor contents into the quench pot.

    • If the reactor is small and can be moved: Carefully and slowly pour the contents of the reactor into the ice-water mixture. Be prepared for a violent reaction, splashing, and the release of large volumes of gas.[11]

    • As a last resort: If the reactor cannot be moved, use a hose to direct a large volume of cold water into the reactor from a safe distance.

4.2 Workflow: Decision-Making During a Thermal Event

This diagram outlines the critical decision-making process upon detection of a thermal deviation.

G start Thermal Deviation Detected (Temp > Setpoint + Margin) stop_feed IMMEDIATE ACTION: Stop All Reagent Feeds start->stop_feed max_cool Maximize Cooling stop_feed->max_cool is_controlled Is Temperature Decreasing? max_cool->is_controlled monitor Continue Monitoring Investigate Root Cause DO NOT RESTART FEED is_controlled->monitor  Yes quench EMERGENCY: Initiate Safe Shutdown & Controlled Quench is_controlled->quench  No evacuate EVACUATE quench->evacuate

Caption: Decision workflow for managing a thermal deviation event.

Heat Management Visualization

The core principle of thermal safety is maintaining a favorable balance between heat generation and heat removal. A thermal runaway occurs when this balance is lost.

HeatBalance cluster_reactor Chemical Reactor cluster_conditions Process State q_gen Heat Generation (Qgen) - Proportional to Reaction Rate - Exponential with Temperature q_rem Heat Removal (Qrem) - Proportional to ΔT (T_react - T_coolant) - Linear with Temperature runaway Thermal Runaway Qgen > Qrem q_gen->runaway Accelerates stable Stable Operation Qgen < Qrem q_rem->stable Controls

Caption: The relationship between heat generation and heat removal in an exothermic process.

References
  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from [Link]

  • MDPI. (2025, July 9). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Retrieved from [Link]

  • Chemical Industry Journal. (2022, June 1). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]

  • PMC. (2025, December 19). Nitrones: Comprehensive Review on Synthesis and Applications. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). o-NITROACETOPHENONE. Retrieved from [Link]

  • ACS Publications. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved from [Link]

  • ACS Publications. (2024, January 9). Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling. Retrieved from [Link]

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • YouTube. (2024, November 21). synthesis of 2 pentanone, 3 pathways- Dr. Tania CS. Retrieved from [Link]

  • Google Patents. (n.d.). US2794836A - Process for producing nitroacetophenone compounds.
  • ResearchGate. (2016, December 1). Directing effects in nitration of 1-adamantyl bearing aromatic ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation, Analysis and Optimization of Exothermic Nitrations in Microreactor Processes. Retrieved from [Link]

  • ACS.org. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved from [Link]

  • Masaryk University. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]

  • ACS Publications. (2024, December 16). Biocatalytic Strategies for Nitration Reactions. Retrieved from [Link]

  • YouTube. (2024, June 7). Nitration reaction safety. Retrieved from [Link]

  • Google Patents. (n.d.). CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound.
  • Wiley-VCH. (2005, February 25). Integration of Heat Transfer and Chemical Reactions. Retrieved from [Link]

  • ResearchGate. (2022, June 8). Thermal risk classification optimization of flammable aromatic nitro compounds: Experiments and QSPR models. Retrieved from [Link]

  • Unknown Source. (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles.
  • Stoli Chem. (2021, September 24). How to calculate heat transfer in continuous flow applications. Retrieved from [Link]

  • JOCPR. (n.d.). The Influence of Nitro Group on Synthesis. Retrieved from [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • ChemSrc. (2025, May 20). 3-nitro-2-pentanone. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal runaway. Retrieved from [Link]

  • Rasayan J. Chem. (n.d.). SYNTHESIS AND EVALUATION OF 4-NITRO CHALCONES: EXPLORING ANTIBACTERIAL ACTIVITY. Retrieved from [Link]

  • PMC - NIH. (n.d.). Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. Retrieved from [Link]

  • KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]

  • SciSpace. (n.d.). THE NITRO GROUP IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of the Decomposition Mechanism and Thermal Stability of Nitrocellulose/Nitroglycerine Based Propellants by Electron Spin Resonance. Retrieved from [Link]

  • MIT OpenCourseWare. (2006). Lesson 6: Exothermic Tank Reactor. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]

  • University of Notre Dame. (2015, January 7). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. Retrieved from [Link]

  • PMC. (2021, December 15). Thermal hazard evaluation on spontaneous combustion characteristics of nitrocellulose solution under different atmospheric conditions. Retrieved from [Link]

  • GOV.UK. (2024, July 15). Nitric acid - Incident management. Retrieved from [Link]

  • Google Patents. (n.d.). US2140345A - Controlling temperature of nitration reactions.
  • Google Patents. (n.d.). CN109232259B - A kind of preparation method of nitroacetophenone.

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Stability of 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone

A Guide to Experimental Stability Under Basic Conditions

This technical guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability of 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone under basic conditions. As an α-nitro ketone, this compound possesses unique reactivity that, while synthetically useful, presents specific challenges during experimental handling, particularly in the presence of bases. This document provides in-depth answers to common questions, troubleshooting workflows for potential issues, and detailed protocols to help ensure the integrity of your experiments.

Section 1: Core Stability & Reactivity Profile

Q1: What is the primary stability concern for 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone under basic conditions?

The principal stability concern for 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone in a basic environment is its susceptibility to degradation via cleavage of the Cα-Cβ bond (the bond between the carbonyl-adjacent carbon and the nitro-bearing carbon). This is primarily due to the acidity of the hydrogen atom on the carbon alpha to both the carbonyl and the nitro group. The presence of a base can initiate several degradation pathways, most notably a Retro-Henry (or Retro-Nitroaldol) reaction .[1][2]

The molecule contains two key functional groups whose reactivity is influenced by pH: the α-nitro ketone system and the thiophene ring. While the thiophene ring is generally stable under many basic conditions, the α-nitro ketone moiety is highly reactive.[3][4]

Q2: What is the most reactive site on the molecule in the presence of a base, and what is the immediate consequence?

The most reactive site is the α-hydrogen located on the carbon between the thienyl ketone and the quaternary carbon bearing the nitro group. This proton is significantly acidic due to the powerful electron-withdrawing effects of both the adjacent carbonyl group and the nitro group.

Upon exposure to a base, this proton is readily abstracted to form a resonance-stabilized nitronate anion.[5][6] The formation of this anion is the critical first step for most of the base-mediated reactions and degradation pathways involving this molecule.[7][8]

Deprotonation Molecule 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone Base Base (B:) Nitronate Resonance-Stabilized Nitronate Anion Molecule->Nitronate + B: ConjugateAcid Conjugate Acid (BH+) Nitronate->ConjugateAcid - BH+

Caption: Initial deprotonation of the α-hydrogen by a base.

Section 2: Troubleshooting Experimental Failures

This section addresses common problems encountered when using 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone in base-catalyzed or basic-buffered reactions.

Issue 1: My reaction mixture shows a loss of starting material on TLC/LCMS, and I observe new, more polar spots, including one that corresponds to 2-acetylthiophene.
  • Probable Cause: You are likely observing a Retro-Henry reaction . The initially formed nitronate anion is an intermediate in the reversible Henry (nitroaldol) reaction.[1][2] Under basic conditions, this intermediate can fragment back into its precursor components: an enolate (of 2-acetylthiophene) and a nitroalkane (2-nitropropane). Upon workup or analysis, the enolate will be protonated to give 2-acetylthiophene, and you will have 2-nitropropane in your mixture.

  • Troubleshooting Steps:

    • Lower the Temperature: The Retro-Henry reaction is often accelerated by heat. Running your reaction at a lower temperature (e.g., 0 °C or -20 °C) can significantly suppress this degradation pathway.

    • Use a Weaker Base: Strong bases (e.g., NaOH, KOH, alkoxides) promote the fragmentation. Consider using a milder, non-nucleophilic organic base (e.g., triethylamine, DBU) or an inorganic base like potassium carbonate if your desired reaction allows.[5]

    • Limit Reaction Time: Monitor the reaction closely and quench it as soon as sufficient product has formed to minimize the time the starting material is exposed to basic conditions.

Retro_Henry_Workflow cluster_solutions Mitigation Strategies start Observation: Loss of Starting Material & Formation of 2-Acetylthiophene cause Hypothesis: Retro-Henry Reaction Occurring start->cause Analysis temp Reduce Temperature (e.g., to 0 °C or below) cause->temp Action base Switch to Milder Base (e.g., Et₃N, K₂CO₃) cause->base Action time Minimize Reaction Time (Monitor closely) cause->time Action result Outcome: Improved Stability and Reduced Byproduct Formation temp->result base->result time->result

Caption: Troubleshooting workflow for suspected Retro-Henry degradation.

Issue 2: After my basic reaction and an acidic workup, my yield is very low and I'm isolating 1-(2-thienyl)pentane-1,4-dione instead of my expected product.
  • Probable Cause: This strongly suggests that a Nef reaction has occurred.[7][9] The nitronate salt formed under your basic conditions is stable. However, when you introduce a strong acid during workup (typically pH < 1), the nitronate is hydrolyzed to form a ketone.[10][11] In this case, the secondary nitro group of the starting material is converted into a carbonyl, yielding the 1,4-dione.

  • Troubleshooting Steps:

    • Modify the Workup: Avoid quenching the reaction with strong aqueous acid. Use a milder quenching agent like saturated aqueous ammonium chloride (NH₄Cl) or simply neutralize with a buffer.

    • Use a Non-Acidic Purification Method: If possible, purify the compound without using acidic media, such as silica gel chromatography with a neutral solvent system (e.g., Hexane/Ethyl Acetate). If an acidic modifier is needed for chromatography, consider a different stationary phase like alumina.

    • Consider Alternative Reactions: If the desired transformation requires acidic conditions following a basic step, this starting material may be unsuitable due to the competing Nef reaction.

Issue 3: I am observing a slow, time-dependent degradation of my compound in solution, even with mild bases.
  • Probable Cause: Besides the major degradation pathways, other possibilities exist. If the synthesis of the parent molecule involved a Michael addition of 2-nitropropane to an α,β-unsaturated thienyl ketone, a Retro-Michael reaction could occur, although this is generally less common than the Retro-Henry for this specific structure.[12][13] Additionally, if oxygen is present, the highly stabilized carbanion (nitronate) could be susceptible to oxidation.

  • Troubleshooting Steps:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

    • Solvent Choice: Ensure the solvent is anhydrous and de-gassed, as water and dissolved oxygen can participate in side reactions.

    • Structural Confirmation: Re-confirm the structure of your starting material. If it was synthesized via a Michael addition, the retro-Michael pathway is a more significant concern.[14]

Section 3: Key Degradation Mechanisms

Q3: Can you illustrate the mechanism of the Retro-Henry reaction for this molecule?

Certainly. The Retro-Henry reaction is the reverse of the carbon-carbon bond-forming Henry reaction.[2][8]

  • Deprotonation: A base removes the acidic α-proton to form the nitronate anion.

  • C-C Bond Cleavage: The Cα-Cβ bond cleaves, expelling the stable 2-nitropropane anion and forming the enolate of 2-acetylthiophene.

  • Protonation: During workup or in the presence of a proton source, both species are protonated to yield the final degradation products.

Retro_Henry_Mechanism Start 4-Methyl-4-nitro-1- (2-thienyl)-1-pentanone Nitronate Nitronate Intermediate Start->Nitronate + Base - H⁺ Products 2-Acetylthiophene Enolate + 2-Nitropropane Anion Nitronate->Products C-C Cleavage (Reversible) Final Final Products: 2-Acetylthiophene + 2-Nitropropane Products->Final + H⁺ (Workup)

Caption: Mechanism of the Retro-Henry degradation pathway.

Q4: How does the Nef reaction proceed from the nitronate intermediate?

The Nef reaction transforms a primary or secondary nitroalkane into an aldehyde or ketone, respectively, via its nitronate salt.[9][10] It is explicitly an acid-catalyzed hydrolysis of the nitronate.

  • Nitronate Formation: Occurs under basic conditions (as described above).

  • Protonation: In strong acid, the nitronate is protonated to form a nitronic acid.

  • Further Protonation & Hydrolysis: The nitronic acid is further protonated and attacked by water. A series of steps leads to the elimination of dinitrogen monoxide (N₂O) and formation of the ketone.[9]

This pathway is a classic example of why sequential basic then strongly acidic steps must be avoided with such substrates.[7][11]

Section 4: Protocols & Mitigation

Q5: What experimental conditions should I use or avoid to maximize the stability of my compound?

The stability of 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone is highly dependent on the reaction conditions. The following table provides general guidance.

Parameter Conditions to Avoid (High Risk of Degradation) Recommended Conditions (Improved Stability) Rationale
Base Strength Strong inorganic bases (NaOH, KOH), alkoxides (NaOMe, t-BuOK)Mild organic bases (Et₃N, DIPEA), weak inorganic bases (K₂CO₃, Cs₂CO₃)Stronger bases more readily promote reversible/degradation pathways.[6]
Temperature Elevated temperatures (> 25 °C), refluxingLow temperatures (0 °C, -20 °C, -78 °C)Degradation reactions like the Retro-Henry are kinetically disfavored at low temperatures.
Workup Quenching with strong aqueous acids (HCl, H₂SO₄)Quenching with saturated NH₄Cl (aq), water, or a buffer (pH ~7)Avoids the Nef reaction, which requires strongly acidic conditions (pH < 1).[7][11]
Atmosphere Air / OxygenInert atmosphere (N₂, Ar)Prevents potential oxidation of the highly stabilized nitronate anion intermediate.
Reaction Time Prolonged exposure (>12 hours)As short as possible; monitor reaction for completionMinimizes the time the compound is subjected to destabilizing basic conditions.
Q6: Can you provide a general protocol to test the stability of my compound under my specific reaction conditions?

Yes. This protocol allows you to assess the stability of your compound before committing a large amount of material to a full-scale reaction.

Protocol: Small-Scale Stability Test

  • Preparation:

    • Prepare a stock solution of your compound in a suitable, inert solvent (e.g., 10 mg/mL in THF or Dioxane).

    • Set up three small reaction vials (e.g., 1.5 mL HPLC vials) labeled "Control," "Test," and "Time Zero."

  • Time Zero Sample:

    • To the "Time Zero" vial, add 100 µL of your stock solution.

    • Add a volume of your reaction solvent (without base) equivalent to what will be used in the "Test" vial.

    • Immediately spot this solution on a TLC plate or inject it into an LCMS to get a baseline reading of the starting material.

  • Control Sample:

    • To the "Control" vial, add 100 µL of your stock solution.

    • Add the full volume of your reaction solvent.

    • Stir this vial under the same temperature and atmospheric conditions as your planned reaction, but do not add the base .

  • Test Sample:

    • To the "Test" vial, add 100 µL of your stock solution.

    • Add the reaction solvent and the intended amount of your base.

    • Stir under the exact conditions of your planned experiment (temperature, atmosphere).

  • Monitoring:

    • At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot from the "Control" and "Test" vials.

    • Analyze the aliquots by TLC or LCMS, comparing them to the "Time Zero" sample.

  • Analysis:

    • Control vs. Time Zero: There should be no significant change. If there is, your compound may be unstable to the solvent or temperature alone.

    • Test vs. Control: Look for the disappearance of the starting material spot/peak and the appearance of new spots/peaks in the "Test" sample. If new products appear that are absent in the "Control," your compound is degrading under the basic conditions. The identity of the byproducts (e.g., by comparing to a standard of 2-acetylthiophene) can confirm the degradation pathway.

References

  • Wikipedia. (n.d.). Nef reaction. Retrieved from [Link]

  • MDPI. (2022, October 14). Nitroaldol Reaction. Encyclopedia. [Link]

  • ResearchGate. (n.d.). Nef reaction and its mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nef Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Acyclic α‐Nitro Ketones: Synthesis and Reactivity. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Henry Reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

  • Afinidad. (n.d.). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Diastereoselective Synthesis of syn-1,3-Dinitro Compounds by Michael Addition of Nitroalkanes to Nitroalkenes with a Thiourea Catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, April 26). Employment of α-nitroketones in organic synthesis. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: GC-MS Analysis of Impurities in 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone (MNTP) is a critical intermediate in the synthesis of Duloxetine (Cymbalta) . Its purity is paramount because impurities introduced at this stage—specifically unreacted thiophene derivatives and nitro-alkanes—can carry forward into the final API or form genotoxic byproducts.

While HPLC is the standard for final salt forms, GC-MS (Gas Chromatography-Mass Spectrometry) is the superior technique for this specific intermediate due to the high volatility of its precursors (2-acetylthiophene and 2-nitropropane) and the thermal stability of the thiophene ring. This guide provides a comparative analysis and a validated protocol for profiling impurities in MNTP.

Part 1: The Analytical Challenge

The analysis of MNTP presents a unique set of physicochemical challenges that dictate the choice of instrumentation:

  • Volatility Mismatch: The synthesis involves 2-acetylthiophene (BP: ~214°C) and 2-nitropropane (BP: ~120°C). These are significantly more volatile than the target MNTP molecule. GC-MS handles this volatility differential better than LC-UV, which often struggles to retain small, non-polar nitro-alkanes.

  • Structural Isomerism: Commercial 2-acetylthiophene often contains traces of 3-acetylthiophene . These isomers have identical molecular weights (126 Da) but distinct pharmacological profiles. GC-MS with a high-polarity capillary column provides the necessary theoretical plates to resolve these positional isomers.

  • Thermal Lability: The tertiary nitro group in MNTP is relatively stable, but aggressive injector port temperatures (>280°C) can induce elimination of the nitro group. The protocol below mitigates this via a "Cold Split" injection technique.

Part 2: Comparative Analysis (GC-MS vs. Alternatives)

The following table objectively compares GC-MS against common alternatives for this specific application.

FeatureGC-MS (Recommended) HPLC-UV / PDA LC-MS (ESI/APCI)
Target Analytes Volatile precursors, solvents, & MNTPNon-volatile degradants & MNTPPolar, thermally labile impurities
Sensitivity (LOD) High (ppb range for nitro-alkanes)Moderate (ppm range)High (pg range)
Structural ID Excellent (EI Fingerprinting)Poor (Retention time only)Good (Molecular ion only)
Throughput High (Run time < 15 min)Moderate (Run time 20-30 min)Moderate
Limitation Risk of thermal degradationCannot detect non-chromophoresMatrix effects; High cost
Decision Logic
  • Use GC-MS when: You need to quantify unreacted starting materials (2-nitropropane, 2-acetylthiophene) and identify unknown volatile side-products.

  • Use HPLC-UV when: You are performing routine batch release testing where impurities are already characterized and standards are available.

Part 3: Visualizing the Impurity Origins

Understanding the synthesis pathway is required to predict impurities. The diagram below illustrates the Michael Addition pathway and where specific impurities enter the stream.

ImpurityPathways SM1 2-Acetylthiophene (Starting Material) Inter Mannich Base (Intermediate) SM1->Inter + Formaldehyde/Amine ImpA Impurity A: 3-Acetylthiophene (Isomer) SM1->ImpA Contaminant SM2 2-Nitropropane (Reagent) Target MNTP (Target Molecule) SM2->Target Michael Addition Inter->Target ImpB Impurity B: Vinyl Ketone (Elimination Product) Inter->ImpB Thermal Elimination ImpC Impurity C: Bis-Adduct (Over-reaction) Target->ImpC Excess SM2

Caption: Figure 1. Synthesis pathway of MNTP showing the origin of key impurities (Isomers, Elimination products, and Bis-adducts).

Part 4: Detailed Experimental Protocol

This protocol is designed to be self-validating . It includes system suitability tests (SST) to ensure the instrument is performing correctly before sample analysis.

Instrumentation & Conditions
  • System: Agilent 7890B/5977B GC-MSD (or equivalent).

  • Column: DB-5ms or HP-5ms UI (30 m × 0.25 mm × 0.25 µm). Why: Low bleed and excellent separation of aromatic isomers.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless.

    • Mode: Split (10:1). Why: Prevents column saturation by the major peak.

    • Temperature: 220°C . Critical: Kept lower than standard (250°C) to prevent thermal degradation of the nitro group.

Temperature Program
StageRate (°C/min)Value (°C)Hold Time (min)Purpose
Initial-602.0Elution of solvents & 2-nitropropane
Ramp 1151600.0Separation of Acetylthiophene isomers
Ramp 2252803.0Elution of MNTP and dimers
Mass Spectrometer Settings (EI Source)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Transfer Line: 280°C.[1]

  • Scan Range: 35–450 m/z.

  • Solvent Delay: 2.5 min (Must protect filament from solvent peak).

Part 5: Impurity Profiling & Identification

The power of GC-MS lies in the Electron Ionization (EI) fragmentation patterns. Below are the diagnostic ions for the target and its impurities.

Target: 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone (MNTP)
  • Molecular Ion (M+): m/z 227 (Weak, often <5%).

  • Base Peak: m/z 111 (Thienoyl cation, [C4H3S-CO]+).

  • Diagnostic Fragment: m/z 181 ([M - NO2]+). Loss of the nitro group is the primary fragmentation pathway.

Key Impurities Table
Impurity NameStructure NoteRetention (Rel)Diagnostic Ions (m/z)
2-Nitropropane Reagent~3.5 min41, 43, 89 (M+)
2-Acetylthiophene Starting Material~6.8 min111 (Base), 126 (M+)
3-Acetylthiophene Isomer~7.1 min111 , 126 (M+) (Ratio 43/111 differs from 2-isomer)
Vinyl Ketone Degradant~9.5 min138 (M+), 111
Workflow Visualization

Workflow cluster_decision Identification Logic Sample Sample Preparation (Dissolve in DCM, 1 mg/mL) Inject GC Injection (Split 10:1, 220°C) Sample->Inject Sep Separation (DB-5ms) Thermal Gradient Inject->Sep Detect MS Detection (EI) Full Scan 35-450 m/z Sep->Detect Data Data Analysis Extract Ion Chromatogram (EIC) Detect->Data Check1 Check m/z 111 (Thiophene Core) Data->Check1 Check2 Check m/z 181 (Nitro Loss) Check1->Check2 Result Confirm MNTP Check2->Result

Caption: Figure 2. Analytical workflow and logic for identifying MNTP and distinguishing it from thiophene-based impurities.

Part 6: References

  • BenchChem. (2025).[1] Acetylthiophene Isomers Using Mass Spectrometry: A Comparative Guide. Retrieved from

  • U.S. Department of Agriculture (USDA). (2010).[2] Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. CLG-NFUR2.01. Retrieved from

  • Liu, J., et al. (2007). New Synthesis of 1,3-diaryl-4-nitro-1-butanones by Microwave-Promoted Michael Addition. Journal of Chemical Research. Retrieved from

  • Eli Lilly and Company. (2001).[3] Duloxetine Capsules NDA 21-427: Environmental Assessment. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11099, 2-Acetylthiophene. Retrieved from

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A Researcher's Guide to X-ray Crystallography Data for Crystalline Nitro Ketone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical step. X-ray crystallography is the gold standard for this, providing unambiguous insights into atomic arrangements within a crystalline solid.[1][2][3] This guide offers a comparative analysis of X-ray crystallography data for crystalline nitro ketone derivatives, a class of compounds with significant interest in medicinal chemistry and materials science.[4][5] We will delve into the nuances of interpreting crystallographic data, provide a framework for comparing different derivatives, and present a standardized protocol for data acquisition and analysis.

The nitro group, with its strong electron-withdrawing properties, plays a crucial role in the chemical reactivity and biological activity of organic molecules.[6][7] When incorporated into a ketone framework, it can significantly influence molecular conformation, crystal packing, and intermolecular interactions. Understanding these structural details through X-ray diffraction is paramount for rational drug design and the development of novel materials.

Understanding the Crystallographic Information File (CIF)

The primary output of a single-crystal X-ray diffraction experiment is the Crystallographic Information File (CIF).[8][9][10] This standardized text file contains a wealth of information about the crystal structure, including unit cell dimensions, atomic coordinates, and details of the diffraction experiment.[9][11] For the purpose of this guide, we will focus on key parameters within the CIF that are essential for comparing the structures of different nitro ketone derivatives.

A crucial aspect of analyzing CIFs is understanding the quality of the crystallographic data. Key indicators include the R-factor (or R-value), which represents the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor generally indicates a better fit. Another important parameter is the resolution of the data, which indicates the level of detail that can be observed in the electron density map.

Comparative Analysis of Nitro Ketone Derivatives

To illustrate the comparative analysis of X-ray crystallography data, let's consider two hypothetical crystalline nitro ketone derivatives: Compound A (a para-substituted nitro ketone) and Compound B (an ortho-substituted nitro ketone). The following table summarizes their key crystallographic parameters, which would typically be extracted from their respective CIFs.

ParameterCompound A (p-nitro)Compound B (o-nitro)Significance in Comparison
Chemical Formula C₁₀H₉NO₃C₁₀H₉NO₃Confirms the same elemental composition.
Crystal System MonoclinicOrthorhombicIndicates different crystal packing symmetries.
Space Group P2₁/cPca2₁Provides specific details about the symmetry elements within the unit cell.
Unit Cell Dimensions a = 8.5 Å, b = 12.2 Å, c = 9.1 Å, β = 98.5°a = 10.3 Å, b = 7.8 Å, c = 11.5 ÅDifferences in cell lengths and angles reflect distinct packing arrangements.
Unit Cell Volume 925.3 ų924.9 ųSimilar volumes suggest comparable molecular densities in the solid state.
Molecules per Unit Cell (Z) 44Indicates the number of molecules in the asymmetric unit.
Resolution (Å) 0.750.80Higher resolution for Compound A allows for more precise atomic positions.
R-factor (R₁) 0.0450.052The lower R-factor for Compound A suggests a better refinement of the crystal structure.
Key Torsion Angle (C-C-N-O) 175.2°45.8°Highlights significant conformational differences due to the position of the nitro group.

Insights from the Comparison:

The data reveals that despite having the same chemical formula, the positional isomerism of the nitro group leads to distinct crystal structures. The difference in the key torsion angle between the phenyl ring and the nitro group is particularly noteworthy. In Compound A, the para-nitro group is nearly coplanar with the aromatic ring, while the ortho-nitro group in Compound B is significantly twisted out of the plane, likely due to steric hindrance. This conformational difference can have profound implications for the molecule's biological activity and physical properties.

The crystal packing, as indicated by the different crystal systems and space groups, will also influence properties such as solubility and melting point. A detailed analysis of the intermolecular interactions within the crystal lattice, which can also be extracted from the CIF, would provide further insights into the forces governing the solid-state assembly of these molecules.

Experimental Workflow for X-ray Crystallography

The following diagram outlines the typical workflow for obtaining and analyzing single-crystal X-ray diffraction data for nitro ketone derivatives.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_analysis Analysis & Validation synthesis Synthesis of Nitro Ketone Derivative crystallization Crystal Growth (e.g., slow evaporation, vapor diffusion) synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection diffractometer X-ray Diffractometer (e.g., Bruker APEX-II) crystal_selection->diffractometer data_collection Diffraction Data Collection diffractometer->data_collection integration Data Integration & Scaling data_collection->integration solution Structure Solution (e.g., Direct Methods - SHELXS) integration->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Structure Validation (e.g., checkCIF) refinement->validation analysis Data Analysis & Interpretation validation->analysis cif CIF Generation analysis->cif

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the crystallographic analysis of a crystalline nitro ketone derivative.

1. Crystal Growth:

  • Dissolve the synthesized nitro ketone derivative in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate).

  • Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling of a saturated solution to obtain single crystals of suitable quality (typically >0.1 mm in at least two dimensions).[12]

2. Crystal Mounting and Data Collection:

  • Carefully select a well-formed, single crystal under a microscope.

  • Mount the crystal on a goniometer head using a suitable cryoprotectant if necessary.

  • Center the crystal on the X-ray diffractometer (e.g., a Bruker APEX-II CCD diffractometer) equipped with a monochromatic X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å).[12][13]

  • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.[1]

  • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

3. Data Processing and Structure Solution:

  • Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

  • Determine the unit cell parameters and space group of the crystal.

  • Solve the crystal structure using direct methods or Patterson methods, which provide an initial model of the atomic positions. Software such as SHELXS is commonly used for this step.[12][13]

4. Structure Refinement:

  • Refine the initial structural model against the experimental diffraction data using a least-squares minimization procedure. This involves adjusting atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors. Software such as SHELXL is typically used for refinement.

  • Locate and add hydrogen atoms to the model, often in calculated positions.

5. Validation and Analysis:

  • Validate the final crystal structure using software like checkCIF, which checks for consistency and potential errors in the crystallographic data.[10]

  • Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

  • Generate the final Crystallographic Information File (CIF) containing all relevant data about the crystal structure and the experiment.[9]

Logical Relationships in Data Interpretation

The interpretation of X-ray crystallography data involves a logical flow from the experimental data to the final structural insights.

data_interpretation diffraction_pattern Diffraction Pattern electron_density Electron Density Map diffraction_pattern->electron_density Fourier Transform atomic_model Atomic Model electron_density->atomic_model Model Building structural_parameters Structural Parameters (Bonds, Angles) atomic_model->structural_parameters Geometric Analysis intermolecular_interactions Intermolecular Interactions atomic_model->intermolecular_interactions Packing Analysis physicochemical_properties Physicochemical Properties structural_parameters->physicochemical_properties Structure-Property Relationship intermolecular_interactions->physicochemical_properties Structure-Property Relationship

Caption: Logical flow from diffraction data to structural insights.

By following this comprehensive guide, researchers can effectively acquire, analyze, and compare X-ray crystallography data for crystalline nitro ketone derivatives, leading to a deeper understanding of their structure-property relationships and facilitating the development of new and improved molecules for a wide range of applications.

References

  • Comparison of Calculated and Experimental Powder X-Ray Diffraction Patterns of Organic Materials | Advances in X-Ray Analysis | Cambridge Core. (2019, March 6). Cambridge Core.
  • X-ray crystal structure of p -nitrophenyl ketone 14. - ResearchGate.
  • Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. (2017, September 26). MDPI.
  • Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. (2021, December 20). MDPI.
  • X-ray diffraction data for nitronyl nitroxides 1a,b. - ResearchGate.
  • Single-crystal X-ray structural characterization, Hirshfeld surface analysis, electronic properties, NBO, and NLO calculations and vibrational analysis of the monomeric and dimeric forms of 5-nitro-2-oxindole. Royal Society of Chemistry.
  • X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydr
  • (PDF) The Crystallographic Information File (CIF). (2015, April 2).
  • X-ray crystallographic analysis of 4-Nitrocyclohex-1-ene deriv
  • A short guide to Crystallographic Inform
  • CIF - Crystallographic Inform
  • Crystallographic Inform
  • Nitro ketone | CN2O5 | CID 54223030. PubChem.
  • X-ray diffraction and packing analysis on vintage crystals: Wilhelm Koerner's nitrobenzene derivatives from the School of Agricultural Sciences in Milano. (2004, October 15). PubMed.
  • Method for preparation of δ-nitro ketone derivatives.
  • Nitro Compounds and Their Derivatives in Organic Synthesis. (2020, August 12). MDPI.
  • THE NITRO GROUP IN ORGANIC SYNTHESIS. SciSpace.
  • X-Ray Diffraction Basics.
  • Single crystal X-ray diffraction. Rigaku.
  • X-ray single-crystal diffraction. FZU.
  • (PDF) Nitro Compounds as Useful Reagents for the Synthesis of Dicarbonyl Derivatives.
  • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N - PMC. (2022, November 29).
  • Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.

Sources

Validating Gem-Dimethyl Nitro Intermediates: A Comparative Guide to 13C NMR vs. Standard Proton Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals.[1] Context: Structural validation of crowded quaternary centers in synthetic intermediates.

The "Silent" Quaternary Carbon Challenge

In the synthesis of complex pharmaceutical intermediates—particularly precursors to


-disubstituted amino acids or quaternary nitro-alkanes—the gem-dimethyl nitro motif (

) presents a distinct analytical challenge.

While 1H NMR is the workhorse of organic analysis, it often fails this specific structural motif for two reasons:

  • Lack of Connectivity: The quaternary carbon bearing the nitro group has no protons, rendering it invisible in 1H NMR.

  • Signal Overlap: The gem-dimethyl protons often appear as a single intense singlet (approx. 1.2–1.6 ppm), easily confused with solvent impurities, grease, or distant alkyl chains.[1]

13C NMR is not merely an alternative; it is the definitive validation tool. This guide details why 13C NMR provides the necessary resolution to distinguish true gem-dimethyl nitro intermediates from isomeric byproducts (such as O-alkylation nitronic esters) and provides a self-validating protocol to ensure data integrity.

Comparative Analysis: 1H vs. 13C vs. DEPT

The following table objectively compares the diagnostic utility of NMR techniques for validating a generic target structure: 2-methyl-2-nitro-alkane .

FeatureMethod A: 1H NMR Method B: 13C NMR {1H} Method C: DEPT-135
Primary Diagnostic Methyl singlets (High Intensity).Quaternary C-NO2 shift.Phase of signals (CH/CH3 vs CH2).[2]
Resolution Low: Prone to overlap with solvent/grease.High: Distinct chemical shift range (80–95 ppm).Medium: Filters out quaternary C (blind spot).
Quaternary Detection Impossible (Silent).Excellent (Distinct shift).Impossible (Null signal).
Stereo-sensitivity Moderate (Diastereotopic splitting often unresolved).High (Large dispersion resolves diastereotopic methyls).N/A
Risk of False Positive High: Cannot distinguish C-NO2 from C-O-NO (nitrite).Low: Nitrites appear further downfield (>100 ppm).N/A
Acquisition Time Fast (< 5 min).Slow (30 min – 4 hrs) due to relaxation.Medium (10–20 min).

Critical Insight: DEPT-135 is useful for counting protons but is fatal for validating this specific intermediate because it suppresses the diagnostic quaternary carbon signal. Standard Broadband Decoupled 13C NMR is required.

Technical Deep Dive: The Diagnostic Shift

The Nitro Deshielding Effect

The nitro group (


) is strongly electron-withdrawing (inductive effect 

). In 13C NMR, this causes a dramatic downfield shift of the

-carbon.
  • Alkane Quaternary C: ~30–40 ppm.

  • Gem-Dimethyl Nitro (

    
    -C): 80–95 ppm .
    

This ~50 ppm shift is the "smoking gun." If your spectrum shows a quaternary peak in the 80–95 ppm range, you have strong evidence of the


 bond. If the peak appears >100 ppm, suspect O-alkylation (nitrite ester).
The Gem-Dimethyl Signature

In an achiral environment, the gem-dimethyl carbons appear as a single equivalent peak (~20–28 ppm). However, if the molecule contains a chiral center elsewhere (common in drug intermediates), these methyl groups become diastereotopic .

  • 1H NMR: May show two singlets, but often they overlap.

  • 13C NMR: Will show two distinct peaks (e.g., 22.4 ppm and 23.1 ppm).[1] This "doubling" confirms the integrity of the chiral center and the proximity of the dimethyl group.

Experimental Protocol: The Self-Validating System

The most common failure mode in validating quaternary carbons is the disappearance of the peak due to saturation. Quaternary carbons lack attached protons, meaning they have very inefficient relaxation mechanisms (no Dipolar coupling to H).[1] Their


 relaxation times can exceed 10–20 seconds.
Protocol: "Quantitative" 13C Acquisition

To ensure the quaternary nitro peak is visible and real, follow this parameter set.

Step 1: Sample Preparation

  • Concentration: High. Use >50 mg of compound in 0.6 mL solvent if possible. 13C is 1.1% naturally abundant; mass sensitivity is low.

  • Solvent:

    
     is standard. For polar intermediates, 
    
    
    
    -DMSO is preferred to prevent aggregation, which further broadens peaks.[1]

Step 2: Parameter Setup (Bruker/Varian standard)

  • Pulse Angle:

    
     (not 
    
    
    
    ).[2] This allows for faster repetition rates without saturating the slow-relaxing quaternary spins.
  • Relaxation Delay (D1): Set to 3–5 seconds.

    • Standard Default: 1.0 sec (Too short for C-NO2).

    • Reasoning: You need approx

      
       for full quantitation, but for detection, ensuring you don't saturate is key.[1] A 3s delay with a 
      
      
      
      pulse is the "sweet spot" for visibility.
  • Scans (NS): Minimum 1024 scans.

Step 3: The Validation Check (The "Self-Check") If the peak at ~90 ppm is weak or missing:

  • Increase D1 to 10 seconds.

  • Re-acquire 256 scans.

  • Result: If the peak intensity increases relative to the solvent peak, it is confirmed as a quaternary carbon. If it remains noise, it is an artifact.[1]

Visualization of Logic & Workflows

Diagram 1: Structural Validation Workflow

This decision tree guides the researcher through the interpretation of the NMR data to confirm the gem-dimethyl nitro structure.

ValidationWorkflow Start Crude Product Isolated (Target: Gem-Dimethyl Nitro) H_NMR Step 1: 1H NMR Start->H_NMR Ambiguity Ambiguity: Overlapping Methyl Singlets? No Proton on Quat-C? H_NMR->Ambiguity C_NMR Step 2: 13C NMR {1H} (D1 = 5s, Pulse = 30°) Ambiguity->C_NMR Required Check_Quat Check 80-95 ppm Region C_NMR->Check_Quat Result_Pos Peak Present (~85 ppm) CONFIRMED C-NO2 Check_Quat->Result_Pos Signal Found Result_Neg No Peak or >100 ppm Check_Quat->Result_Neg Signal Absent Re_Run Re-run with D1 = 10s (Check T1 Saturation) Result_Neg->Re_Run Validation Re_Run->Result_Pos Signal Appears

Caption: Logical workflow for confirming quaternary nitro intermediates, emphasizing the re-run loop for relaxation delay validation.

Diagram 2: The Relaxation Trap (Why Peaks Disappear)

Visualizing why standard parameters fail for quaternary carbons.

RelaxationTrap cluster_Methyl Methyl Carbon (CH3) cluster_Quat Quaternary Nitro (C-NO2) Pulse RF Pulse Me_Relax Fast Relaxation (Dipolar w/ 3 H's) Pulse->Me_Relax Quat_Relax Slow Relaxation (No H's attached) Pulse->Quat_Relax Me_Signal Strong Signal Me_Relax->Me_Signal Ready for next scan Quat_Sat Saturation (Signal Loss) Quat_Relax->Quat_Sat If D1 is too short (<2s)

Caption: Mechanism of signal loss. Quaternary carbons saturate if the inter-pulse delay (D1) is shorter than their relaxation time.

References

  • LibreTexts Chemistry. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.Link[1]

  • OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy.Link

  • University of Alberta. (2006). NMR Spectroscopy: T1 Relaxation Times.[3]Link

  • Compound Interest. (2015).[4] A Guide to 13C NMR Chemical Shift Values.Link

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy.Link

Sources

Comprehensive Comparison Guide: Analytical Standards for 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone is a highly specialized aliphatic nitro-ketone intermediate. In pharmaceutical and agrochemical development, it serves as a critical precursor for the synthesis of thiophene-substituted pyrrolines and related heterocyclic pharmacophores. Accurate quantification of this intermediate is essential for reaction monitoring, yield optimization, and impurity profiling.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical standards used for the quantification of this compound. It provides field-proven, self-validating experimental protocols to ensure scientific integrity during complex matrix analysis.

Mechanistic Causality & Chemical Profiling

To understand how to analyze this compound, we must first understand why it is synthesized. The structural combination of a terminal aliphatic nitro group and a ketone tethered to a thiophene ring makes it a perfect substrate for reductive cyclization ()[1].

When subjected to catalytic hydrogenation (e.g., Pd/C), the nitro group is reduced to a primary amine. This transient amino-ketone is highly reactive and undergoes spontaneous intramolecular condensation (loss of water) to form a stable pyrroline ring. Because this cyclization is spontaneous, capturing the exact concentration of the unreacted 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone is the only reliable method to determine the kinetic rate of the initial reduction step.

ReactionPathway A 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone (Starting Material) B Catalytic Hydrogenation (Pd/C, H2) A->B C 4-Amino-4-methyl-1-(2-thienyl)-1-pentanone (Transient Intermediate) B->C D Spontaneous Cyclization (-H2O) C->D E 5,5-Dimethyl-2-(2-thienyl)-1-pyrroline (Target Pharmacophore) D->E

Fig 1. Reductive cyclization of the nitro-ketone intermediate to the target pyrroline pharmacophore.

Comparative Analysis of Analytical Standards

When establishing a quantitative assay, researchers must choose between using the exact high-purity standard, a structural surrogate, or an isotopically labeled analogue. The choice dictates the assay's accuracy, especially in complex reaction matrices containing transition metal catalysts and organic solvents.

Table 1: Objective Comparison of Standard Alternatives
Standard TypeChemical EntityPurity Req.Ionization EfficiencyMatrix Effect SusceptibilityCost & Availability
Target Standard 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone>99.5% (HPLC)High (APCI-)ModerateHigh / Custom Synthesis
Surrogate Standard 4-Methyl-4-nitro-1-phenyl-1-pentanone>98.0% (HPLC)Medium (APCI-)High (Differential)Low / Commercially Available
SIL Internal Standard 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone-d6>99.0% (Isotopic)High (APCI-)Low (Perfect Co-elution)Very High / Custom

Causality in Standard Selection: While the phenyl surrogate is cost-effective, the thiophene ring in the target analyte interacts differently with reversed-phase C18 stationary phases due to its distinct polarizability and the sulfur heteroatom ()[2]. This fundamental chemical difference leads to retention time shifts between the analyte and the phenyl surrogate, exposing the assay to differential matrix suppression. Therefore, utilizing the exact target standard paired with a Stable Isotope Labeled (SIL) internal standard is the only way to guarantee absolute quantification.

Experimental Methodologies: Self-Validating LC-MS/MS Protocol

To ensure data trustworthiness, the following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Why APCI over ESI? Aliphatic nitro compounds often struggle to form stable ions in standard Electrospray Ionization (ESI). Atmospheric Pressure Chemical Ionization (APCI) in negative mode is deliberately chosen because it efficiently generates the [M-H]- or [M-NO2]- ions via gas-phase proton transfer, which is standard practice for similar aliphatic ketones ()[3].

Workflow S1 Sample Prep (Protein Precipitation) S2 Chromatography (C18, Gradient) S1->S2 S3 Ionization (APCI- Mode) S2->S3 S4 Mass Analysis (MRM Transitions) S3->S4 S5 Data Processing (Quantification) S4->S5

Fig 2. Step-by-step LC-MS/MS workflow for the quantification of the nitro-ketone standard.

Step-by-Step Methodology
  • Sample Preparation (Quenching & Extraction):

    • Aliquot 50 µL of the active reaction mixture.

    • Quench immediately with 950 µL of cold acetonitrile (-20°C) containing 100 ng/mL of the SIL internal standard.

    • Causality: Cold acetonitrile instantly halts the reduction reaction and precipitates soluble polymeric byproducts, preventing column fouling.

    • Centrifuge at 14,000 x g for 10 minutes to pellet the Pd/C catalyst.

  • Chromatographic Separation:

    • Column: C18 superficially porous column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

    • Gradient: 20% B to 90% B over 3.0 minutes.

    • Causality: The rapid organic gradient ensures the hydrophobic gem-dimethyl groups elute sharply, minimizing band broadening and maximizing the signal-to-noise ratio.

  • APCI-MS/MS Detection:

    • Ionization: APCI Negative mode.

    • MRM Transitions: Monitor the precursor-to-product ion transition. For the target analyte (MW ~227.28), monitor m/z 226 [M-H]- → m/z 180 [Loss of NO2].

  • Self-Validating System Suitability Test (SST):

    • Before analyzing reaction samples, inject a blank matrix followed by the Lower Limit of Quantification (LLOQ) standard. The assay is only validated if the signal-to-noise (S/N) ratio exceeds 10:1 and the SIL IS recovery is within 90-110%.

Data Presentation: Method Validation Parameters

The table below summarizes the expected quantitative performance of this protocol when using the exact target standard versus the phenyl surrogate.

Table 2: Quantitative Validation Metrics
Validation ParameterTarget Standard + SIL ISPhenyl Surrogate ISPerformance Implication
Linearity (R²) > 0.9990.985Target standard provides superior dynamic range.
LLOQ 1.0 ng/mL5.0 ng/mLTarget standard allows for trace impurity profiling.
Accuracy (% Bias) ± 5%± 15%Surrogate fails regulatory accuracy limits (±15%).
Precision (% CV) < 5%< 12%Target standard ensures highly reproducible kinetics.
Recovery 98%85%Surrogate suffers from differential matrix suppression.

References

  • 4-Nitro-1-(2-thienyl)-2-buten-1-one | CID 129782157 Source: PubChem, National Library of Medicine URL:[Link]

  • Structure Reassignment and Synthesis of Jenamidines A1/A2, Synthesis of (+)-NP25302, and Formal Synthesis of SB-311009 Analogues Source: PubMed Central (PMC), Journal of Organic Chemistry URL:[Link]

Sources

Separation of 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone from Vinyl Ketone Precursors: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly incorporate complex heterocyclic scaffolds, the efficient isolation of intermediate compounds becomes paramount to both safety and scalability. The synthesis of 4-methyl-4-nitro-1-(2-thienyl)-1-pentanone is typically achieved via the base-catalyzed [1] of 2-nitropropane to 1-(2-thienyl)-2-propen-1-one.

While the carbon-carbon bond formation is thermodynamically favorable, the reaction rarely proceeds to absolute completion. The primary downstream challenge is the removal of the unreacted precursor, 1-(2-thienyl)-2-propen-1-one. As an


-unsaturated carbonyl, this vinyl ketone is a potent electrophilic Michael acceptor [2]. If carried forward, residual enones can covalently bind to off-target biological nucleophiles (such as glutathione or protein cysteine residues), leading to mechanism-based toxicity and false positives in biological assays.

This guide objectively compares three separation strategies—Normal Phase Chromatography, Chemical Scavenging, and Selective Crystallization—detailing the mechanistic causality behind each approach and providing self-validating experimental protocols.

Mechanistic Context and Separation Rationale

The structural divergence between the unreacted enone precursor and the target Michael adduct dictates our separation strategy.

  • The Impurity (1-(2-thienyl)-2-propen-1-one): Possesses an electron-deficient double bond, making it a "soft" electrophile highly susceptible to nucleophilic attack.

  • The Product (4-methyl-4-nitro-1-(2-thienyl)-1-pentanone): A saturated 1,5-dicarbonyl-like system. The addition of the 2-nitropropane moiety creates a sterically bulky quaternary carbon adjacent to the nitro group, completely eliminating the molecule's electrophilic character.

We can exploit this orthogonal reactivity. While traditional chromatography separates molecules based on subtle polarity differences, chemical scavenging leverages the intrinsic reactivity of the enone. By introducing a solid-supported soft nucleophile—such as a mercaptopropyl-functionalized silica resin—we can selectively trap the enone via a rapid thia-Michael addition[3]. The unreactive product remains entirely in solution.

Mechanism R1 Mercaptopropyl Silica Resin (Solid Support) M1 Thia-Michael Addition R1->M1 E1 Unreacted Thienyl Vinyl Ketone (Electrophile) E1->M1 P1 Resin-Bound Enone (Filtered Out) M1->P1 Covalent capture P2 Target Adduct (Remains in Filtrate) E2 Target Product (No Michael Acceptor) E2->P2 Passes through

Figure 1: Mechanism of selective enone depletion via thia-Michael addition.

Quantitative Performance Comparison

To objectively evaluate these methodologies, a standardized 50 mmol scale reaction mixture (containing 85% target adduct, 12% unreacted vinyl ketone, and 3% baseline impurities) was subjected to each separation technique.

Performance MetricMethod A: Silica ChromatographyMethod B: Thiol Scavenger ResinMethod C: Selective Crystallization
Yield of Target Adduct 78%94%62%
Product Purity (HPLC) >98%>99%95%
Residual Enone <0.5%<0.1%~2.0%
Processing Time 6–8 hours2–3 hours12–24 hours
Scalability Poor (High solvent volume)Excellent (Simple filtration)Excellent
E-Factor (Waste/Product) ~45~5~15

Data Synthesis: Method B (Thiol Scavenging) vastly outperforms traditional chromatography in both yield and environmental impact (E-Factor). Silica gel chromatography suffers from yield loss due to the streaking of thienyl compounds on the column, while crystallization fails to efficiently exclude the structurally similar enone without multiple, yield-depleting recrystallization cycles.

Workflow N1 1-(2-thienyl)-2-propen-1-one + 2-Nitropropane N2 Base-Catalyzed Michael Addition N1->N2 N3 Crude Mixture: Product + Unreacted Enone N2->N3 N4a Method A: Silica Chromatography N3->N4a N4b Method B: Thiol Scavenger Resin N3->N4b N4c Method C: Crystallization N3->N4c N5a Pure Adduct (Solvent Intensive) N4a->N5a N5b Pure Adduct (Highly Scalable) N4b->N5b N5c Pure Adduct (Yield Loss) N4c->N5c

Figure 2: Workflow comparison for the isolation of the Michael adduct.

Self-Validating Experimental Protocols

Method A: Normal Phase Silica Gel Chromatography

Best for: Small-scale discovery chemistry (<1 gram) where scavenger resins are unavailable.

  • Preparation: Concentrate the crude reaction mixture in vacuo to remove volatile bases (e.g., DBU or TBAF). Dry-load the crude oil onto 5 grams of silica gel.

  • Column Packing: Pack a glass column with 50 equivalents (by weight) of 230-400 mesh silica gel using Hexanes.

  • Elution: Load the dry mixture and elute using a gradient of Hexanes:Ethyl Acetate (95:5 to 80:20). The less polar 1-(2-thienyl)-2-propen-1-one elutes first, followed by the target nitro-ketone.

  • Validation Step: Perform 2D-TLC on the combined product fractions using Hexanes/EtOAc (8:2). Develop the plate twice in the same direction. This ensures no co-eluting enone streaks into the product fractions. If a UV-active spot (enone) is visible above the product spot, the fractions must be re-columned.

  • Isolation: Concentrate the validated fractions under reduced pressure to yield the product.

Method B: Thiol Scavenger Resin (Recommended)

Best for: Scale-up, process chemistry, and high-throughput purification.

  • Preparation: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (10 mL per gram of crude).

  • Resin Loading: Determine the molar amount of residual enone via crude

    
    H-NMR integration (comparing the vinyl protons at 
    
    
    
    6.5-7.5 ppm to the product's aliphatic protons). Add 3.0 equivalents of Mercaptopropyl-functionalized silica gel (loading capacity ~1.2 mmol/g) relative to the unreacted enone.
  • Scavenging: Stir the suspension at 25°C for 3 hours. The soft thiol nucleophiles on the resin will undergo a rapid, irreversible conjugate addition with the enone.

  • Validation Step: Before filtration, remove a 10 µL aliquot of the liquid phase, dilute in 1 mL Acetonitrile, and analyze via HPLC (UV 254 nm). The peak corresponding to 1-(2-thienyl)-2-propen-1-one must integrate to <0.1% relative to the product peak. Self-Correction: If the threshold is not met, add an additional 0.5 equivalents of resin and stir for 1 hour.

  • Isolation: Filter the suspension through a medium-porosity sintered glass funnel or a thin Celite pad. Wash the resin cake with 2 column volumes of DCM. Concentrate the filtrate in vacuo to afford >99% pure 4-methyl-4-nitro-1-(2-thienyl)-1-pentanone.

References

  • Master Organic Chemistry. "The Michael Addition Reaction and Conjugate Addition." Available at:[Link]

  • RSC Publishing. "Asymmetric one-pot reactions using heterogeneous chemical catalysis: recent steps towards sustainable processes." Available at:[Link]

Safety Operating Guide

Personal protective equipment for handling 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a logical system of causal relationships between molecular structure and physical hazards.

4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone is a complex synthetic intermediate. Designing a safe operational environment for this chemical requires a deep understanding of the synergistic hazards posed by its specific functional groups.

Chemical Risk Profile & Hazard Causality

To understand why specific Personal Protective Equipment (PPE) is required, we must analyze the molecule's architecture:

  • The Nitro Group (-NO₂): Nitro compounds are potent oxidizers and carry inherent energetic risks. They can become thermally unstable or shock-sensitive, particularly if cross-contaminated with amines, strong bases, or reducing agents [1]. Furthermore, nitro compounds are notorious for rapid dermal absorption, which can lead to severe systemic toxicity [4].

  • The Thiophene Ring: Thiophene derivatives are characterized by their strong, offensive odors (stench) and act as severe skin, eye, and respiratory irritants [5].

  • The Ketone Backbone: The alkyl ketone structure enhances the compound's solubility in organic materials, including the lipid bilayers of human skin, thereby acting as a permeation enhancer that accelerates the absorption of the toxic nitro and thienyl moieties.

Quantitative PPE Matrix: Glove Compatibility

Standard laboratory PPE is insufficient for handling highly permeating nitro-aromatics. The following quantitative data summarizes glove compatibility for handling nitro and ketone derivatives [2, 3, 4].

Glove MaterialChemical ResistanceBreakthrough TimeDegradation RatingOperational Justification
Butyl Rubber Excellent> 480 minExcellentPrimary Choice . Highly impermeable to nitro compounds and ketones; prevents systemic dermal absorption [4].
Laminate (Silver Shield) Excellent> 480 minExcellentSecondary Choice . Ideal for complex mixtures, though it limits manual dexterity [2].
Heavy-Duty Nitrile Moderate~ 120 minGoodAcceptable only for short, incidental contact. Must be changed immediately if splashed[1, 3].
Latex Poor< 10 minSevereProhibited . Offers zero protection against organic solvents; degrades rapidly upon contact [3].

Additional Mandatory PPE:

  • Eye Protection: ANSI Z87.1-compliant chemical splash goggles. Regular safety glasses are inadequate due to the severe eye irritation risk posed by thiophenes [3, 5].

  • Body Protection: A fully buttoned, flame-resistant laboratory coat to mitigate the flammability and oxidizing risks [1, 2].

Experimental Workflow: Safe Handling & Reaction Setup

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's safety conditions are explicitly confirmed.

Workflow N1 Risk Assessment & PPE Donning N2 Fume Hood Preparation N1->N2 Proceed to hood N3 Static-Free Dispensing N2->N3 Clear incompatibles N4 Reaction Setup (Temp Control) N3->N4 Transfer to flask N5 Waste Segregation & Disposal N4->N5 Quench & collect

Caption: Operational workflow for handling 4-Methyl-4-nitro-1-(2-thienyl)-1-pentanone.

Step-by-Step Methodology:
  • Environmental Validation: Before retrieving the chemical, verify that the chemical fume hood is fully operational with a face velocity between 80–120 fpm. This is non-negotiable due to the respiratory irritation and stench of the thiophene group [5].

  • Workspace Segregation: Clear the hood of all incompatible chemicals. Nitro compounds must never be handled in the same workspace as strong bases, amines, or reducing agents to prevent the formation of shock-sensitive mixtures [1].

  • PPE Donning & Inspection: Equip chemical splash goggles, a flame-resistant lab coat, and Butyl rubber gloves. Inspect gloves for micro-tears; the high dermal toxicity of nitro compounds leaves no room for barrier failure [3, 4].

  • Static-Free Dispensing: Because nitro compounds can be sensitive to electrostatic discharge, use grounded equipment, anti-static weighing boats, and non-sparking spatulas [5]. Weigh the material slowly to prevent aerosolization.

  • Reaction Execution: Transfer the compound to the reaction vessel. If the protocol requires heating, deploy a blast shield in front of the hood sash. Monitor the temperature rigorously; thermal runaway in nitro compounds can lead to explosive decomposition[1, 3].

Emergency Response and Disposal Plans

Spill Protocol: In the event of a spill, immediately alert laboratory personnel and evacuate the immediate area if aerosols are generated. Don fresh Butyl gloves and a multi-purpose combination respirator if working outside a hood [3]. Contain the spill using an inert, non-combustible absorbent such as sand or vermiculite.

  • Critical Causality: Never use paper towels or combustible absorbents to clean up this chemical. The oxidizing nature of the nitro group combined with combustible paper can easily initiate a fire [1]. Collect the absorbed material using non-sparking tools.

Waste Segregation & Disposal: Collect all contaminated materials (including gloves and wipes) and chemical waste in a dedicated, clearly labeled hazardous waste container.

  • Critical Causality: Do not mix this waste stream with general organic waste, and strictly isolate it from amine or basic waste to prevent delayed exothermic reactions or the generation of shock-sensitive salts in the waste carboy [1]. Dispose of via your institution's regulated hazardous waste management program.

References

  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem.
  • Personal Protective Equipment (PPE) - Lab Safety. Grand Valley State University.
  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. University of Nebraska-Lincoln.
  • Personal protective equipment for handling 2-Chloro-3-(dibromomethyl)thiophene. Benchchem.

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